molecular formula C10H19FN2O2 B1532238 (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester CAS No. 1228631-81-9

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Cat. No.: B1532238
CAS No.: 1228631-81-9
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-fluoropiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of tert-Butyl (3-Fluoro-piperidin-4-yl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all current pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer a powerful tool for optimizing drug-like properties.[1] Within this context, the fluorinated piperidine scaffold has emerged as a particularly valuable building block. Piperidine rings are prevalent in numerous biologically active compounds, and the addition of fluorine can profoundly influence their conformational preferences and interactions with biological targets.[2]

This technical guide focuses on a key exemplar of this structural class: (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester . This versatile intermediate, protected with a tert-butoxycarbonyl (Boc) group for synthetic tractability, provides a crucial entry point for the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.

Compound Identification and Stereochemistry

This compound exists as stereoisomers, a critical consideration for its application in stereospecific drug-target interactions. The relative orientation of the fluorine and the carbamate group on the piperidine ring defines them as either cis or trans.

StereoisomerCAS NumberKey Identifying Information
trans-(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester 1268520-95-1This is the racemic trans isomer.
tert-Butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate1523530-29-1A specific enantiomer of the trans isomer.
cis-(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester 1268521-83-0This is the racemic cis isomer.

The stereochemistry of the fluorinated piperidine core can significantly impact the biological activity of the final drug molecule by influencing how the molecule fits into the binding site of its target protein. Therefore, precise control and characterization of the stereoisomers are paramount during synthesis and drug development.

Synthesis and Purification: A Methodological Overview

The synthesis of fluorinated piperidines presents unique challenges, often requiring specialized reagents and carefully controlled reaction conditions. A common and effective strategy for accessing all-cis-(multi)fluorinated piperidines involves the catalytic hydrogenation of the corresponding fluoropyridines.[2]

Below is a representative, detailed protocol for the synthesis of the Boc-protected fluoropiperidine, which is a crucial precursor to the title compound.

Experimental Protocol: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

This protocol outlines a key transformation in the synthesis of related fluorinated piperidine building blocks, demonstrating the introduction of fluorine and subsequent functionalization.

Step 1: Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

  • To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (CH2Cl2, 40 mL), add triethylamine trihydrofluoride (Et3N·3HF, 3.1 mL, 2.5 equiv) via syringe at 0°C.

  • Subsequently, add N-Bromosuccinimide (NBS, 2.03 g, 1.5 equiv) at 0°C.

  • Stir the mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into aqueous 0.5 M NaOH (50 mL) and extract with CH2Cl2 (3 x 50 mL).

  • Wash the combined organic layers twice with aqueous 0.5 M NaOH and brine.

  • Dry the organic phase over MgSO4, filter, and evaporate the solvent in vacuo to yield the product as a colorless oil (Yield: 92%), which is typically used in the next step without further purification.[3]

Step 2: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate

  • To a solution of the crude tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium azide (NaN3, 0.33 g, 1.2 equiv) and sodium iodide (NaI, 0.76 g, 1.2 equiv).

  • Heat the solution to 130°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH2Cl2 (3 x 10 mL).

  • Wash the combined organic layers with brine and dry over MgSO4.[3]

Step 3: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

  • Reduce the azide intermediate from the previous step. A common method is hydrogenation using a palladium catalyst.

  • Dissolve the azide in a suitable solvent like ethanol or ethyl acetate.

  • Add 10% palladium on carbon.

  • Subject the mixture to hydrogenation (e.g., using a balloon of H2 or a Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amine product.[4]

Purification: The final compound and its intermediates are typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound, with mixtures of hexane and ethyl acetate being common for these types of molecules.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of a Fluorinated Piperidine Building Block Start 1-tert-butyl 4-methylenepiperidine Step1 tert-Butyl 4-bromomethyl-4- fluoropiperidine-1-carboxylate Start->Step1 Et3N·3HF, NBS CH2Cl2, 0°C to rt Step2 tert-Butyl 4-azidomethyl-4- fluoropiperidine-1-carboxylate Step1->Step2 NaN3, NaI DMSO, 130°C Step3 tert-Butyl 4-aminomethyl-4- fluoropiperidine-1-carboxylate Step2->Step3 H2, Pd/C Ethanol

Caption: Synthetic pathway to a functionalized fluorinated piperidine.

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected analytical data for a representative fluorinated piperidine carbamate.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.46 ppm), piperidine ring protons (complex multiplets), and the NH proton of the carbamate. The fluorine atom will cause characteristic splitting of adjacent proton signals.
¹³C NMR Resonances for the tert-butyl group, the carbonyl of the carbamate, and the piperidine ring carbons. The carbon bearing the fluorine will show a large one-bond C-F coupling constant, and adjacent carbons will show smaller two- and three-bond couplings.
¹⁹F NMR A signal for the fluorine atom, with splitting patterns dependent on the neighboring protons, providing crucial information about the stereochemistry.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the molecule, along with characteristic fragmentation patterns (e.g., loss of the Boc group).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the carbamate group.

Applications in Drug Development: A Focus on Kinase Inhibitors

The this compound scaffold is a valuable building block for the synthesis of various therapeutic agents, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. Inhibitors of the JAK family have shown significant therapeutic success in the treatment of autoimmune diseases like rheumatoid arthritis.

The drug Tofacitinib (Xeljanz®) , a potent JAK inhibitor, features a substituted piperidine core.[2] While the commercially produced Tofacitinib contains a methyl group at the 4-position of the piperidine ring, the this compound serves as a key starting material for the synthesis of novel analogues. The introduction of fluorine in place of other substituents can fine-tune the drug's properties, potentially leading to improved selectivity, potency, or pharmacokinetic profiles.[2] The synthesis of such analogues often involves the deprotection of the Boc group, followed by coupling with the heterocyclic core of the kinase inhibitor.

Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that is a critical mediator in the signaling pathways of immune cells.[4] As such, Syk inhibitors are being actively investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers. Fostamatinib is a licensed Syk inhibitor, and several others are in clinical development.[5][6] The synthesis of potent and selective Syk inhibitors often utilizes substituted piperidine scaffolds to achieve optimal interactions within the kinase binding site. The use of fluorinated piperidines, derived from intermediates like this compound, allows for the exploration of chemical space to develop next-generation Syk inhibitors with improved therapeutic windows.[4][7]

Logical Relationship in Kinase Inhibitor Synthesis

G cluster_1 Application in Kinase Inhibitor Synthesis BuildingBlock (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester Deprotection Boc Deprotection BuildingBlock->Deprotection Acidic Conditions (e.g., TFA, HCl) Coupling Coupling with Kinase Heterocyclic Core Deprotection->Coupling SNAr or Buchwald-Hartwig Coupling FinalCompound Potent and Selective Kinase Inhibitor Coupling->FinalCompound Final Synthetic Steps

Caption: General workflow for incorporating the fluoropiperidine scaffold.

Conclusion

This compound represents a strategically important building block in contemporary drug discovery. Its value lies in the convergence of the biologically relevant piperidine core with the advantageous physicochemical properties imparted by fluorine. The Boc protecting group allows for its versatile incorporation into complex molecular architectures. As the demand for highly specific and potent therapeutics continues to grow, particularly in the area of kinase inhibitors, the utility of such precisely engineered, fluorinated building blocks will undoubtedly expand, enabling the development of the next generation of medicines.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University.
  • RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
  • Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK)
  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa.
  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • CN104341422A - Tofacitinib intermediate and preparation method thereof.
  • Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. ResearchGate. [Link]

  • 2 - Supporting Inform
  • GLP-1 Receptor Agonists: Design and Development. University of California, Irvine.
  • CA2774614A1 - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof.
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Building the Glucagon-Like Peptide-1 Receptor Brick by Brick: Revisiting a 1993 Diabetes Classic by Thorens et al. PubMed Central. [Link]

  • WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • Building Blocks for Manufacturing Liraglutide and Semaglutide. Iris Biotech GmbH.
  • Use of Blue Agar CAS Assay for Siderophore Detection. PubMed Central. [Link]

  • JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. European Patent Office. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. PubMed. [Link]

  • Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. PubMed. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

  • Design and Development of a New Glucagon-Like Peptide-1 Receptor Agonist to Obtain High Oral Bioavailability. ResearchGate. [Link]

  • FEATURED COLLECTIONS OF BUILDING BLOCKS. PharmaBlock.

Sources

Introduction: The Strategic Importance of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-3-fluoro-4-aminopiperidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Boc-3-fluoro-4-aminopiperidine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, with a special focus on its molecular weight, explore its stereoselective synthesis, and highlight its significance in modern pharmacology.

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The strategic incorporation of a fluorine atom onto this scaffold, as seen in N-Boc-3-fluoro-4-aminopiperidine, imparts unique properties that can profoundly influence a molecule's pharmacological profile.

Fluorine's high electronegativity can modulate the basicity (pKa) of the nearby amino group, which is critical for optimizing binding affinity and pharmacokinetic properties.[1] This modulation can disrupt undesirable interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] Consequently, fluorinated building blocks like tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate are highly sought after for creating next-generation therapeutics with improved efficacy and safety profiles.

Physicochemical Properties and Molecular Weight

The defining characteristics of N-Boc-3-fluoro-4-aminopiperidine are rooted in its molecular structure. The presence of two stereocenters at the C3 and C4 positions means the compound can exist as different stereoisomers, each with a unique CAS number and potentially distinct biological activity.

N1 N C_Boc C=O N1->C_Boc C2 CH₂ N1->C2 O_Boc O C_Boc->O_Boc tBu C(CH₃)₃ O_Boc->tBu C3 CH(F) C2->C3 C4 CH(NH₂) C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1

Caption: Molecular Structure of N-Boc-3-fluoro-4-aminopiperidine.

Molecular Formula and Weight Calculation

The molecular formula for N-Boc-3-fluoro-4-aminopiperidine is C₁₀H₁₉FN₂O₂ .

The molecular weight is calculated by summing the atomic weights of each atom in the formula:

  • Carbon (C): 10 × 12.011 u = 120.11 u

  • Hydrogen (H): 19 × 1.008 u = 19.152 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

Total Molecular Weight (Average): 120.11 + 19.152 + 18.998 + 28.014 + 31.998 = 218.272 u

This calculated value is consistent across chemical supplier databases for various stereoisomers.[2][3]

Core Data Summary

The quantitative data for different stereoisomers of this compound are summarized below. It is critical for researchers to select the correct isomer for their specific synthetic target.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉FN₂O₂[2]
Molecular Weight 218.27 g/mol [2][3]
Appearance Off-white to yellow solid[4]
CAS No. (3S,4S) 1228185-45-2[2]
CAS No. (3R,4S) 907544-17-6[3][4]
CAS No. (3S,4R) 907544-20-1[5]
Boiling Point (Predicted) 285.6 ± 40.0 °C[2][4]
Density (Predicted) 1.11 ± 0.1 g/cm³[2][4]
pKa (Predicted) 8.88 ± 0.40[4][5]
Storage Temperature 2-8°C, often under inert atmosphere[3][5]

Synthesis Strategies and Methodologies

The preparation of enantiomerically pure fluorinated piperidines presents a significant synthetic challenge.[1] Direct stereoselective fluorination is often difficult. Therefore, more robust strategies typically involve the asymmetric reduction of a prochiral precursor. Two leading approaches are asymmetric hydrogenation and biocatalytic transamination.

G start Prochiral Precursor (e.g., Fluoro-enamide or Fluoro-ketone) process Asymmetric Transformation start->process h2 Asymmetric Hydrogenation (e.g., Ru-BIPHEP catalyst) process->h2 Chemical Route enzyme Biocatalytic Transamination (e.g., ω-Transaminase) process->enzyme Biocatalytic Route product Chiral N-Boc-3-fluoro-4-aminopiperidine h2->product enzyme->product purify Purification (e.g., SFC or Crystallization) product->purify final Final Product (>99% ee) purify->final

Caption: High-level workflow for the stereoselective synthesis of N-Boc-3-fluoro-4-aminopiperidine.

Example Protocol: Asymmetric Hydrogenation

This protocol is based on a route developed for a calcitonin gene-related peptide (CGRP) receptor antagonist, which showcases the industrial relevance of this building block.[1]

Objective: To synthesize syn-N-Boc-3-fluoro-4-aminopiperidine via asymmetric hydrogenation of a fluoro-enamide precursor.

Methodology:

  • Precursor Synthesis: a. Prepare the fluoro-enamide substrate from 3-fluoro-4-aminopyridine. This involves a multi-step sequence: benzoylation of the amino group, activation of the pyridine ring by forming a benzyl pyridinium salt, and finally, partial reduction with sodium borohydride (NaBH₄) in methanol to yield the desired tetrahydropyridine intermediate.[1]

  • Catalyst Preparation: a. In a separate, inert-atmosphere glovebox, prepare the active ruthenium catalyst. A typical preparation involves reacting (COD)Ru(Me-allyl)₂ with a chiral phosphine ligand, such as BIPHEP, in the presence of HBF₄.[1] The acid is crucial to prevent substrate inhibition of the catalytic cycle.

  • Asymmetric Hydrogenation: a. Charge a high-pressure reactor with the fluoro-enamide substrate and the pre-formed ruthenium catalyst (e.g., 1 mol%). b. Pressurize the reactor with hydrogen gas (H₂) and heat to the optimized reaction temperature. c. Monitor the reaction for completion via HPLC or LC-MS. A key challenge is minimizing the C-F bond cleavage, which leads to a des-fluoro byproduct.[1]

  • Work-up and Purification: a. Upon completion, depressurize the reactor and remove the solvent under reduced pressure. b. The crude product, containing the desired chiral amine, is then purified. Supercritical fluid chromatography (SFC) is often effective for separating enantiomers and achieving high optical purity (e.g., >99.8% ee).[1]

  • Boc Protection: a. The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the purified amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

Applications in Drug Discovery

N-Boc-3-fluoro-4-aminopiperidine is a valuable intermediate used to synthesize complex molecules with significant therapeutic potential. Its structural motifs are found in inhibitors targeting a range of diseases.

  • Janus Kinase (JAK) Inhibitors: The (3R,4S) stereoisomer has been utilized in the development of potent Janus kinase inhibitors. These agents are investigated for the treatment of autoimmune diseases and myeloproliferative disorders. The fluoro-piperidine moiety is key for optimizing potency and reducing hERG inhibitory activity.[4]

  • CGRP Receptor Antagonists: As detailed in the synthesis section, this scaffold is a crucial component of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a primary target for the treatment of migraines.[1]

  • Other Kinase Inhibitors: The broader class of aminopiperidines serves as a versatile scaffold for various kinase inhibitors, including those targeting VEGFR-2 and Abl-1, which are relevant in oncology.[6]

Safety and Handling

As with any laboratory chemical, proper handling of N-Boc-3-fluoro-4-aminopiperidine is essential.

  • General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]

  • Hazard Statements: Depending on the supplier and specific isomer, the compound may be classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to protect against air sensitivity.[3][7]

Conclusion

N-Boc-3-fluoro-4-aminopiperidine is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to enable the synthesis of advanced therapeutic agents. Its precise molecular weight of 218.27 g/mol is a fundamental property, but its true value lies in the stereochemical complexity and the advantageous physicochemical properties imparted by the fluorine atom. A thorough understanding of its properties, stereoselective synthesis, and applications provides researchers with a powerful tool for the rational design of safer and more effective drugs.

References

  • Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Amerigo Scientific. 1-Boc-3-fluoro-4-oxopiperidine (95%). [Link]

  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ResearchGate. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • PubMed Central (PMC). (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone.
  • precisionFDA. 3-(N-BOC-AMINO)PIPERIDINE. [Link]

Sources

Introduction: The Imperative for Rigorous Structure Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Prepared by: Senior Application Scientist

In the landscape of contemporary pharmaceutical development, piperidine scaffolds are ubiquitous, prized for their favorable physicochemical properties and their presence in numerous clinically successful drugs. The strategic introduction of fluorine into these scaffolds can profoundly modulate metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, represents a key building block in this domain. It combines the influential fluorinated piperidine core with a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled, sequential synthesis of more complex target molecules.

Given that subtle changes in connectivity or stereochemistry can drastically alter pharmacological activity, the unambiguous determination of this intermediate's structure is not merely an academic exercise—it is a critical checkpoint for quality control and a foundational requirement for advancing any drug discovery program. Misidentification can lead to the synthesis of incorrect downstream compounds, resulting in significant loss of time, resources, and intellectual capital.

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound. We will proceed with a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to structural confirmation.

Molecular Architecture and Stereochemical Considerations

The fundamental structure of this compound possesses two adjacent stereocenters on the piperidine ring at the C3 and C4 positions. This gives rise to the possibility of diastereomers, which are typically designated as cis and trans based on the relative orientation of the fluorine and the N-Boc-amino substituents. Each diastereomer, in turn, exists as a pair of enantiomers.

The molecule's chemical formula is C10H19FN2O2, corresponding to a molecular weight of 218.27 g/mol .[1][2] The key functional groups dictating its chemical behavior and spectroscopic signature are the secondary amine of the piperidine ring, the fluorine substituent, and the tert-butyl carbamate group.

Caption: Molecular structure of the target compound.

A Validated Workflow for Structure Elucidation

A robust structure elucidation strategy is systematic. It begins with techniques that provide broad, confirmatory information (like molecular weight and functional groups) and progresses to high-resolution methods that reveal detailed connectivity and stereochemistry. Each step provides data that validates the findings of the previous one, creating a self-consistent and definitive structural assignment.

G start_node Sample of (3-Fluoro-piperidin-4-YL)- carbamic acid tert-butyl ester ms_node Mass Spectrometry (MS) - Molecular Weight - Elemental Composition start_node->ms_node Initial Analysis ir_node Infrared (IR) Spectroscopy - Functional Group ID start_node->ir_node Initial Analysis nmr_node 1D & 2D NMR Spectroscopy - Connectivity - Stereochemistry ms_node->nmr_node Detailed Analysis ir_node->nmr_node Detailed Analysis xray_node X-ray Crystallography (Optional but Definitive) - 3D Structure - Absolute Stereochemistry nmr_node->xray_node Definitive Confirmation final_node Unambiguous Structure Confirmed nmr_node->final_node High Confidence (if no crystal) xray_node->final_node

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Core Fragments

Causality: The first step in identifying any compound is to confirm its molecular weight and, ideally, its elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that can confirm the molecular formula (C10H19FN2O2). Furthermore, the fragmentation pattern observed during MS/MS analysis offers a preliminary "blueprint" of the molecule's substructures.

Expected Data & Interpretation: Using electrospray ionization (ESI) in positive mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 218.14. The power of MS, however, lies in its fragmentation. The Boc group is notoriously labile and provides a highly characteristic fragmentation signature.

  • Loss of Isobutylene: A neutral loss of 56 Da (C4H8) from the parent ion is a hallmark of the Boc group, leading to a fragment at m/z ≈ 162.11.

  • Loss of the tert-butyl cation: Direct cleavage can yield a fragment corresponding to the tert-butyl cation (C4H9)⁺ at m/z 57.

  • Loss of CO2 from the isobutylene-loss fragment: Subsequent loss of CO2 (44 Da) from the m/z 162 fragment can occur, yielding a fragment at m/z ≈ 118.08.

These predictable losses provide strong evidence for the presence of the Boc-carbamate moiety.[3][4]

Ion Formula Calculated m/z Description
[M+H]⁺[C10H20FN2O2]⁺218.1485Protonated molecular ion
[M-C4H8+H]⁺[C6H12FN2O2]⁺162.0859Loss of isobutylene from Boc group
[M-Boc+2H]⁺[C5H11FN]⁺104.0879Loss of the entire Boc group
[C4H9]⁺[C4H9]⁺57.0704tert-butyl cation
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 218.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule act as fingerprints. For this compound, the most informative signals will be from the carbamate N-H and C=O bonds.

Expected Data & Interpretation: The IR spectrum provides a quick validation of the main structural components. The presence of a sharp, intense absorption for the carbonyl and a distinct peak for the N-H bond confirms the carbamate group, distinguishing it from other potential structures.

Frequency Range (cm⁻¹) Vibration Functional Group
3350 - 3450N-H StretchCarbamate & Piperidine N-H
2850 - 2980C-H StretchAliphatic (Piperidine & tert-butyl)
1680 - 1710C=O StretchCarbamate Carbonyl[5][6][7]
1510 - 1540N-H BendCarbamate N-H[7]
1240 - 1260C-O StretchCarbamate Ester[7]
1050 - 1150C-F StretchAlkyl Fluoride
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

Causality: While MS and IR confirm mass and functional groups, NMR spectroscopy maps out the precise atomic connectivity and stereochemical relationships. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable structural assignment in solution.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expected Data & Interpretation:

  • δ 1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[8]

  • δ 1.6-3.5 ppm (multiplets, ~7H): This complex region contains the signals for the piperidine ring protons. The exact shifts and multiplicities are highly sensitive to the ring's chair conformation and the cis/trans relationship between the fluorine and carbamate groups.

  • δ ~4.0-4.5 ppm (multiplet, 1H): The proton on the carbon bearing the carbamate group (C4-H).

  • δ ~4.6-5.0 ppm (doublet of multiplets, 1H): The proton on the carbon bearing the fluorine (C3-H). This signal will show a large geminal coupling to fluorine (~45-50 Hz) in addition to smaller couplings to adjacent protons.

  • Variable (broad singlets, 2H): The signals for the piperidine N-H and the carbamate N-H. Their chemical shifts are concentration and solvent-dependent, and they can often be identified by adding a drop of D₂O to the NMR tube, which causes them to disappear due to proton-deuterium exchange.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₃~1.45singlet9H
Piperidine CH1.6 - 3.2multiplets4H
Piperidine NH 1.5 - 2.5 (variable)broad singlet1H
CH -N(Boc)~4.0 - 4.5multiplet1H
CH -F~4.6 - 5.0doublet of multiplets1H
NH (Boc)4.5 - 5.5 (variable)broad singlet/doublet1H
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected Data & Interpretation:

  • δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.[8]

  • δ ~80 ppm: The quaternary carbon of the tert-butyl group.[8]

  • δ ~155 ppm: The carbonyl carbon of the carbamate group.[8]

  • δ ~40-60 ppm: The carbons of the piperidine ring attached to nitrogen (C2, C6, C4).

  • δ ~85-95 ppm (doublet, ¹JCF ≈ 170-190 Hz): The carbon bearing the fluorine atom (C3). This is a key diagnostic signal. Its downfield shift and large one-bond coupling to fluorine are unambiguous identifiers.

¹⁹F NMR: The Fluorine Reporter

Causality: ¹⁹F NMR is an exceptionally powerful and sensitive technique for fluorinated molecules.[9][10] With a wide chemical shift range and no background signals in typical biological or organic samples, it provides a clean window into the fluorine's direct environment.

Expected Data & Interpretation: A single resonance will be observed. The chemical shift will be indicative of a secondary alkyl fluoride. The signal will be split into a complex multiplet due to couplings to the geminal proton (²JHF ≈ 45-50 Hz) and vicinal protons on adjacent carbons (³JHF, values depend on dihedral angle but typically 5-25 Hz). This coupling pattern provides direct evidence of the fluorine's position on the piperidine ring.

2D NMR: Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It will be essential for tracing the connectivity of the protons around the piperidine ring, establishing the sequence from C2 through C6.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It is used to assign the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations. It is the final piece of the puzzle, used to connect the fragments. Key correlations would include:

    • From the tert-butyl protons to the Boc quaternary and carbonyl carbons.

    • From the carbamate N-H proton to the C4 carbon of the piperidine ring.

    • From the C4-H proton to the C3 and C5 carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments may range from 30 minutes to several hours.

X-ray Crystallography: The Gold Standard for Structural Proof

Causality: While the combination of MS and NMR provides a definitive structure in solution, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides incontrovertible proof of connectivity, configuration (relative stereochemistry, i.e., cis/trans), and, if a high-quality crystal of a single enantiomer is analyzed using anomalous dispersion, the absolute stereochemistry (R/S configuration).[13][14]

Protocol Overview:

  • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/ether) until single, well-ordered crystals form.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry provides the foundational confirmation of molecular weight and key substructures. Infrared spectroscopy offers a rapid check for essential functional groups. It is the comprehensive application of 1D and 2D NMR spectroscopy, however, that meticulously pieces together the molecular puzzle, defining the precise connectivity and providing critical insight into the solution-state stereochemistry. Finally, where absolute certainty is required, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional structure.

By following this integrated and self-validating methodology, researchers and drug development professionals can proceed with the highest degree of confidence, ensuring the structural integrity of this vital chemical building block and safeguarding the fidelity of their synthetic programs.

References

  • Chen, J-Y. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC.
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64.
  • López-Luke, T., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.
  • Unknown Authors. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate.
  • Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics.
  • Unknown Authors. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Unknown Authors. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate.
  • Unknown Authors. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
  • Paulo, J. A., et al. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Unknown Authors. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
  • Unknown Authors. (n.d.). tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate. Guidechem.
  • Unknown Authors. (n.d.). 2 - Supporting Information.
  • Khandelwal, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Unknown Authors. (n.d.). tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9. ChemicalBook.

Sources

Introduction: The Strategic Imperative of Fluorine in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its chair-like conformation and the orientation of its substituents are critical determinants of pharmacological activity, dictating how a molecule interacts with its biological target. The strategic incorporation of fluorine, an element with unique and powerful stereoelectronic properties, has emerged as a transformative tool in rational drug design.[1][2] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability.[2][3][4] However, its most profound impact lies in its ability to exert precise control over the piperidine ring's conformation, often in ways that defy classical steric considerations.[5][6]

This guide provides a comprehensive exploration of the conformational analysis of fluorinated piperidines for researchers, scientists, and drug development professionals. We will dissect the fundamental stereoelectronic forces at play, present a synergistic workflow combining experimental and computational methodologies, and offer field-proven insights into interpreting the resulting data. The objective is to codify a design principle for creating conformationally rigid molecular scaffolds, enabling the fine-tuning of molecular shape to optimize therapeutic outcomes.[3][4][7][8]

Part 1: Foundational Principles - Deconstructing the Axial Fluorine Preference

In unsubstituted cyclohexanes and piperidines, a substituent typically prefers the sterically less hindered equatorial position. However, the introduction of fluorine frequently inverts this preference, favoring an axial orientation.[5] This phenomenon is not arbitrary; it is the result of a complex interplay of stabilizing stereoelectronic and electrostatic interactions that collectively outweigh steric repulsion.

Key Stereoelectronic and Electrostatic Forces

A nuanced understanding of the following forces is critical to predicting and rationalizing the conformational behavior of fluorinated piperidines:

  • Hyperconjugation (The Gauche Effect): This is a dominant stabilizing force. It involves the donation of electron density from an anti-periplanar C-H bonding orbital (σ) into the low-lying antibonding orbital (σ*) of the polar C-F bond.[1][3][4] This orbital overlap is maximized when the fluorine atom is in the axial position, as it creates anti-periplanar arrangements with the vicinal axial C-H bonds on the ring. This interaction, also known as the fluorine gauche effect, significantly stabilizes the axial conformer.[3][4][9]

  • Charge-Dipole Interactions: In protonated piperidinium salts, the interaction between the positive charge on the nitrogen (H-N⁺) and the partial negative charge on the axial fluorine atom (Cδ⁺-Fδ⁻) is a powerful stabilizing force.[3][4][5][10] This attractive electrostatic interaction can contribute significantly to the axial preference, often by several kcal/mol.[5]

  • The Anomeric Effect: In 2-fluoropiperidines, a specific type of hyperconjugation known as the anomeric effect occurs. The nitrogen lone pair (n) can donate electron density into the adjacent anti-periplanar σ*C-F orbital.[1][11][12] This interaction is geometrically optimal when the fluorine is axial and the nitrogen lone pair is equatorial, further stabilizing the axial conformer.

  • Solvation and Dipole Moments: The surrounding solvent environment plays a crucial, and sometimes decisive, role.[3][4][7] The axial conformer often possesses a different dipole moment than the equatorial conformer. In highly polar solvents, the conformer with the larger dipole moment can be significantly stabilized.[3] This effect can be so pronounced that it can invert the conformational preference observed in the gas phase or in nonpolar solvents.[3][4]

The interplay of these forces dictates the final conformational equilibrium of a fluorinated piperidine.

cluster_Forces Dominant Stabilizing Forces for Axial Fluorine cluster_Factors Modulating Factors cluster_Outcome Conformational Outcome Hyperconjugation Hyperconjugation (Gauche Effect) σ(C-H) → σ*(C-F) Equilibrium Axial ⇌ Equatorial Equilibrium Position Hyperconjugation->Equilibrium Stabilizes Axial ChargeDipole Charge-Dipole Interaction (Cδ+-Fδ-) ↔ (H-N+) ChargeDipole->Equilibrium Stabilizes Axial Anomeric Anomeric Effect (at C2) n(N) → σ*(C-F) Anomeric->Equilibrium Stabilizes Axial Solvation Solvent Polarity Solvation->Equilibrium Can Favor Either N_Sub N-Substitution / Protonation N_Sub->Equilibrium Modulates Electronic Effects Sterics Steric Repulsion Sterics->Equilibrium Favors Equatorial

Caption: Interplay of forces governing piperidine conformation.

Part 2: The "How" - A Synergistic Workflow for Analysis

Reliable conformational analysis is not achieved by a single method but by a self-validating system that integrates high-resolution experimental data with robust computational modeling.[3][4] Experimental results provide the ground truth of the molecule's behavior in solution, while computational analysis offers a detailed energetic and electronic rationale for these observations.

Experimental Cornerstone: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of fluorinated piperidines. The key parameter is the three-bond scalar coupling constant between fluorine and vicinal protons (³JF,H).

Causality: The magnitude of ³JF,H is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled nuclei. An anti-periplanar relationship (180°), which occurs between axial substituents on adjacent carbons, results in a large coupling constant. A gauche relationship (~60°), which occurs between axial-equatorial or equatorial-equatorial substituents, results in a small coupling constant.

Experimental Protocol: Determining Conformer Population via ³JF,H

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the conformational equilibrium.[3][4]

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. If spectral overlap is an issue, acquire a two-dimensional ¹H-¹⁹F HETCOR or HSQC spectrum to unambiguously assign correlations.

  • Analysis of Coupling Constants:

    • Identify the proton signal corresponding to the H-C-F moiety.

    • Measure the ³JF,H coupling constants for the vicinal protons.

    • Interpretation:

      • A large ³JF,Hax value (35-45 Hz ) is diagnostic of an anti-periplanar relationship, indicating the fluorine atom predominantly occupies the axial position.[3][4]

      • A small ³JF,Heq value (5-15 Hz ) is diagnostic of a gauche relationship, indicating the fluorine atom predominantly occupies the equatorial position.[3][13]

  • Quantification (if in equilibrium): If both conformers are present and undergoing rapid exchange on the NMR timescale, the observed coupling constant will be a population-weighted average. The ratio of conformers can be estimated using the equation: Jobs = XaxJax + XeqJeq, where X is the mole fraction and J is the coupling constant for each pure conformer.

In Silico Partner: Computational Chemistry

Computational modeling provides indispensable insights into the thermodynamics and electronic origins of the observed conformational preferences. Density Functional Theory (DFT) is the workhorse for these calculations.

Causality: DFT calculations solve the electronic structure of a molecule to determine its geometry and energy. By comparing the calculated Gibbs free energies (ΔG) of the axial and equatorial conformers, we can predict their relative populations, which can then be directly compared with experimental NMR data for validation.

Computational Workflow: From Structure to Energetics

  • Structure Generation: Build the 3D structures of both the axial and equatorial chair conformers of the fluorinated piperidine.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each conformer.

    • Recommended Method: M06-2X functional with a large basis set such as def2-QZVPP. The M06-2X functional is well-suited for capturing the non-covalent interactions that are crucial in these systems.[3][4]

  • Solvent Modeling: To accurately model the solution-phase behavior observed in NMR, include a solvent model in the calculation.

    • Recommended Method: The Polarizable Continuum Model (PCM) is a robust choice that treats the solvent as a continuous dielectric medium.[3][4] Ensure the solvent specified in the calculation (e.g., water, chloroform) matches the experimental conditions.[3][4]

  • Energy Calculation & Analysis:

    • Extract the Gibbs free energy (G) for each optimized conformer from the output files.

    • Calculate the relative free energy difference: ΔG = Gequatorial - Gaxial.

    • Interpretation:

      • A positive ΔG indicates the axial conformer is more stable.

      • A negative ΔG indicates the equatorial conformer is more stable.

  • Validation: Compare the predicted lowest-energy conformer with the one determined by NMR. A strong correlation between the calculated ΔG and the experimentally observed conformer ratio provides a high degree of confidence in the analysis.

cluster_Workflow Synergistic Conformational Analysis Workflow start Fluorinated Piperidine Target Molecule nmr NMR Spectroscopy (Experimental Ground Truth) start->nmr dft DFT Calculations (In Silico Rationalization) start->dft nmr_protocol 1. Acquire Spectrum 2. Measure ³J(F,H) Coupling Constants nmr->nmr_protocol dft_protocol 1. Optimize Geometries (Ax/Eq) 2. Calculate Gibbs Free Energy (ΔG) 3. Include PCM Solvent Model dft->dft_protocol compare Compare & Validate nmr_protocol->compare Observed Conformer (Axial vs. Equatorial) dft_protocol->compare Predicted Lowest Energy Conformer (ΔG) conclusion Validated Conformational Model (Energetics & 3D Structure) compare->conclusion Agreement

Caption: A self-validating workflow for conformational analysis.

Part 3: Data Synthesis and Application

Systematic studies have generated a wealth of data on the conformational preferences of various fluorinated piperidines. These data codify the design principles discussed and serve as a valuable reference for drug discovery projects.

Quantitative Data Summary

The following table summarizes experimental and computational data for representative 3-fluoropiperidine derivatives, highlighting the influence of N-substitution and protonation on the free energy difference (ΔG) between equatorial and axial conformers. A positive ΔG indicates a preference for the axial conformer.

CompoundN-Substituent (R)ConditionsΔG (kcal/mol) (Axial Preference)Dominant Stabilizing Force(s)
3-Fluoropiperidine [3]-HWater (calc.)+5.1Hyperconjugation
N-TFA-3-Fluoropiperidine [3]-COCF₃Chloroform (calc.)+3.3Hyperconjugation
3-Fluoropiperidinium HCl [3]-H₂⁺Water (calc.)+12.6Charge-Dipole Interaction, Hyperconjugation
cis-3,5-Difluoropiperidinium HCl [3]-H₂⁺Water (calc.)+14.7Charge-Dipole Interaction, Hyperconjugation
4-Fluoro-piperidinium HCl [3]-H₂⁺Water (calc.)-1.7 (Equatorial Pref.)Dipole moment stabilization of equatorial conformer in water

Data synthesized from Nairoukh, Z. et al., Chem. Eur. J. 2020, 26, 6141 – 6146.[3]

This data clearly illustrates that protonation of the nitrogen leads to a dramatic increase in the axial preference due to the powerful charge-dipole interaction.[3] Conversely, in specific substitution patterns like the 4-fluoro derivative, solvation effects can dominate and favor the equatorial conformer, which has a larger dipole moment in that specific case.[3]

Conclusion and Future Outlook

The conformational behavior of fluorinated piperidines is governed by a subtle but predictable balance of stereoelectronic, electrostatic, and solvation forces. An axial fluorine preference, driven primarily by hyperconjugation and charge-dipole interactions, is a common and powerful feature that can be exploited in molecular design. A synergistic approach, rigorously combining experimental NMR analysis of coupling constants with DFT calculations, provides a self-validating system for elucidating and rationalizing these conformational preferences.[3][4]

As our understanding of these nuanced interactions continues to grow, the ability to fine-tune the three-dimensional structure of piperidine-containing drug candidates will become increasingly precise. This knowledge empowers medicinal chemists to move beyond simple bioisosteric replacement and instead use fluorine as a strategic tool to rigidly control molecular conformation, thereby optimizing ligand-receptor interactions and improving the likelihood of clinical success.[3]

References

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, NIH. Available from: [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available from: [Link]

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research. Available from: [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available from: [Link]

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

  • O'Hagan, D. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. Available from: [Link]

  • Duarte, F. R., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Elsevier. Available from: [Link]

  • Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group, The Hebrew University of Jerusalem. Available from: [Link]

  • ResearchGate. (n.d.). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. Available from: [Link]

  • Nairoukh, Z., Strieth-Koff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. Available from: [Link]

  • Egbaria, N., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. Available from: [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC, NIH. Available from: [Link]

Sources

The Fluorine Gambit: A Senior Application Scientist's Guide to Modulating Piperidine pKa

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals. Its basicity, quantified by the pKa of the nitrogen atom, is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and off-target effects like hERG channel affinity.[1] The strategic incorporation of fluorine has emerged as a powerful and nuanced tool for fine-tuning this basicity.[2][3][4] This guide provides an in-depth exploration of the physicochemical principles governing the modulation of piperidine pKa by fluorine substitution. We will dissect the through-bond inductive effects, the critical through-space conformational influences, and provide actionable experimental protocols for the precise determination and prediction of these values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique properties of fluorine to optimize drug candidates.

The Central Role of pKa in Drug Design: Why Piperidine Basicity Matters

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For a basic amine like piperidine, this equilibrium dictates its charge state in different physiological environments.

  • Absorption & Permeability: The pH partition hypothesis states that only the neutral form of a drug can passively diffuse across lipid membranes. In the low pH of the stomach, a piperidine (typical pKa ~8-11) will be predominantly protonated, limiting absorption. In the higher pH of the intestine, the proportion of the neutral form increases, facilitating passage into the bloodstream.[5] Modulating the pKa can therefore shift the optimal site of absorption.

  • Solubility: The protonated, cationic form of a piperidine is generally more water-soluble than its neutral counterpart. Tuning pKa is a key strategy to balance the aqueous solubility required for formulation with the lipophilicity needed for membrane permeation.[6]

  • Target Engagement: Many drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, feature key interactions (e.g., salt bridges) with the protonated form of a basic ligand. An optimal pKa ensures the drug is in the correct charge state at the site of action.

  • Off-Target Effects: High basicity has been linked to liabilities such as hERG potassium channel binding, which can lead to cardiotoxicity, and phospholipidosis.[1] Reducing the pKa is a common strategy to mitigate these risks.[1][7]

Given these critical functions, the ability to rationally and predictably adjust the piperidine pKa is a paramount skill in lead optimization.

The Primary Mechanism: Inductive Electron Withdrawal

The most direct way fluorine modulates basicity is through its powerful inductive effect. As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds of the molecule.[3][8]

This electron-withdrawing effect reduces the electron density on the piperidine nitrogen, making its lone pair of electrons less available to accept a proton.[9] Consequently, the equilibrium for protonation shifts, and the conjugate acid becomes stronger (more willing to donate its proton), which translates to a lower pKa for the piperidine base. In short, fluorination makes the piperidine nitrogen less basic .[3][5]

The magnitude of this pKa reduction is highly dependent on the distance between the fluorine atom and the nitrogen center, an effect that attenuates exponentially with the number of intervening bonds.[9][10]

Caption: Inductive effect of fluorine on piperidine basicity.

Quantitative Impact of Fluorine Position

The position of the fluorine substituent has a predictable and significant impact on the magnitude of the pKa shift.

CompoundPosition of FluorineTypical pKaΔpKa (from Piperidine)Reference
PiperidineN/A~11.10[11]
2-Fluoropiperidineα (alpha)~7.8-3.3[9]
3-Fluoropiperidineβ (beta)~9.0 - 9.7-1.4 to -2.1[12]
4-Fluoropiperidineγ (gamma)~10.2-0.9[12]
3,3-Difluoropiperidineβ,β (gem-difluoro)~6.5-4.6[13]

Table 1: Representative pKa values for fluorinated piperidine derivatives, demonstrating the distance-dependent inductive effect. Actual values can vary with substitution and experimental conditions.

As the data clearly shows, fluorination at the α-position (C2) has the most profound pKa-lowering effect. A gem-difluoro substitution at the β-position (C3) results in a dramatic decrease in basicity, as the inductive effects of the two fluorine atoms are roughly additive.[9][10]

A Deeper Dive: Conformational and Through-Space Effects

While the inductive effect provides a foundational understanding, a senior scientist knows that for cyclic systems like piperidine, the story is more complex. The three-dimensional arrangement of the C-F bond relative to the nitrogen lone pair—or more importantly, the N⁺-H bond in the protonated state—introduces through-space interactions that can either augment or counteract the inductive effect.[14][15]

The piperidine ring predominantly exists in a chair conformation. A substituent at the 3-position can be either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring).

In the protonated state, a key through-space interaction arises between the dipole of the C-F bond and the positive charge on the ammonium cation (N⁺-H).[1][16]

  • Axial Fluorine: When the fluorine atom is in the axial position, the C-F bond can be anti-parallel to the N⁺-H bond. This orientation creates a favorable charge-dipole interaction that stabilizes the protonated form. This stabilization makes the conjugate acid less acidic (less willing to give up its proton), which results in a higher pKa compared to its equatorial counterpart.[1]

  • Equatorial Fluorine: In the equatorial position, the C-F bond dipole is oriented away from the N⁺-H group, and the stabilizing charge-dipole interaction is absent or significantly weaker.[7][14]

Therefore, for 3-fluoropiperidines, the following trend is often observed: pKa (axial) > pKa (equatorial) .[1] This counterintuitive result, where adding fluorine can in a relative sense increase basicity, is a field-proven insight critical for rational design. In one case study on kinesin spindle protein (KSP) inhibitors, a switch from an equatorial to an axial fluorine on the piperidine ring increased the pKa from 6.6 to 7.6, leading to improved efficacy and the identification of a clinical candidate.[1]

Caption: Through-space effects on the pKa of 3-fluoropiperidinium cations.

Experimental Determination of Piperidine pKa

While computational predictions are valuable, the gold standard for pKa determination remains experimental measurement.[17] Potentiometric titration is a robust and reliable method.[18][19][20]

Protocol: Potentiometric Titration for pKa Determination

This protocol describes a self-validating system for accurate pKa measurement.

Objective: To determine the pKa of a fluorinated piperidine derivative in an aqueous medium.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Beaker (50 mL)

  • Test compound (e.g., fluoropiperidine HCl salt)

  • Standardized 0.1 M NaOH solution (titrant)

  • Standardized 0.1 M HCl solution

  • Deionized, CO₂-free water

  • Potassium chloride (KCl) for ionic strength adjustment

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Solution (e.g., 1 mM compound in 0.15 M KCl) A->B C 3. Prepare & Standardize Titrant (e.g., 0.1 M NaOH) B->C D 4. Add Titrant in Increments (e.g., 0.02 mL) C->D E 5. Record pH After Each Addition (Allow stabilization) D->E F 6. Continue Past Equivalence Point E->F G 7. Plot pH vs. Titrant Volume F->G H 8. Calculate 1st Derivative (ΔpH/ΔV) to find Equivalence Point (V_eq) G->H I 9. Determine pH at V_eq / 2 This pH is the pKa H->I

Caption: Standard workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The electrode slope should be >98% for accuracy.

  • Analyte Preparation: Accurately weigh the hydrochloride salt of the piperidine derivative and dissolve it in CO₂-free deionized water to a known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M), mimicking physiological conditions.

  • Blank Titration: Perform a titration of the water/KCl solution with the standardized NaOH titrant to account for any acidic or basic impurities.

  • Sample Titration: Place the analyte solution in the beaker with a stir bar. Immerse the pH electrode and begin stirring gently. Add the standardized NaOH titrant in small, precise increments, recording the pH value after each addition once the reading has stabilized.

  • Data Processing:

    • Subtract the blank titration curve from the sample titration curve.

    • Plot the corrected pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Veq).

    • The pKa is the pH value on the titration curve corresponding to half of the equivalence volume (Veq/2). This is the point where [Protonated Form] = [Neutral Form].[19]

Trustworthiness Check: The protocol is self-validating by including a blank titration to correct for background effects and by using a multi-point pH calibration to ensure instrument accuracy. Repeating the titration (n=3) ensures reproducibility.

Conclusion: Fluorine as a Precision Instrument

The strategic use of fluorine provides medicinal chemists with a remarkably precise instrument for modulating the pKa of piperidine-containing drug candidates. Understanding the interplay between the powerful, distance-dependent inductive effects and the subtle, yet critical, through-space conformational effects is essential for success.[6][15][21] The pKa reduction caused by fluorine's electron-withdrawing nature can be used to detune excessive basicity, potentially mitigating off-target effects and improving oral absorption.[1][7] Simultaneously, exploiting the stereoelectronic interactions of axial vs. equatorial fluorine substituents allows for a finer level of control, enabling chemists to dial in a specific pKa value to optimize for target potency and pharmacokinetic properties.[1][22] By combining this deep mechanistic understanding with robust experimental validation through methods like potentiometric titration, researchers can confidently and effectively employ the "fluorine gambit" to accelerate the development of safer and more effective medicines.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Tuning basicity. Cambridge MedChem Consulting. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

  • Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH). [Link]

  • (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

Sources

Spectroscopic Data for tert-butyl (3-fluoropiperidin-4-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (3-fluoropiperidin-4-yl)carbamate is a key building block in medicinal chemistry, frequently incorporated into molecules destined for drug discovery and development. The presence of the fluorine atom and the piperidine ring introduces specific conformational constraints and potential metabolic stability, making it a valuable scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperidine nitrogen. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Due to the presence of two stereocenters at the 3 and 4 positions of the piperidine ring, tert-butyl (3-fluoropiperidin-4-yl)carbamate can exist as different stereoisomers (e.g., cis and trans). The relative stereochemistry significantly influences the spectroscopic data, particularly the NMR spectra. This guide will address the expected data for both isomers where applicable, drawing upon established principles of conformational analysis of fluorinated piperidines.

Molecular Structure and Conformation

The fundamental structure of tert-butyl (3-fluoropiperidin-4-yl)carbamate consists of a piperidine ring substituted with a fluorine atom at the 3-position and a Boc-protected amine at the 4-position. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the fluorine and the carbamate substituents (axial or equatorial) is a critical factor influencing the spectroscopic output.

In the cis isomer, both the fluorine and the carbamate group are on the same face of the ring, while in the trans isomer, they are on opposite faces. Conformational analysis of 3-fluoropiperidines has shown that the fluorine atom often exhibits a preference for the axial position due to hyperconjugative effects and the avoidance of gauche interactions.[1][2] However, the bulky Boc-carbamate group will strongly prefer an equatorial position. This interplay of steric and electronic effects will dictate the dominant chair conformation for each isomer.

cluster_cis cis-Isomer Conformations cluster_trans trans-Isomer Conformations cis_eq_F Equatorial F, Axial NHBoc (Unlikely) cis_ax_F Axial F, Equatorial NHBoc (Likely) cis_eq_F->cis_ax_F Ring Flip trans_eq_F Equatorial F, Equatorial NHBoc (Likely) trans_ax_F Axial F, Axial NHBoc (Unlikely) trans_eq_F->trans_ax_F Ring Flip start tert-butyl (3-fluoropiperidin-4-yl)carbamate start->cis_ax_F start->trans_eq_F

Caption: Conformational possibilities for cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of tert-butyl (3-fluoropiperidin-4-yl)carbamate, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will display signals for the protons of the piperidine ring and the Boc group. The chemical shifts and coupling constants of the piperidine protons are highly dependent on their axial or equatorial orientation and their proximity to the electronegative fluorine atom and the carbamate group.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
H3 (CH-F)4.2 - 4.8dmThe proton attached to the carbon bearing the fluorine will be significantly deshielded and will appear as a doublet of multiplets due to coupling with the fluorine and adjacent protons.
H4 (CH-NHBoc)3.5 - 4.0mThis proton is adjacent to the nitrogen of the carbamate and will be a multiplet due to coupling with neighboring protons.
Piperidine CH₂2.6 - 3.2 (axial), 1.6 - 2.2 (equatorial)mThe protons on the piperidine ring will appear as complex multiplets. Axial protons are typically more shielded (upfield) than equatorial protons.
NH (carbamate)4.5 - 5.5br sThe carbamate N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
tert-butyl~1.45sThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Expertise & Experience: The key to distinguishing between cis and trans isomers lies in the coupling constants, particularly the coupling between H3 and H4 (³JH3-H4) and the couplings between the fluorine and the piperidine protons. In the likely conformation of the trans isomer with both substituents equatorial, the H3 and H4 protons would be axial, leading to a large diaxial coupling constant (typically 8-12 Hz). In the likely conformation of the cis isomer with an axial fluorine and an equatorial carbamate, the H3 proton is equatorial and the H4 proton is axial, resulting in a smaller axial-equatorial coupling constant (typically 2-5 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon(s) Expected Chemical Shift (ppm) Notes
C=O (carbamate)~155The carbonyl carbon of the Boc group.
C(CH₃)₃ (quaternary)~80The quaternary carbon of the tert-butyl group.
C3 (CH-F)85 - 95 (d, ¹JC-F ≈ 170-190 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant.
C4 (CH-NHBoc)45 - 55The carbon bonded to the carbamate nitrogen.
Piperidine CH₂30 - 50The remaining piperidine ring carbons.
C(CH₃)₃ (methyls)~28The three equivalent methyl carbons of the tert-butyl group.

Trustworthiness: The observation of a large ¹JC-F coupling constant is a definitive indicator of the C-F bond. The chemical shifts of the piperidine ring carbons will also be influenced by the stereochemistry, providing another layer of structural confirmation.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Fluorine Expected Chemical Shift (ppm) Multiplicity Notes
C-F-180 to -200mThe chemical shift is relative to a standard such as CFCl₃. The multiplicity will arise from coupling to adjacent protons.

Authoritative Grounding: The magnitude of the vicinal coupling constants between fluorine and the protons on the adjacent carbons (³JF-H) is highly dependent on the dihedral angle, as described by the Karplus relationship. This is a powerful tool for determining the stereochemistry.[3] For an axial fluorine, one would expect a large trans-diaxial coupling to one of the C2 protons and one of the C4 protons, and smaller gauche couplings. For an equatorial fluorine, smaller gauche couplings would be expected to all adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (carbamate)3300 - 3400MediumA characteristic absorption for the N-H bond in the carbamate.
C-H Stretch (aliphatic)2850 - 3000Medium-StrongAssociated with the C-H bonds of the piperidine and tert-butyl groups.
C=O Stretch (carbamate)1680 - 1710StrongA strong, sharp absorption characteristic of the carbamate carbonyl group.
N-H Bend1510 - 1540MediumThe bending vibration of the N-H bond.
C-F Stretch1000 - 1100StrongA strong absorption indicating the presence of a C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.

Expected Molecular Ion:

  • Formula: C₁₀H₁₉FN₂O₂

  • Molecular Weight: 218.27 g/mol

  • [M+H]⁺: m/z 219.15

Fragmentation Pattern: The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected amines.

  • Loss of isobutylene: [M+H - 56]⁺, corresponding to the loss of C₄H₈ from the tert-butyl group. This often results in a prominent peak at m/z 163.10.

  • Loss of the Boc group: [M+H - 100]⁺, corresponding to the complete loss of the C₅H₈O₂ fragment, leading to the protonated 3-fluoropiperidin-4-amine at m/z 119.09.

  • tert-butyl cation: A peak at m/z 57, corresponding to the stable [C₄H₉]⁺ cation.

M_H [M+H]⁺ m/z 219 M_H_minus_56 [M+H - 56]⁺ m/z 163 M_H->M_H_minus_56 - C₄H₈ M_H_minus_100 [M+H - 100]⁺ m/z 119 M_H->M_H_minus_100 - C₅H₈O₂ tBu [C₄H₉]⁺ m/z 57 M_H->tBu

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl (3-fluoropiperidin-4-yl)carbamate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbon of the Boc group.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A chemical shift range of -150 to -250 ppm should be adequate.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into an ESI-MS instrument and acquire the spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of tert-butyl (3-fluoropiperidin-4-yl)carbamate is a critical step in its use as a synthetic building block. By carefully analyzing the NMR (¹H, ¹³C, and ¹⁹F), IR, and MS data, researchers can confirm the structure, purity, and stereochemistry of the compound. This in-depth guide provides the expected spectral features and experimental protocols to aid scientists in their research and development endeavors, ensuring the quality and integrity of their work.

References

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Solubility Profile of N-Boc-3-fluoro-4-aminopiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: N-Boc-3-fluoro-4-aminopiperidine is a pivotal structural motif in modern medicinal chemistry, valued for its role in developing novel therapeutics. The strategic incorporation of a fluorine atom allows for the fine-tuning of physicochemical properties such as basicity (pKa), which can significantly impact a drug candidate's efficacy, selectivity, and pharmacokinetic profile.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for researchers in drug discovery and process development, as it directly influences reaction kinetics, purification efficiency, and formulation strategies. This guide provides a deep analysis of the theoretical principles governing the solubility of this compound, a predictive solubility profile, and a robust, field-tested experimental protocol for its quantitative determination.

Physicochemical Characteristics and Structural Analysis

To predict the solubility of N-Boc-3-fluoro-4-aminopiperidine, we must first dissect its molecular structure and inherent properties. The molecule is an assembly of functional groups, each contributing uniquely to its overall polarity, hydrogen bonding capacity, and lipophilicity.

  • Piperidine Ring: This saturated heterocyclic core provides a flexible, non-aromatic scaffold. While piperidine itself is miscible with water and soluble in most organic solvents, the substituents dramatically modulate this behavior.[2][3]

  • N-Boc Group (tert-Butoxycarbonyl): This bulky, lipophilic protecting group significantly increases the molecule's size and nonpolar surface area. It enhances solubility in nonpolar and moderately polar aprotic solvents but can sterically hinder interactions with protic solvents.

  • Amino Group (-NH₂): As a primary amine, this group is a potent hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols. Its basic nature also allows for salt formation in acidic media, drastically increasing aqueous solubility.

  • Fluorine Atom: The high electronegativity of the fluorine atom induces a strong dipole moment in the C-F bond. This increases the molecule's local polarity. Furthermore, the electron-withdrawing effect of fluorine lowers the basicity of the adjacent amino group, a critical consideration in drug-receptor interactions.[1]

A summary of the key physicochemical properties is presented below.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₉FN₂O₂
Molecular Weight 218.27 g/mol Derived from Molecular Formula
Appearance Solid (Predicted)
Predicted LogP ~1.0 - 1.5Estimated based on similar structures like 1-Boc-3-aminopiperidine and the hydrophilic contribution of the amino/fluoro groups.
Hydrogen Bond Donors 2 (from -NH₂)Structural Analysis
Hydrogen Bond Acceptors 3 (from -NH₂, two oxygens in Boc group)Structural Analysis
Predicted pKa ~7.0 - 8.0The pKa of the 4-amino group is expected to be lower than that of a simple aminopiperidine due to the electron-withdrawing fluorine at the 3-position.[1]

Guiding Principles: "Like Dissolves Like"

The solubility of a compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a reliable guide: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[4][5][6] For N-Boc-3-fluoro-4-aminopiperidine, a molecule with both polar and nonpolar regions, its solubility will be nuanced.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group and Boc-carbonyl oxygens of the solute will engage in strong hydrogen bonding with these solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents possess significant dipole moments but lack donor hydrogens. They will effectively solvate the molecule through dipole-dipole interactions with the C-F bond and by acting as hydrogen bond acceptors for the -NH₂ group. High solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Heptane): These solvents interact only through weak London dispersion forces. The energy required to break the strong hydrogen bonds and dipole interactions of the solid solute will not be compensated by the weak interactions with a nonpolar solvent. Therefore, solubility is expected to be very low.[2][6]

  • Aromatic Solvents (e.g., Toluene): While largely nonpolar, the polarizability of the aromatic ring may offer slightly better interaction with the solute compared to aliphatic hydrocarbons, suggesting low to moderate solubility.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following qualitative solubility profile is predicted at ambient temperature.

Solvent ClassExample SolventsPredicted SolubilityPrimary Rationale
Polar Protic Methanol, EthanolHigh to ModerateStrong hydrogen bonding interactions with the -NH₂ and Boc groups.
Polar Aprotic DMSO, Acetonitrile (MeCN), THF, Dichloromethane (DCM)HighFavorable dipole-dipole interactions and hydrogen bond acceptance. Similar compounds are noted to be soluble in DCM and Chloroform.[7][8]
Nonpolar Aliphatic Hexane, HeptaneVery LowSignificant mismatch in polarity; intermolecular forces are too weak to overcome the solute's crystal lattice energy.[2]
Aromatic Toluene, BenzeneLow to ModerateThe molecule's aliphatic and Boc components provide some compatibility, but overall polarity mismatch limits solubility.

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4][9]

The following diagram outlines the critical steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to a vial prep2 Add precise volume of solvent prep1->prep2 Step 1 eq1 Seal vial and place in shaker at constant T prep2->eq1 Step 2 eq2 Agitate for 24-48 hours to reach equilibrium sep1 Allow solid to settle or centrifuge eq2->sep1 Step 3 sep2 Collect aliquot of the clear supernatant sep1->sep2 quant1 Dilute supernatant with mobile phase sep2->quant1 Step 4 quant2 Analyze by validated HPLC method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Sources

A Technical Guide to (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous N-heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. The strategic introduction of fluorine into this scaffold has emerged as a powerful tactic in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.

Fluorination can significantly impact:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging a drug's half-life.

  • pKa Modulation: As the most electronegative element, fluorine can lower the basicity of the piperidine nitrogen, which can enhance membrane permeability and oral bioavailability.

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.

The subject of this guide, (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester , is a key building block that combines the benefits of a fluorinated piperidine core with the versatility of a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a robust yet readily cleavable protecting group, essential for multi-step synthetic campaigns, allowing for the sequential functionalization of the piperidine scaffold. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications for researchers, chemists, and drug development professionals.

Part 1: Commercial Availability and Sourcing

This compound is commercially available primarily as two distinct diastereomers: trans and cis. It is critical for researchers to specify the desired isomer, as the spatial orientation of the fluorine and carbamate groups profoundly influences the final conformation and biological activity of the target molecule.

The most commonly listed and readily available isomer is the trans-(3R,4R)-rel form.

Isomer Structure CAS Number Synonyms
trans 1268520-95-1tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate, trans-4-(Boc-amino)-3-fluoropiperidine[2][3][4]
cis 1268521-83-0tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate, cis-4-(Boc-amino)-3-fluoropiperidine[5][6][7][8]
Leading Commercial Suppliers

A variety of chemical suppliers offer these building blocks, ranging from large global distributors to specialized boutique firms. Purity levels are typically ≥97%.

Supplier Isomers Offered Notes
Sigma-Aldrich transA major, reliable source for research quantities.
BLDpharm trans, cisOffers both isomers, often with supporting analytical data available.[8][9]
ChemicalBook transAggregates listings from multiple suppliers, providing price comparisons.[2][10]
Manchester Organics cisA specialized supplier of fluorinated building blocks.[7][11]
Universal Biologicals transDistributes products from various manufacturers, including ChemScene.[12][13]
Aikon International transListed as a supplier through chemical marketplaces.[2]
Shanghai AQBioPharma transA China-based supplier offering various quantities.[2][10]

This table is not exhaustive but represents a selection of prominent suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

Part 2: Synthesis and Manufacturing Pathways

While commercially available, an in-house synthesis of these key intermediates may be required for large-scale campaigns or for the generation of novel analogs. The synthesis generally involves the stereocontrolled construction of the substituted piperidine ring followed by protection of the amine. A common retrosynthetic approach starts from a corresponding pyridine precursor.

G A Target: this compound B Boc Protection (Boc)₂O A->B Deprotection C 4-Amino-3-fluoropiperidine B->C D Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) C->D Reduction E 4-Amino-3-fluoropyridine D->E

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis of trans-(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

This protocol is a representative synthesis adapted from patent literature, illustrating a common route from a pyridine precursor.[14][15]

Step 1: Catalytic Hydrogenation of 4-Amino-3-fluoropyridine

  • Setup: To a high-pressure hydrogenation vessel, add 4-amino-3-fluoropyridine (1.0 eq) and Adam's catalyst (Platinum(IV) oxide, ~0.05 eq).

  • Solvent: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-fluoropiperidine as an acetate salt. This mixture of cis and trans isomers is often used directly in the next step.

Step 2: Boc Protection

  • Setup: Dissolve the crude 4-amino-3-fluoropiperidine acetate salt (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 ratio).

  • Base: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5-3.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product contains a mixture of cis and trans isomers.

  • Separation: The diastereomers can be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure trans and cis isomers.

Part 3: Quality Assessment and Analytical Validation

Ensuring the identity, purity, and stereochemical integrity of the building block is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the structure and assigning the relative stereochemistry (cis or trans).

Expected ¹H NMR Spectral Features (in CDCl₃):

  • tert-Butyl Group: A sharp singlet integrating to 9 protons, typically found around δ 1.45 ppm .[7]

  • Piperidine Ring Protons: A series of complex multiplets between δ 1.5-4.0 ppm . The proton attached to the fluorine-bearing carbon (CHF) will appear as a doublet of multiplets due to coupling with both fluorine and adjacent protons.

  • NH Proton: A broad singlet, typically around δ 4.5-5.0 ppm . The chemical shift can be variable and the peak may disappear upon a D₂O shake.[16]

  • Key Differentiator (trans vs. cis): The coupling constants (J-values) between the protons at C3 and C4 are diagnostic. In the trans isomer, a large axial-axial coupling constant is expected, whereas the cis isomer will show a smaller axial-equatorial or equatorial-equatorial coupling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the material and for separating the cis and trans isomers.

G cluster_0 HPLC System Pump Pump Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% ACN Injector Autosampler (10 µL injection) Pump->Injector Column Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (λ = 210 nm) Column->Detector G A (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester B Acidic Deprotection (TFA or HCl) A->B Step 1 C 4-Amino-3-fluoropiperidine (Free Amine) B->C D Coupling Reaction (e.g., SₙAr, Amide Coupling) C->D Step 2 F Final Kinase Inhibitor (e.g., JAK Inhibitor) D->F E Heterocyclic Core (e.g., Pyrrolopyrimidine) E->D

Caption: General workflow for incorporating the building block into a kinase inhibitor.

Causality of Experimental Choices:

  • Boc Deprotection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which are orthogonal to many other protecting groups and reaction conditions. This unmasks the secondary amine on the piperidine ring for subsequent functionalization.

  • Coupling to the Core: The newly exposed amine of the 4-amino-3-fluoropiperidine can then be coupled to an electrophilic heterocyclic core. This is often achieved via a nucleophilic aromatic substitution (SₙAr) reaction if the heterocycle is activated with a leaving group (like a chlorine atom).

  • Impact of Fluorine: The fluorine atom at the 3-position is not merely a spectator. Its electron-withdrawing nature reduces the nucleophilicity of the C4-amino group, a factor that must be considered when choosing coupling conditions. Furthermore, it pre-organizes the conformation of the piperidine ring, which can lead to a more favorable binding pose in the target protein's active site.

While specific publicly disclosed drug candidates using this exact fragment are often found deep within patent literature,[14] its structural motif is highly prevalent in the design of next-generation selective kinase inhibitors.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that provides a direct route to incorporating the valuable 3-fluoro-4-aminopiperidine scaffold into drug candidates. Its commercial availability in diastereomerically pure forms, coupled with well-understood synthesis and purification pathways, makes it an essential tool for medicinal chemists. By leveraging the unique properties conferred by the fluorine atom, researchers can fine-tune the ADME (absorption, distribution, metabolism, and excretion) and potency profiles of their molecules, accelerating the journey from hit-to-lead and lead optimization. This guide serves as a foundational resource for the effective procurement and application of this high-value chemical intermediate.

References

  • Universal Biologicals. tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CS-0047938). [Link]

  • Google Patents.
  • AA Blocks. tert-butyl N-[cis-3-fluoropiperidin-4-yl]carbamate, min 97%, 10 grams. [Link]

  • Verywell Health. JAK Inhibitors: Uses, Types, Side Effects, and More. [Link]

  • Fluoropharm. 1268521-83-0 | tert-butyl Cis-3-fluoropiperidin-4-ylcarbamate. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • PubMed. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • PubMed. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. [Link]

  • Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. [Link]

  • IndiaMART. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. [Link]

  • ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Aqbiopharma. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-butyl N-[(3S)-piperidin-3-yl]carbamate in Drug Discovery. [Link]

  • PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into the piperidine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] However, the unique reactivity and potential biological activity of fluorinated piperidine derivatives necessitate a robust understanding of their safe handling, application, and disposal. This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for working with these valuable compounds. We will move beyond rote procedural lists to explore the causal relationships between chemical structure, reactivity, and safety protocols, ensuring a self-validating system of laboratory practice.

The Rise of Fluorinated Piperidines in Drug Discovery: A Double-Edged Sword

The piperidine moiety is a privileged scaffold in drug design, appearing in numerous approved pharmaceuticals.[4] The introduction of fluorine can dramatically alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, often used to block metabolic "soft spots" and enhance a drug's half-life.[5][6][7]

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase a compound's lipophilicity, influencing its ability to cross biological membranes.[3]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting its binding interactions with biological targets.[2]

  • Conformational Control: Fluorine can exert significant stereoelectronic effects, influencing the conformational preferences of the piperidine ring and locking it into a bioactive conformation.[8]

While these benefits are clear, the very properties that make fluorinated piperidines attractive also introduce specific hazards that must be meticulously managed.

Hazard Identification and Risk Assessment: Beyond the SDS

A thorough risk assessment is the foundation of safe laboratory practice and must be conducted before any work with fluorinated compounds begins.[9]

Unique Hazards of Organofluorine Compounds
  • Toxicity of Metabolites: While the C-F bond is strong, it can be cleaved in vivo.[7][10] This metabolic defluorination can release fluoride ions, which are toxic at high concentrations and can lead to conditions like skeletal fluorosis.[6][7][10][11] More insidiously, metabolism can generate highly toxic small molecules like fluoroacetate, a potent inhibitor of the citric acid cycle with a lethal dose comparable to sodium cyanide.[5][10][11]

  • Reactivity of Synthetic Precursors and Byproducts: The synthesis of fluorinated piperidines often involves highly reactive and hazardous fluorinating agents.[12] Moreover, reactions can produce corrosive byproducts like hydrogen fluoride (HF).[12] HF is a severe contact poison that can cause deep, slow-healing burns and systemic toxicity by binding to calcium in the body.[13][14][15]

  • Instability of Certain Structural Motifs: Not all fluorinated piperidines are inherently stable. For instance, fluorines positioned at benzylic, allylic, or α-carbonyl positions can be susceptible to nucleophilic displacement by biological nucleophiles like glutathione.[7][10] Similarly, fluoromethylamines can be prone to decomposition.[7][10]

Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment for projects involving fluorinated piperidine derivatives.

RiskAssessment Figure 1: Risk Assessment Workflow for Fluorinated Piperidines cluster_Plan Planning & Assessment cluster_Controls Control Measures cluster_Execution Execution & Review A Identify Fluorinated Piperidine & Precursors B Review SDS & Authoritative Literature (e.g., ACS, RSC journals) A->B C Analyze Structure for Potential Instabilities (e.g., activated C-F bonds) B->C D Evaluate Potential for HF or Toxic Metabolite Formation C->D E Define Scale of Operation D->E F Select Engineering Controls (Fume Hood, Glove Box) E->F G Determine Appropriate PPE (Gloves, Eye Protection, Lab Coat) F->G H Develop Detailed SOP G->H I Prepare Emergency Response Plan (Spill Kit, HF First Aid) H->I J Conduct Pre-Operational Briefing I->J K Execute Experiment Following SOP J->K L Document All Steps & Observations K->L M Post-Experiment Review & SOP Refinement L->M

Caption: A systematic workflow for assessing and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering Controls
  • Chemical Fume Hood: All work with volatile fluorinated compounds, their precursors, or reactions that may generate HF must be performed in a properly functioning chemical fume hood.[9]

  • Glove Box: For particularly hazardous, moisture-sensitive, or large-scale fluorination reactions, a glove box with an inert atmosphere is recommended to provide maximum containment.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment.[9][16][17]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are the minimum requirement.[9] A face shield worn over goggles is mandatory when there is a significant risk of splashing.[9][18]Protects against splashes of corrosive reagents (e.g., HF) and solvents. A face shield provides broader protection for the entire face.
Hand Protection Double-gloving is recommended.[9] Use a utility-style neoprene or nitrile glove over a standard nitrile exam glove.[19] Always consult the manufacturer's compatibility chart.The outer glove provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached. Different glove materials offer varying levels of protection against specific chemicals.
Body Protection A flame-resistant lab coat should be worn at all times.[9] For larger-scale work, a chemical-resistant apron is also necessary.[19]Protects skin from splashes and spills. Flame-resistant material is crucial when working with flammable solvents, which are common in synthesis.
Respiratory Generally not required if work is conducted in a fume hood.[18] If engineering controls are insufficient, a respirator with appropriate cartridges may be necessary.[9]A fume hood is the primary means of respiratory protection. Respirators are a secondary line of defense and require proper fit-testing and training.

Protocols for Safe Handling and Synthesis

General Handling and Storage
  • Labeling: All containers must be clearly labeled with the chemical name, structure, and associated hazards.[9][20]

  • Storage: Store fluorinated piperidines in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] Use secondary containment to prevent spills.[19]

  • Inert Atmosphere: Many fluorination reactions and some fluorinated intermediates are sensitive to moisture and air. Handling under an inert atmosphere (e.g., nitrogen or argon) is often required.

Experimental Protocol: A Representative Fluorination Reaction

The following is a generalized protocol for a deoxofluorination reaction to synthesize a fluoropiperidine, a common transformation in medicinal chemistry.

Objective: To replace a hydroxyl group on a piperidine ring with fluorine using a deoxofluorinating agent like DAST (Diethylaminosulfur trifluoride).

Materials:

  • Hydroxy-piperidine precursor

  • DAST (or alternative like Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Appropriate glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Step-by-Step Methodology:

  • Preparation (in Fume Hood):

    • Don all required PPE (double gloves, goggles, face shield, lab coat).

    • Ensure an emergency shower and eyewash station are accessible.[19]

    • Have a quench solution (e.g., saturated NaHCO₃) ready.

    • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Reaction Setup:

    • Under a positive pressure of nitrogen, dissolve the hydroxy-piperidine precursor in anhydrous DCM.

    • Cool the reaction mixture to the recommended temperature (often -78 °C, using a dry ice/acetone bath). This is critical to control the exothermic and often vigorous reaction of fluorinating agents.

    • Slowly add the deoxofluorinating agent (e.g., DAST) dropwise via syringe. A slow addition rate is crucial to manage heat generation and prevent runaway reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at low temperature and then slowly warm to room temperature, as dictated by the specific procedure.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion.

  • Workup and Quenching:

    • Once complete, cool the reaction mixture back down in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution. CAUTION: This can be highly exothermic and may release gas. Add the quenching agent dropwise with vigorous stirring.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo.

    • Purify the crude product using an appropriate method, such as flash column chromatography.

Characterization: The Role of ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing fluorinated piperidines.[8] ¹⁹F NMR is particularly powerful due to:

  • High Sensitivity and 100% Natural Abundance: Making it easy to acquire spectra.[21]

  • Wide Chemical Shift Range: Highly sensitive to the local electronic environment.[21]

  • ¹H-¹⁹F and ¹³C-¹⁹F Coupling: Provides valuable structural information about the connectivity and stereochemistry of the molecule.[8][21]

Emergency Procedures: Preparedness is Paramount

Spills
  • Small Spills: Alert others in the area.[9] Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite).[9] Collect the material into a sealed container for proper waste disposal.[9]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[9]

Exposure

In case of any exposure, immediate and decisive action is critical.

EmergencyResponse Figure 2: Emergency Exposure Response Protocol cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Chemical Exposure Occurs (Skin, Eye, Inhalation) S1 IMMEDIATELY begin flushing with water (Safety Shower for >5 min) Exposure->S1 E1 IMMEDIATELY flush eyes with water for at least 15 minutes (Eyewash Station) Exposure->E1 I1 Move victim to fresh air immediately Exposure->I1 S2 Remove all contaminated clothing while flushing S1->S2 S3 Apply 2.5% Calcium Gluconate Gel to affected area* S2->S3 S4 Seek IMMEDIATE Medical Attention S3->S4 Note *Calcium gluconate is essential for HF exposure to neutralize the fluoride ion and prevent systemic toxicity. Ensure it is available and its location is known BEFORE starting work. S3->Note E2 Hold eyelids open and continue flushing E1->E2 E3 Seek IMMEDIATE Medical Attention E2->E3 I2 Contact 911 / Emergency Services I1->I2 I3 Keep victim warm and quiet. Do not leave unattended. I2->I3

Caption: Immediate actions for different exposure routes.

Waste Disposal: Environmental Responsibility

Proper disposal of fluorinated waste is crucial to prevent environmental contamination.[22] Many organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), are persistent "forever chemicals".[12][23]

  • Segregation: Do not mix fluorinated waste with other waste streams.[9][22] All waste must be collected in clearly labeled, compatible containers.[9]

  • Disposal Methods:

    • Hazardous Waste Landfill: A common method, but it only contains the waste without destroying it.[23]

    • Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated compounds, though it must be done in specialized facilities equipped to handle the formation of HF.[23][24]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[22]

Conclusion: A Culture of Safety

Fluorinated piperidine derivatives are indispensable tools in modern drug discovery. Their safe and effective use hinges on a deep understanding of their chemical properties and potential hazards. By moving beyond a checklist mentality to a culture of proactive risk assessment, rigorous protocol adherence, and emergency preparedness, researchers can confidently and responsibly harness the power of fluorine to advance the frontiers of science.

References

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Hydrogen Fluoride | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

  • Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. University of Saskatchewan College of Engineering. [Link]

  • Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]

  • The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • Not-So-Great Moments in Chemical Safety. Science History Institute. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Investigation of an acute chemical incident: Exposure to fluorinated hydrocarbons. Occupational and Environmental Medicine. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • Next generation organofluorine containing blockbuster drugs. ResearchGate. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (NIH). [Link]

  • Fluorine SOP. University of California, Santa Barbara. [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Investigation of an acute chemical incident: exposure to fluorinated hydrocarbons. National Institutes of Health (NIH). [Link]

  • Published Lessons Learned. The UC Center for Laboratory Safety - UCLA. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The piperidine moiety, one of the most prevalent N-heterocycles in approved pharmaceuticals, is a frequent target for such modification.[3] Strategic fluorination of the piperidine ring can modulate the basicity (pKa) of the nitrogen atom, which in turn can enhance oral bioavailability and reduce off-target effects, such as hERG channel affinity, a common cause of cardiac toxicity.[1][4][5][6]

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is a valuable building block in drug discovery, providing a synthetically versatile handle for the introduction of a 3-fluoropiperidin-4-amine pharmacophore. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent elaboration of the molecule.[7]

This application note provides a detailed protocol for a multi-step synthesis of this compound, commencing from commercially available 3-fluoropyridine. The described synthetic strategy is based on established methodologies in the field of fluorine chemistry and heterocyclic synthesis, providing researchers with a practical guide for accessing this important intermediate.

Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the initial reduction of a suitably substituted fluoropyridine, followed by functional group manipulations to install the protected amine. The protocol detailed below follows a three-step sequence:

  • N-Oxidation of 3-Fluoropyridine: The synthesis begins with the oxidation of 3-fluoropyridine to 3-fluoropyridine N-oxide. This step activates the pyridine ring for subsequent nucleophilic substitution.

  • Nitration and Reduction: The N-oxide is then nitrated at the 4-position. The resulting 3-fluoro-4-nitropyridine N-oxide is subsequently reduced to 4-amino-3-fluoropyridine.

  • Hydrogenation and Boc Protection: The fluorinated aminopyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring, yielding 3-fluoropiperidin-4-amine. The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to afford the target compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 3-Fluoropyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 3-Fluoropyridine N-Oxide Step1->Intermediate1 Step2 Step 2: Nitration & Reduction Intermediate1->Step2 Intermediate2 4-Amino-3-fluoropyridine Step2->Intermediate2 Step3 Step 3: Hydrogenation & Boc Protection Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Amino-3-fluoropyridine

Step 1a: Synthesis of 3-Fluoropyridine N-Oxide

Causality: The N-oxidation of the pyridine ring is a critical activating step. The resulting N-oxide functionality withdraws electron density from the ring, making it more susceptible to electrophilic nitration in the subsequent step.

Protocol:

  • To a solution of 3-fluoropyridine (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1 to 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to decompose any excess peroxide.

  • Neutralize the mixture with a base, for instance, a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoropyridine N-oxide.

Step 1b: Synthesis of 3-Fluoro-4-nitropyridine N-Oxide

Causality: The electron-withdrawing N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring.

Protocol:

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 3-fluoropyridine N-oxide (1 equivalent).

  • Carefully warm the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 3-fluoro-4-nitropyridine N-oxide.

Step 1c: Synthesis of 4-Amino-3-fluoropyridine

Causality: The nitro group is reduced to a primary amine, a key functional group for the final product. The N-oxide is also reduced back to the pyridine.

Protocol:

  • Dissolve 3-fluoro-4-nitropyridine N-oxide (1 equivalent) in a solvent like ethanol or acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride (excess, typically 3-5 equivalents).

  • If using iron, add a catalytic amount of ammonium chloride or hydrochloric acid to activate the iron.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the solid catalyst, and concentrate the filtrate.

  • Neutralize the residue with a base and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-3-fluoropyridine.

PART 2: Synthesis of this compound

Step 2a: Hydrogenation of 4-Amino-3-fluoropyridine

Causality: Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. The choice of catalyst and conditions is crucial to achieve this transformation without hydrodefluorination.[2]

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 4-amino-3-fluoropyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, 5-10 mol% of rhodium on alumina or platinum(IV) oxide.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 3-fluoropiperidin-4-amine.

Step 2b: Boc-Protection of 3-Fluoropiperidin-4-amine

Causality: The Boc group is installed to protect the primary amine, facilitating purification and preventing unwanted side reactions in subsequent synthetic steps. This is a standard and well-documented procedure in organic synthesis.[7]

Protocol:

  • Dissolve the crude 3-fluoropiperidin-4-amine (1 equivalent) in a solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, for instance, triethylamine or sodium bicarbonate (1.5-2 equivalents).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove the organic solvent.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

ParameterStep 1aStep 1bStep 1cStep 2aStep 2b
Starting Material 3-Fluoropyridine3-Fluoropyridine N-Oxide3-Fluoro-4-nitropyridine N-Oxide4-Amino-3-fluoropyridine3-Fluoropiperidin-4-amine
Key Reagents m-CPBA or H₂O₂Fuming HNO₃, H₂SO₄Fe or SnCl₂H₂, Rh/Al₂O₃ or PtO₂(Boc)₂O, Triethylamine
Solvent Acetic Acid or CHCl₃-Ethanol or Acetic AcidMethanol or EthanolDichloromethane or Dioxane/H₂O
Temperature 0 °C to RT80-90 °CRefluxRT to 50 °C0 °C to RT
Reaction Time 12-24 hours2-4 hours2-6 hours24-48 hours4-12 hours
Typical Yield >90%70-85%60-80%50-70%>85%

Mechanistic Insights

Boc_Protection_Mechanism cluster_0 Mechanism of Boc Protection Amine R-NH₂ (3-Fluoropiperidin-4-amine) Intermediate [R-NH-C(=O)O-tBu + tBuO⁻ + CO₂] Amine->Intermediate Nucleophilic attack on carbonyl carbon Boc2O (Boc)₂O Boc2O->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Deprotonation Product R-NH-Boc (this compound) Intermediate->Product Loss of tert-butoxide and CO₂

Caption: Simplified mechanism of the Boc protection of an amine.

Conclusion

The protocol outlined in this application note provides a comprehensive and practical guide for the synthesis of this compound. By leveraging well-established synthetic transformations, this procedure enables researchers in drug discovery and development to access this key fluorinated building block. The strategic incorporation of fluorine is a powerful tool for optimizing the properties of bioactive molecules, and the availability of robust synthetic routes to intermediates like the one described herein is essential for advancing medicinal chemistry programs.

References

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Deriv
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.).
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). Semantic Scholar.
  • The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment. (2025). BenchChem.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.).
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). PubMed.
  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). The Journal of Organic Chemistry. [Link]

  • Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (n.d.).
  • Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products. (n.d.).
  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021). Organic Process Research & Development. [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.).
  • N-BOC-3-Aminopiperidine synthesis. (n.d.). ChemicalBook.
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
  • tert-butyl (3S,4R)
  • SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbaMate | 1268520-95-1. (n.d.). ChemicalBook.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
  • (R)-1-Boc-3-Aminopiperidine synthesis. (n.d.). ChemicalBook.
  • (3-Fluoro-piperidin-3-ylmethyl)-carbamic acid tert-butyl ester [1262408-83-2]. (n.d.). Chemsigma.
  • This compound. (n.d.). CymitQuimica.
  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

Synthesis of N-Boc-3-fluoro-4-aminopiperidine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The strategic introduction of fluorine into this heterocyclic system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidines highly sought-after building blocks in modern drug discovery. N-Boc-3-fluoro-4-aminopiperidine, in particular, serves as a critical intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-3-fluoro-4-aminopiperidine. The described synthetic route is a robust two-step process commencing with the commercially available N-Boc-4-piperidone. The causality behind key experimental choices, safety considerations for hazardous reagents, and detailed characterization of intermediates and the final product are thoroughly discussed to ensure reproducibility and safe execution in a research laboratory setting.

Overall Synthetic Scheme

The synthesis of N-Boc-3-fluoro-4-aminopiperidine is achieved through a two-step reaction sequence. The first step involves the α-fluorination of N-Boc-4-piperidone to yield the key intermediate, N-Boc-3-fluoro-4-oxopiperidine. The subsequent step is a reductive amination of this fluorinated ketone to afford the desired N-Boc-3-fluoro-4-aminopiperidine.

Synthetic_Scheme N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-3-fluoro-4-oxopiperidine N-Boc-3-fluoro-4-oxopiperidine N-Boc-4-piperidone->N-Boc-3-fluoro-4-oxopiperidine Step 1: Electrophilic Fluorination N-Boc-3-fluoro-4-aminopiperidine N-Boc-3-fluoro-4-aminopiperidine N-Boc-3-fluoro-4-oxopiperidine->N-Boc-3-fluoro-4-aminopiperidine Step 2: Reductive Amination Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-4-piperidone in anhydrous MeCN B Add Selectfluor™ under N₂ atmosphere A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with water and extract with EtOAc D->E Upon completion F Wash organic layer with brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by flash chromatography G->H Step2_Workflow cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Work-up & Purification I Dissolve N-Boc-3-fluoro-4-oxopiperidine and NH₄OAc in anhydrous MeOH J Stir at room temperature I->J K Add STAB portion-wise J->K L Monitor reaction by TLC K->L M Quench with saturated aq. NaHCO₃ L->M Upon completion N Extract with DCM M->N O Dry over Na₂SO₄ and concentrate N->O P Purify by flash chromatography O->P

Reductive Amination of N-Boc-4-piperidone: A Detailed Guide to Synthesis of 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminopiperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, 4-aminopiperidine derivatives serve as critical building blocks for a multitude of therapeutic agents, including antagonists for the CCR5 receptor in HIV-1 treatment, and other targets in various disease areas.[2][3] The N-Boc-4-piperidone motif is a particularly valuable starting material, as the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet can be readily removed under acidic conditions to allow for further synthetic elaboration.[4]

Reductive amination is a cornerstone reaction for the synthesis of these vital intermediates from N-Boc-4-piperidone.[5][6][7] This powerful and versatile transformation allows for the direct formation of a new carbon-nitrogen bond, converting the ketone functionality into a secondary or tertiary amine in a controlled, one-pot procedure.[5][8] This guide provides an in-depth exploration of the reductive amination of N-Boc-4-piperidone derivatives, offering detailed mechanistic insights, a comparative analysis of reagents, and field-proven protocols for researchers in drug development and organic synthesis.

The Mechanism: A Two-Step, One-Pot Transformation

The reductive amination of a ketone like N-Boc-4-piperidone with a primary or secondary amine is a sequential process that occurs in a single reaction vessel.[6][9] The reaction can be dissected into two key stages:

  • Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the N-Boc-4-piperidone. This is followed by a dehydration step to form a transient imine (for primary amines) or an iminium ion (for secondary amines).[5][6] This equilibrium-driven step is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, rendering it more electrophilic.

  • Reduction: A selective reducing agent, introduced into the same pot, then reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[6] The choice of reducing agent is critical for the success of the reaction; it must be mild enough to not significantly reduce the starting ketone, but reactive enough to efficiently reduce the intermediate imine/iminium species.[8]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the reductive amination of N-Boc-4-piperidone with a primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Imine Imine Intermediate Amine R-NH2 (Primary Amine) Amine->Hemiaminal Hemiaminal->Imine - H2O Product 4-Amino-N-Boc-piperidine Derivative Imine->Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer

Caption: General mechanism of reductive amination.

Choosing the Right Tool: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the choice of the reducing agent. While several hydride donors can effect this transformation, they exhibit different levels of reactivity, selectivity, and compatibility with various functional groups and reaction conditions.

Reducing AgentCommon AbbreviationKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABThe Reagent of Choice: Mild and highly selective for imines/iminium ions over ketones. The electron-withdrawing acetate groups attenuate the hydride-donating ability of the borohydride, preventing significant reduction of the starting ketone.[8][10][11] It is moisture-sensitive but highly effective.[10]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][11]
Sodium Cyanoborohydride NaCNBH₃Classic, but with a Caveat: Effective and water-tolerant.[10] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, necessitating careful pH control (typically pH 6-7).[8] Its use has declined in favor of the safer STAB.Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride NaBH₄Timing is Everything: A stronger reducing agent that can readily reduce both ketones and aldehydes.[10] To be used effectively, the imine formation must be allowed to go to completion before the addition of NaBH₄.[10] This often requires a two-step procedure or careful monitoring.Methanol (MeOH), Ethanol (EtOH)[10]
Catalytic Hydrogenation H₂/Pd, Pt, or NiClean but Less Functional Group Tolerant: A powerful method that uses hydrogen gas and a metal catalyst.[5] It is considered a green chemistry approach. However, it is not compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups that may be present in the amine substrate.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For the reductive amination of N-Boc-4-piperidone, Sodium Triacetoxyborohydride (STAB) is overwhelmingly the preferred reagent due to its exceptional selectivity, high yields, and operational simplicity in a one-pot protocol.[4][8][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for a range of primary and secondary amines. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Reductive Amination with a Primary Amine using STAB

This protocol details the synthesis of a secondary amine derivative from N-Boc-4-piperidone.

Visualizing the Experimental Workflow

G Start Start Combine Combine N-Boc-4-piperidone, amine, and solvent (DCE) in a flask. Start->Combine Stir Stir for 20-30 min at room temperature (Imine Formation). Combine->Stir AddSTAB Add NaBH(OAc)3 portion-wise. Stir->AddSTAB React Stir for 4-16 hours (monitor by TLC/LC-MS). AddSTAB->React Quench Quench with saturated aqueous NaHCO3. React->Quench Extract Extract with DCM or EtOAc. Quench->Extract Wash Wash organic layer with brine, dry over Na2SO4. Extract->Wash Concentrate Concentrate under reduced pressure. Wash->Concentrate Purify Purify via flash chromatography. Concentrate->Purify End End Purify->End

Caption: One-pot reductive amination workflow.

Materials:

  • N-Boc-4-piperidone

  • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 0.5-1.0 equivalent, can catalyze imine formation for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 equivalent) and the primary amine (1.1 equivalents). Dissolve the solids in DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive or sterically hindered amines, the addition of a catalytic amount of acetic acid may be beneficial.[8][11]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected 4-aminopiperidine derivative.

Protocol 2: Reductive Amination with a Secondary Amine

The procedure for reacting N-Boc-4-piperidone with a secondary amine to form a tertiary amine is nearly identical to Protocol 1. The key difference is the intermediate formed is a charged iminium ion, which is generally more reactive towards reduction than a neutral imine.

Modifications for Secondary Amines:

  • Equivalents: Use 1.1 to 1.5 equivalents of the secondary amine.

  • Reaction Time: Reactions with secondary amines are often faster due to the higher reactivity of the iminium ion intermediate. Monitor closely after the addition of STAB.

  • Catalysis: Acetic acid is generally not required, as the formation of the iminium ion from secondary amines is typically efficient.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls, consider adding another portion of STAB (0.5 equivalents). Ensure all reagents are anhydrous, as STAB is moisture-sensitive.[10]

  • Overalkylation (with primary amines): While STAB minimizes this, if dialkylation is observed, try a stepwise procedure where the imine is formed first, solvent is removed, and then redissolved for the reduction step.[11]

  • Difficult Purification: If the product is very polar, consider using a reverse-phase chromatography purification method.

  • Boc Deprotection: Avoid strongly acidic conditions during work-up to prevent premature cleavage of the N-Boc protecting group.[4]

Conclusion

The reductive amination of N-Boc-4-piperidone is a highly reliable and efficient method for accessing synthetically valuable 4-aminopiperidine derivatives. The use of sodium triacetoxyborohydride as the reducing agent provides a safe, selective, and high-yielding pathway suitable for a broad range of amine substrates. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this critical transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from a course material PDF from Harvard University, often cited in organic chemistry resources.
  • Liu, Q., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3354.
  • The Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Walz, A. J., & Bae, S. Y. (2021). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Reddy, K. L., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic letters, 11(18), 4164–4167.
  • ResearchGate. (2018). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Request PDF.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 289-305.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 8(3), 1839–1843.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911.
  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products.
  • Al-Hussain, S. A., & El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30454-30472.
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF.
  • Zhang, M., et al. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of syn-3-Fluoro-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties.[2] Fluorine substitution can modulate pKa, improve metabolic stability, enhance membrane permeability, and lock in specific conformations, all of which are critical parameters in drug design.[3][4]

Specifically, the syn-3-fluoro-4-aminopiperidine moiety is a key structural component in various therapeutic agents, including potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[5][6] The precise stereochemical arrangement of the fluorine and amine substituents is crucial for biological activity. The syn diastereomer, with the fluorine and amine groups on the same face of the piperidine ring, often exhibits the desired pharmacological profile. This guide provides a detailed overview of two robust and scalable asymmetric methods for the synthesis of this valuable building block: a transition-metal-catalyzed asymmetric hydrogenation and a biocatalytic dynamic kinetic asymmetric transamination.

Strategic Approaches to the Asymmetric Synthesis of syn-3-Fluoro-4-aminopiperidine

The direct stereoselective fluorination of a pre-existing chiral aminopiperidine is a challenging synthetic transformation. Therefore, strategies that construct the chiral centers during the formation of the fluorinated piperidine ring or through stereoselective modification of a prochiral precursor are often preferred. The two primary approaches detailed here leverage this principle to achieve high enantiomeric and diastereomeric purity.[3]

A comparative overview of these two primary synthetic strategies is presented below.

Strategy 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Fluoroenamide

This approach relies on the highly selective hydrogenation of a tetrasubstituted fluoroenamide precursor. The stereochemistry of the final product is controlled by a chiral ruthenium catalyst. This method is particularly suitable for producing significant quantities of the target molecule to support early preclinical studies.[5][7]

Causality Behind Experimental Choices

The choice of a ruthenium catalyst, specifically one derived from (COD)Ru(Me-allyl)₂ and a chiral bisphosphine ligand like BIPHEP, is critical.[3] Ruthenium catalysts are well-known for their high activity and selectivity in the hydrogenation of challenging substrates, including tetrasubstituted enamides. The use of HBF₄ is essential to prevent substrate inhibition of the catalytic cycle.[3] A key challenge in this reaction is catalyst inhibition by fluoride ions, which can be generated as a byproduct. The addition of a fluoride scavenger, such as Ti(OiPr)₄, was found to be crucial for driving the reaction to completion.[3]

Experimental Workflow

Asymmetric Hydrogenation Workflow cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Purification and Deprotection Start 3-Fluoro-4-aminopyridine Step1 Benzoylation Start->Step1 Step2 Pyridinium Salt Formation (N-benzylation) Step1->Step2 Step3 Partial Reduction (NaBH4) Step2->Step3 Product1 Fluoroenamide Substrate Step3->Product1 Hydrogenation Hydrogenation: 1 mol% Ru catalyst H2 (pressure) Ti(OiPr)4 Product1->Hydrogenation Catalyst_Prep Catalyst Preparation: (COD)Ru(Me-allyl)2 + BIPHEP + HBF4 Catalyst_Prep->Hydrogenation Product2 Protected syn-3-Fluoro-4-aminopiperidine Hydrogenation->Product2 Purification SFC Purification Product2->Purification Deprotection Deprotection Purification->Deprotection Final_Product syn-3-Fluoro-4-aminopiperidine Deprotection->Final_Product

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Part A: Synthesis of the Fluoroenamide Substrate

  • Benzoylation: To a solution of 3-fluoro-4-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine followed by the slow addition of benzoyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Pyridinium Salt Formation: The crude product from the previous step is dissolved in acetonitrile, and benzyl bromide is added. The mixture is heated to reflux to form the corresponding N-benzyl pyridinium salt.

  • Partial Reduction: The pyridinium salt is dissolved in methanol and cooled to -20 °C. Sodium borohydride (NaBH₄) is added portion-wise, maintaining the temperature below -10 °C. This selective reduction yields the desired fluoroenamide hydrogenation substrate.[3]

Part B: Ru-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving (COD)Ru(Me-allyl)₂ and the chiral ligand (e.g., BIPHEP) in an appropriate solvent (e.g., 2-MeTHF). HBF₄·OEt₂ is then added to this solution.

  • Hydrogenation Reaction: In a high-pressure reactor, the fluoroenamide substrate is dissolved in a mixture of 2-MeTHF and methanol. Ti(OiPr)₄ is added as a fluoride scavenger. The prepared catalyst solution (1 mol%) is then added.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 200 psi).

  • The reaction is stirred at room temperature for 12-24 hours or until completion is confirmed by HPLC analysis.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and filtered. The filtrate is concentrated, and the crude product is purified using Supercritical Fluid Chromatography (SFC) to separate the enantiomers and achieve high optical purity (>99.8% ee).[3]

Quantitative Data Summary
ParameterValueReference
Catalyst Loading1 mol%[3]
Hydrogen Pressure200 psi[3]
Yield (after purification)~97%[3]
Enantiomeric Excess (ee)86% (before SFC), >99.8% (after SFC)[3]
Diastereoselectivity (syn:anti)>95:5[7]
Key AdditiveTi(OiPr)₄ (2 equivalents)[3]

Strategy 2: Dynamic Kinetic Asymmetric Transamination (DKAT)

This second-generation approach offers a more cost-effective and sustainable route utilizing a biocatalyst. A transaminase enzyme is employed to convert a prochiral fluoroketone into the desired chiral amine with high stereoselectivity. The process operates under dynamic kinetic resolution conditions, where the unreacted ketone enantiomer is racemized in situ, allowing for a theoretical maximum yield of 100%.[5][6]

Causality Behind Experimental Choices

The success of this strategy hinges on the selection of a suitable transaminase enzyme that can accept the fluoroketone as a substrate and deliver the product with the correct (syn) stereochemistry.[7] The reaction is performed at a slightly elevated pH (e.g., 10.5) to facilitate the epimerization of the chiral center bearing the fluorine atom in the starting ketone.[7] This racemization is crucial for the "dynamic" aspect of the kinetic resolution, allowing the conversion of both ketone enantiomers into a single enantiomer of the product. Isopropylamine is typically used as the amine donor.

Experimental Workflow

DKAT Workflow cluster_0 Substrate Synthesis cluster_1 Biocatalytic Transamination cluster_2 Work-up and Deprotection Start N-Boc-4-piperidone Step1 Silyl Enol Ether Formation Start->Step1 Step2 Electrophilic Fluorination (Selectfluor) Step1->Step2 Product1 N-Boc-3-fluoropiperidin-4-one Step2->Product1 DKAT_Reaction DKAT Reaction: pH 10.5, Isopropylamine Pyridoxal-5'-phosphate (PLP) Product1->DKAT_Reaction Enzyme_Screen Transaminase Screening (e.g., ATA-303) Enzyme_Screen->DKAT_Reaction Product2 syn-N-Boc-3-Fluoro-4-aminopiperidine DKAT_Reaction->Product2 Workup Extraction Product2->Workup Deprotection Acidic Deprotection Workup->Deprotection Final_Product syn-3-Fluoro-4-aminopiperidine Deprotection->Final_Product

Caption: Workflow for Dynamic Kinetic Asymmetric Transamination.

Detailed Protocol: Dynamic Kinetic Asymmetric Transamination

Part A: Synthesis of the N-Boc-3-fluoropiperidin-4-one Substrate

  • Silyl Enol Ether Formation: N-Boc-4-piperidone is treated with a suitable silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine) to form the corresponding silyl enol ether.

  • Electrophilic Fluorination: The silyl enol ether is then subjected to electrophilic fluorination using a reagent such as Selectfluor® to introduce the fluorine atom at the 3-position. This yields the racemic N-Boc-3-fluoropiperidin-4-one.[3]

Part B: Biocatalytic Dynamic Kinetic Asymmetric Transamination

  • Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., borate buffer, pH 10.5) is prepared. The N-Boc-3-fluoropiperidin-4-one substrate, isopropylamine (amine donor), and pyridoxal-5'-phosphate (PLP, a cofactor) are added.

  • Enzyme Addition: The selected transaminase enzyme (e.g., ATA-303 from Codexis) is added to the reaction mixture.[7]

  • Reaction Execution: The mixture is agitated at a controlled temperature (e.g., 40-50 °C) for 24-48 hours. The reaction progress is monitored by HPLC to determine conversion and stereoselectivity.

  • Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Deprotection: The N-Boc protecting group can be removed under standard acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to afford the final syn-3-fluoro-4-aminopiperidine.

Quantitative Data Summary
ParameterValueReference
EnzymeTransaminase (e.g., ATA-303)[7]
pH10.5[7]
Amine DonorIsopropylamine[7]
Conversion>95%[7]
Diastereomeric Ratio (syn:anti)>99:1[7]
Enantiomeric Excess (ee)>99%[7]
Yield94%[7]

Conclusion and Outlook

Both the ruthenium-catalyzed asymmetric hydrogenation and the dynamic kinetic asymmetric transamination provide effective and scalable routes to the synthetically valuable syn-3-fluoro-4-aminopiperidine. The choice between these two methods will often depend on project-specific factors such as scale, cost of goods, and available equipment. The transition-metal-catalyzed approach, while highly efficient, requires high-pressure hydrogenation equipment and purification by SFC to achieve the highest optical purity. In contrast, the biocatalytic route offers excellent stereoselectivity in a single step under milder conditions, representing a greener and often more cost-effective alternative for large-scale production. The continued development of novel chiral catalysts and engineered enzymes will undoubtedly lead to even more efficient and practical syntheses of this and other complex fluorinated building blocks for the advancement of drug discovery.

References

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Dorcet, V., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link][8][9][10]

  • Molinaro, C., Phillips, E. M., Xiang, B., Milczek, E., Gauthier, D., Jr, Fresneda, P., ... & Campos, K. R. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. [Link][5][6][7][11]

  • Loh, C. C. J., & Schmid, M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336-11343. [Link][1][2][12]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link][3]

  • Schinnerl, M., Murray, J. K., Langenhan, J. M., & Gellman, S. H. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. European Journal of Organic Chemistry, 2003(4), 721-726. [Link][13]

  • Palomino-Salva, A., Llaveria, J., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link][14][15]

  • Li, G., Zhang, X., & Birman, V. B. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry, 75(7), 2245-2251. [Link][16]

  • Alcarazo, M. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2692-2695. [Link][4]

  • Chen, C. Y., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 594-600. [Link]

  • Stamford, A. W., et al. (2018). Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(6), 1111-1115. [Link][17]

Sources

Application Notes & Protocols: Strategic Incorporation of tert-butyl (3-fluoropiperidin-4-yl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of non-canonical amino acids and peptidomimetic scaffolds is a cornerstone of modern drug discovery, enabling fine-tuning of peptide properties such as metabolic stability, receptor affinity, and conformational rigidity.[1][2] Among these, fluorinated building blocks are of exceptional interest. The incorporation of fluorine can profoundly alter physicochemical properties, including pKa, lipophilicity, and metabolic stability, due to the high strength of the C-F bond.[3] This guide provides a detailed technical overview and validated protocols for the use of tert-butyl (3-fluoropiperidin-4-yl)carbamate, a fluorinated piperidine derivative, in solid-phase peptide synthesis (SPPS). We will explore the unique conformational implications of the 3-fluoro substituent, provide strategic guidance for its efficient incorporation into peptide sequences, and offer detailed, step-by-step protocols for synthesis, cleavage, and analysis.

The Building Block: Conformational and Physicochemical Profile

tert-butyl (3-fluoropiperidin-4-yl)carbamate is a bifunctional scaffold. It contains a piperidine ring, a common motif in medicinal chemistry, functionalized with a Boc-protected amine at the 4-position and a fluorine atom at the 3-position. The fluorine atom is not merely a bioisostere for hydrogen; its strong electronegativity and stereoelectronic effects impose significant conformational constraints on the piperidine ring.

The Axial Fluorine Preference

In contrast to bulkier substituents, the fluorine atom in a 3-fluoropiperidine ring system often shows a preference for the sterically more demanding axial position.[4] This counterintuitive preference is a result of stabilizing stereoelectronic interactions, including hyperconjugation (σ C-H → σ* C-F) and electrostatic charge–dipole interactions.[3][5][6] Understanding this principle is critical, as forcing the piperidine into a specific conformation can rigidly orient the peptide backbone or side chains, which is a powerful tool for designing peptides with high affinity and selectivity for their biological targets.[4]


}

Conformational equilibrium of the 3-fluoropiperidine ring.

Physicochemical Data

A clear understanding of the building block's properties is essential for accurate reagent calculation and reaction monitoring.

PropertyValueReference
Chemical Name tert-butyl (3-fluoropiperidin-4-yl)carbamate-
Synonyms (3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester[7]
CAS Number 1228631-81-9 (racemic), 1523530-29-1 ((3R,4R)), etc.[7][8]
Molecular Formula C₁₀H₁₉FN₂O₂[7]
Molecular Weight 218.27 g/mol [7]

Note: Several stereoisomers exist. Ensure you are using the correct isomer for your specific structure-activity relationship (SAR) studies.

Strategic Considerations for Peptide Synthesis

Incorporating a non-canonical, cyclic building block requires careful planning, particularly regarding protecting group strategy and coupling conditions.

Orthogonal Protecting Group Strategy

For standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the piperidine ring nitrogen must be protected to prevent it from acting as a nucleophile and causing undesired side reactions, such as chain branching. Therefore, the ideal building block for Fmoc-SPPS is N-α-Fmoc-protected tert-butyl (3-fluoropiperidin-4-yl)carbamate .

  • Fmoc Group (on ring nitrogen): This is the temporary protecting group, removed at each cycle with a piperidine/DMF solution to expose the secondary amine for coupling to the next amino acid's carboxyl group.

  • Boc Group (on C4-exocyclic amine): This is a stable, acid-labile protecting group. It remains intact throughout the Fmoc-based chain assembly and is removed simultaneously with the side-chain protecting groups and resin cleavage using a strong acid cocktail (e.g., Trifluoroacetic Acid - TFA).[9][10]

This orthogonal scheme ensures the selective and directed construction of the peptide chain.

Coupling Reaction Optimization

The secondary amine of the piperidine ring is sterically more hindered than a primary amine of a standard amino acid. This can lead to slower coupling kinetics.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: Standard carbodiimides like DIC can be effective, but for challenging couplings, aminium/uronium or phosphonium salt-based reagents such as HATU , HBTU , or COMU are highly recommended.[11][12] These reagents form highly activated esters in situ, which react rapidly with the amine, minimizing side reactions and improving yields.[12][13]

  • Use of Additives: Additives like Oxyma Pure or HOAt are crucial when using carbodiimides, as they suppress racemization and increase activation efficiency.[13] Reagents like HATU and COMU already incorporate an HOAt or Oxyma moiety, respectively.[12][14]

  • Reaction Time & Double Coupling: An extended coupling time (e.g., 2-4 hours) is advisable. For the first incorporation or in sequences known to be difficult, a "double coupling" protocol—where the coupling step is performed twice—is a robust strategy to ensure the reaction goes to completion.


}

Fmoc-SPPS workflow for incorporating the fluoropiperidine.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different scales or automated synthesizers.

Protocol 3.1: Resin Preparation
  • Place the desired Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin, 0.1 mmol) into a suitable reaction vessel.

  • Add dimethylformamide (DMF, ~5 mL) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[15]

  • Drain the DMF.

Protocol 3.2: N-α-Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v, ~5 mL) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for an additional 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3.3: Coupling of the Fluoropiperidine Building Block

This protocol utilizes HATU as the coupling reagent for robust activation.

  • Pre-activation: In a separate vial, dissolve the N-Fmoc-protected tert-butyl (3-fluoropiperidin-4-yl)carbamate (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (~3 mL).

  • Add N,N-Diisopropylethylamine (DIPEA ) (6 eq., 0.6 mmol) to the activation mixture.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Quality Control (Self-Validation):

    • Take a small sample of resin beads (~2-3 mg), wash thoroughly with DCM and methanol, and dry.

    • Perform a Kaiser test to check for the presence of free primary/secondary amines.[1]

    • A negative result (yellow/colorless beads) indicates complete coupling. Proceed to Protocol 3.4.

    • A positive result (blue beads) indicates incomplete coupling. Repeat steps 1-6 (recouple) before proceeding.

Protocol 3.4: Chain Elongation and Finalization
  • After a successful coupling (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • If more amino acids are to be added to the sequence, return to Protocol 3.2 for the next cycle.

  • If the synthesis is complete, proceed to the final cleavage step after the final Fmoc deprotection.

Protocol 3.5: Cleavage and Global Deprotection

This step removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups, including the Boc group on the fluoropiperidine moiety.

  • Wash the final peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • CAUTION: Perform the following steps in a certified fume hood using appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS is a scavenger to trap reactive cations.[1]

  • Add the cold cleavage cocktail to the dry resin (~5 mL for 0.1 mmol scale).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube).

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (~40 mL).

  • Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the resulting white peptide pellet under vacuum.

Analysis and Characterization

Post-synthesis analysis is critical to confirm the identity, purity, and success of the incorporation.

TechniquePurposeExpected Outcome
RP-HPLC Purity Assessment & PurificationA major peak corresponding to the target peptide. Purity is determined by the relative area of this peak.
Mass Spectrometry (ESI-MS) Identity ConfirmationThe observed mass should match the calculated theoretical mass of the peptide containing the deprotected 3-fluoro-4-aminopiperidine residue.
¹⁹F NMR Structural ProbeA signal in the ¹⁹F NMR spectrum provides direct evidence of fluorine incorporation. The chemical shift is sensitive to the local environment, making it a powerful tool for conformational studies and ligand binding assays.[16][17]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the secondary amine.- Insufficient activation or reaction time.- Aggregation of the peptide chain on the resin.- Perform a second coupling (double coupling).- Increase coupling time to 4 hours.- Use a stronger coupling reagent like HATU or COMU.- Use a chaotropic salt (e.g., LiCl) in the coupling mixture to disrupt aggregation.
Low Yield After Cleavage - Incomplete coupling at one or more steps.- Premature cleavage from a highly acid-labile resin (e.g., 2-Cl-Trt).- Poor peptide precipitation.- Ensure all couplings are complete using QC tests.- Use a less acid-sensitive linker if premature cleavage is suspected.- Ensure the ether used for precipitation is cold and of sufficient volume.
Unexpected Mass in MS - Deletion of the fluoropiperidine residue.- Incomplete removal of a protecting group.- Side reaction during cleavage.- Confirm coupling completion at each step.- Extend cleavage time or use a stronger cleavage cocktail (if compatible with other residues).- Ensure proper use of scavengers like TIS.

References

  • G. G. Z. N. N. K. T. D. R. W. F. S. K. G. B. C. H. C. S. G. H. W. H. S. S. A. D. C. D. G. N. Z. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Heinen, C., Schirge, S., Teske, N., G. Benson, C., Henkel, C., H. G. Bergander, K., L. T. D. R. W. F. G. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Heinen, C., Schirge, S., Teske, N., G. Benson, C., Henkel, C., H. G. Bergander, K., L. T. D. R. W. F. G. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]

  • Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Makin, R. P., & Sayers, E. J. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • ResearchGate (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

  • J. M. U. A. M. A. O. C. A. C. B. K. (2020). Fluorinated peptide biomaterials. Wiley Online Library. [Link]

  • M. A. H. B. M. F. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • ResearchGate (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Aapptec Peptides (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • T. B. J. M. B. C. B. A. M. S. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ACS Publications. [Link]

  • Universal Biologicals (n.d.). tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate. [Link]

  • Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • RSC Publishing (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • RSC Publishing (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. [Link]

  • Beilstein Journal of Organic Chemistry (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec Peptides (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. [Link]

  • ResearchGate (2025). Synthesis of ureidopeptides using pentafluorophenyl carbamates from N α -Fmoc-peptide acids. [Link]

Sources

The Strategic Incorporation of N-Boc-3-fluoro-4-aminopiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the piperidine ring stands out as the most prevalent saturated N-heterocyclic scaffold found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a highly privileged structure. However, medicinal chemists are in a constant search for novel ways to fine-tune the physicochemical properties of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine into organic molecules is a powerful strategy to achieve this, and the combination of fluorine with the piperidine scaffold has proven to be a particularly fruitful endeavor.[1][2]

This guide delves into the application of a specific, high-value building block: N-Boc-3-fluoro-4-aminopiperidine . We will explore the rationale behind its use, focusing on how the strategic placement of a fluorine atom adjacent to an amino group can profoundly influence molecular properties. This document will provide detailed synthetic protocols for its preparation and demonstrate its utility through case studies of advanced clinical candidates.

The Physicochemical Impact of 3-Fluoro-4-amino Substitution

The introduction of a fluorine atom at the 3-position of a 4-aminopiperidine ring is not a trivial modification. It imparts unique electronic and conformational properties that can be leveraged to overcome common challenges in drug development.

Modulation of Basicity (pKa)

One of the most significant effects of fluorine substitution is the modulation of the basicity of the nearby piperidine nitrogen.[1] Molecules with highly basic nitrogen atoms are often promiscuous, leading to off-target effects such as binding to the hERG potassium ion channel, which can cause cardiovascular toxicity.[1] The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, reducing this liability.

Interestingly, the stereochemical orientation of the fluorine atom relative to the nitrogen lone pair is critical. For instance, in the development of Kinesin Spindle Protein (KSP) inhibitors by Merck, it was discovered that an axial fluorine atom in a 3-fluoropiperidine ring resulted in a higher pKa (7.6) compared to its equatorial counterpart (6.6). This is attributed to a favorable antiparallel alignment of the C-F bond dipole with the N+-H bond in the protonated state.[1] This nuanced control over pKa allowed for the optimization of drug efficacy while mitigating P-glycoprotein (P-gp) efflux, leading to the identification of the clinical candidate MK-0731.[1][3]

Conformational Control and Preorganization

The presence of a fluorine atom can also influence the conformational equilibrium of the piperidine ring. There is a known preference for an axial orientation of fluorine in certain fluorinated piperidine derivatives, which can be attributed to a combination of charge-dipole interactions and hyperconjugation.[1][2] This conformational preference can be exploited to pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.

Case Study: A Key Building Block for a CGRP Receptor Antagonist

A compelling example of the utility of N-Boc-3-fluoro-4-aminopiperidine is its use in the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraines.[4][5][6] The syn-1,2-amino-fluoropiperidine core was identified as a crucial pharmacophore. Merck researchers developed two elegant, stereoselective methods to synthesize this key intermediate.

Synthetic Strategies for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

The synthesis of this chiral building block presented a significant challenge, requiring precise control over the stereochemistry at two adjacent centers. Two main approaches were explored: asymmetric hydrogenation and dynamic kinetic asymmetric transamination.

Table 1: Comparison of Synthetic Routes to a Key CGRP Antagonist Intermediate

FeatureRoute 1: Asymmetric HydrogenationRoute 2: Dynamic Kinetic Asymmetric Transamination
Starting Material 3-fluoro-4-aminopyridineN-Boc-3-fluoropiperidin-4-one
Key Transformation Ru-catalyzed asymmetric hydrogenation of a fluoroenamideEnzymatic dynamic kinetic transamination of a fluoroketone
Chiral Control Chiral phosphine ligandTransaminase enzyme (ATA-303)
Diastereoselectivity Good (syn isomer favored)Excellent (15:1 dr, syn)
Enantioselectivity 86% ee (before purification)96% ee
Key Challenges C-F bond hydrogenolysis (defluorination); catalyst poisoning by fluoride ionsReversibility of the transamination reaction
Process Viability Supported early preclinical studiesPreferred, more cost-effective route for scale-up

Experimental Protocols

The following protocols are adapted from the literature and provide a detailed guide for the synthesis and application of N-Boc-3-fluoro-4-aminopiperidine.[1][4]

Protocol 1: Synthesis of N-Boc-3-fluoropiperidin-4-one (Precursor)

This protocol describes the synthesis of the fluoroketone required for the enzymatic transamination route.

Boc_Ketone N-Boc-4-piperidone TMS_Enol_Ether TMS-silyl enol ether Boc_Ketone->TMS_Enol_Ether 1. LiHMDS 2. TMSCl Fluoro_Ketone N-Boc-3-fluoropiperidin-4-one TMS_Enol_Ether->Fluoro_Ketone Selectfluor®

Caption: Synthesis of the fluoroketone precursor.

Materials:

  • N-Boc-4-piperidone

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Selectfluor® (N-Fluorobenzenesulfonimide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78 °C.

  • Add LiHMDS (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to form the lithium enolate.

  • Add TMSCl (1.2 equivalents) and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-silyl enol ether.

  • Dissolve the crude TMS-silyl enol ether in a suitable solvent such as acetonitrile.

  • Add Selectfluor® (1.1 equivalents) portion-wise at room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, perform an aqueous workup and purify the crude product by silica gel chromatography to afford N-Boc-3-fluoropiperidin-4-one. A reported yield for this transformation is 91%.[1]

Protocol 2: Dynamic Kinetic Asymmetric Transamination

This protocol represents the preferred, highly stereoselective method for installing the 4-amino group.

Fluoro_Ketone N-Boc-3-fluoropiperidin-4-one Syn_Amino_Piperidine syn-N-Boc-3-fluoro-4-aminopiperidine Fluoro_Ketone->Syn_Amino_Piperidine Transaminase (e.g., ATA-303) PLP, Isopropylamine Borate Buffer (pH 10.5) DMSO, 45 °C

Caption: Enzymatic synthesis of syn-N-Boc-3-fluoro-4-aminopiperidine.

Materials:

  • N-Boc-3-fluoropiperidin-4-one

  • Transaminase enzyme (e.g., Codexis® ATA-303)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (as the amine donor)

  • Borate buffer (0.2 M, pH 10.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a reaction vessel containing the borate buffer (pH 10.5) with PLP (e.g., 1 g/L) and the transaminase enzyme (e.g., 1 mol%).

  • Add DMSO (e.g., 20% v/v) to the buffer solution.

  • Add the amine donor, isopropylamine (e.g., 1 M). The high pH helps to promote the dynamic epimerization of the ketone starting material.

  • Add the substrate, N-Boc-3-fluoropiperidin-4-one.

  • Heat the reaction mixture to 45 °C and stir for 24 hours. To drive the equilibrium, the acetone by-product can be removed by a nitrogen sweep.

  • Monitor the reaction for conversion and stereoselectivity by chiral HPLC or SFC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the desired syn-(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Optimized conditions have been reported to give a 66% yield with 15:1 diastereomeric ratio and 96% enantiomeric excess.[1]

Protocol 3: Amide Bond Formation

This general protocol outlines the coupling of the synthesized aminopiperidine with a carboxylic acid, a common subsequent step in drug synthesis.

Materials:

  • syn-N-Boc-3-fluoro-4-aminopiperidine

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[7][8]

  • A non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent), coupling reagent (1.1 equivalents), and, if applicable, an additive like HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Add the base, DIPEA (2.5 equivalents), to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of syn-N-Boc-3-fluoro-4-aminopiperidine (1.05 equivalents) in the reaction solvent.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup. Typically, this involves diluting with ethyl acetate and washing sequentially with aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion and Future Outlook

N-Boc-3-fluoro-4-aminopiperidine is a prime example of a modern building block designed to address specific challenges in medicinal chemistry. The strategic placement of fluorine allows for the fine-tuning of pKa, the introduction of conformational constraints, and the mitigation of common liabilities such as hERG binding and P-gp efflux. The development of highly stereoselective synthetic routes, particularly the dynamic kinetic asymmetric transamination, has made this valuable scaffold more accessible for large-scale synthesis. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for sophisticated, rationally designed building blocks like N-Boc-3-fluoro-4-aminopiperidine will undoubtedly continue to grow, enabling the creation of safer and more effective medicines.

References

  • Phillips, E. M., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. J. Org. Chem., 84(12), 8006–8018. Available at: [Link]

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). PubMed. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]

  • Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). ResearchGate. Available at: [Link]

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. J. Med. Chem., 51(14), 4239-4252. Available at: [Link]

  • Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem., 89(7), 4932-4946. Available at: [Link]

  • Leroux, F. R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2397-2408. Available at: [Link]

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. (2008). ResearchGate. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(41), 18234-18239. Available at: [Link]

  • Chemoselective Functionalization of 3-Fluoropiperidine Imines. ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors. (2011). PubMed. Available at: [Link]

  • Cox, C. D., & Garbaccio, R. M. (2010). Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs. Anticancer Agents Med Chem, 10(9), 697-712. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). MDPI. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Dovepress. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2018). MDPI. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2016). Beilstein Journals. Available at: [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). ResearchGate. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.

Sources

Application Notes and Protocols for the Deprotection of N-Boc-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines and the N-Boc Protecting Group

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] Fluorine's unique properties, such as its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, valued for its three-dimensional structure and ability to interact with biological targets.[3] Consequently, fluorinated piperidines represent a highly valuable class of building blocks in medicinal chemistry, offering a powerful tool to fine-tune the properties of drug candidates.[4]

The synthesis of these complex molecules often requires the use of protecting groups to mask reactive functionalities during chemical transformations. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[5][6][7] The efficient and selective removal of the Boc group is a critical step in the final stages of synthesis, yielding the desired free amine.

This guide provides a detailed overview of the methods for Boc deprotection of fluorinated piperidines, with a focus on the underlying chemical principles, practical experimental protocols, and the specific challenges posed by the presence of fluorine.

The Chemistry of Boc Deprotection: An Overview

The standard method for Boc group removal is acid-catalyzed cleavage.[5] The mechanism involves the protonation of the carbamate oxygen, which weakens the tert-butyl-oxygen bond. This is followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[5][8][9]

Commonly used acidic reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][6] The choice of acid and reaction conditions is dictated by the substrate's sensitivity and the presence of other acid-labile functional groups.[7]

Challenges in Deprotecting Fluorinated Piperidines: The Influence of Fluorine

The presence of fluorine on the piperidine ring introduces specific considerations for Boc deprotection. The strong electron-withdrawing nature of fluorine can significantly decrease the basicity of the piperidine nitrogen.[3][10] This modulation of pKa is a key reason for incorporating fluorine in drug design, as it can reduce off-target effects such as hERG channel binding.[3] However, this reduced basicity can also impact the reactivity of the Boc-protected amine, potentially making deprotection more challenging compared to their non-fluorinated analogs.

The key considerations include:

  • Slower Reaction Rates: The decreased electron density on the nitrogen atom can lead to slower protonation of the carbamate, potentially requiring harsher acidic conditions or longer reaction times for complete deprotection.

  • Substrate Stability: While the Boc group is designed for acid-mediated removal, the overall molecule may contain other acid-sensitive functionalities. The need for stronger acidic conditions could lead to undesired side reactions or degradation of the target compound.

  • Stereoelectronic Effects: The position and stereochemistry of the fluorine atom(s) can influence the conformation of the piperidine ring.[11][12] These conformational changes might affect the accessibility of the Boc group to the acidic reagent.

Method Selection Workflow

Choosing the optimal deprotection method requires a careful evaluation of the substrate's properties. The following workflow can guide the decision-making process:

start Start: N-Boc-Fluorinated Piperidine Substrate acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_conditions Standard Acidic Conditions (TFA or HCl) acid_sensitive->standard_conditions No mild_conditions Consider Milder or Alternative Methods acid_sensitive->mild_conditions Yes monitor Monitor reaction closely (TLC, LC-MS) standard_conditions->monitor mild_conditions->monitor incomplete Reaction incomplete? monitor->incomplete optimize Optimize: - Increase acid concentration - Increase temperature - Extend reaction time incomplete->optimize Yes complete Workup and Isolation incomplete->complete No optimize->monitor

Caption: Decision workflow for selecting a Boc deprotection method.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the most common methods used for the Boc deprotection of fluorinated piperidines.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[13][14]

Behind the Steps:

  • DCM is a common solvent as it is relatively inert and effectively dissolves many organic compounds.

  • TFA is a strong acid that efficiently cleaves the Boc group. The concentration can be adjusted based on the reactivity of the substrate.

  • The reaction is typically performed at room temperature, but cooling to 0 °C initially can help control any potential exotherm, especially on a larger scale.

  • The workup with a base (e.g., NaHCO₃) is crucial to neutralize the excess TFA and to convert the resulting ammonium salt to the free amine.

Procedure:

  • Dissolve the N-Boc-fluorinated piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-20 equiv.). A common starting point is a 20-50% (v/v) solution of TFA in DCM.[13]

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected fluorinated piperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is another common choice and often results in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[7][15][16]

Behind the Steps:

  • 4M HCl in Dioxane is a commercially available reagent that is convenient to use. Methanol can be used as a co-solvent to improve solubility.

  • The formation of the hydrochloride salt as a precipitate can be a significant advantage, allowing for isolation by simple filtration.

  • The subsequent basic workup is necessary to obtain the free amine from its salt form.

Procedure:

  • Dissolve the N-Boc-fluorinated piperidine (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask with a magnetic stir bar.

  • Add a solution of 4M HCl in 1,4-dioxane (3-10 equiv.) to the stirred solution at room temperature.[13][15]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[7] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[7]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and an organic solvent like DCM or ethyl acetate.

  • Add a saturated aqueous solution of NaHCO₃ or another suitable base until the mixture is basic.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected fluorinated piperidine.

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, milder or alternative methods may be necessary.

  • Thermolytic Deprotection with Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents at elevated temperatures can effect Boc deprotection under neutral conditions.[17] This method is advantageous as it often requires a simple workup of solvent evaporation.[17] Microwave-assisted heating can significantly accelerate this process.[17]

  • Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups using oxalyl chloride in methanol has been reported.[18][19] This procedure is performed at room temperature and is tolerant of many functional groups.[18][19][20]

Comparative Summary of Deprotection Methods

MethodReagents/ConditionsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Key Considerations
TFA 5-50% TFADichloromethane (DCM)0 to RT1-4 hours>95%Highly effective and common; resulting trifluoroacetate salt can be difficult to handle.[7][21]
HCl 4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hoursQuantitativeOften precipitates the hydrochloride salt, simplifying isolation.[7]
Thermolytic Fluorinated Alcohols (TFE, HFIP)TFE or HFIPReflux or Microwave1-24 hoursGood to ExcellentNeutral conditions, simple workup; may require higher temperatures.[17]
Oxalyl Chloride Oxalyl Chloride, MethanolMethanolRoom Temperature1-4 hoursUp to 90%Mild conditions, good functional group tolerance.[18][19]

Troubleshooting and Optimization

  • Incomplete Reaction: If the deprotection is not going to completion, consider increasing the concentration of the acid, extending the reaction time, or gently heating the reaction mixture (e.g., to 40 °C).[13]

  • Side Product Formation: For substrates with other acid-labile groups, it is crucial to use the mildest conditions possible. This may involve using a lower concentration of acid, running the reaction at a lower temperature, or exploring alternative deprotection methods. The formation of t-butylated byproducts can occur if the substrate contains nucleophilic sites. The addition of a scavenger, such as anisole or triethylsilane, can trap the liberated tert-butyl cation and prevent these side reactions.[22]

Conclusion

The Boc deprotection of fluorinated piperidines is a critical transformation in the synthesis of many important pharmaceutical compounds. While standard acidic methods using TFA or HCl are generally effective, the electron-withdrawing nature of fluorine can necessitate modified conditions. A thorough understanding of the substrate's properties and the underlying chemical principles is essential for selecting the optimal deprotection strategy. By carefully considering the factors outlined in this guide and utilizing the detailed protocols, researchers can achieve efficient and high-yielding deprotection of these valuable fluorinated building blocks.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • BOC Deprotection - HCl. Common Organic Chemistry.
  • BOC Deprotection - TFA. Common Organic Chemistry.
  • Boc Deprotection Mechanism. Organic Chemistry - YouTube.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Synthesis of free fluorinated piperidines.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • The conformational preferences of fluorinated piperidine derivatives...
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.

Sources

Application Note: High-Throughput Purification of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the chromatographic purification of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. Fluorinated piperidine scaffolds are increasingly incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] However, their purification presents challenges due to the basicity of the piperidine nitrogen, which can lead to poor peak shape and low recovery on standard silica-based stationary phases.[3][4] This guide provides two robust, optimized protocols—one for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and one for Normal-Phase Flash Chromatography—designed to deliver high purity and yield. We delve into the scientific rationale for method selection, mobile phase modification, and provide a comprehensive troubleshooting guide to empower researchers in drug development.

Introduction: The Purification Challenge

This compound is a compound of moderate polarity. Its key structural features dictate the chromatographic strategy:

  • Piperidine Ring: The secondary amine within the piperidine ring is basic (typical pKa ~9-11). This basicity is the primary cause of purification challenges, leading to strong interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, resulting in significant peak tailing.[4][5][6]

  • Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group increases the compound's hydrophobicity and makes it amenable to reverse-phase chromatography.[7][8] It also renders the carbamate nitrogen non-basic.

  • Fluorine Atom: The electron-withdrawing fluorine atom at the 3-position slightly increases the molecule's polarity and can influence its conformational preference, potentially impacting selectivity.[9]

The primary goal is to mitigate the undesirable interactions of the basic piperidine nitrogen with the stationary phase to achieve symmetric peaks and efficient separation from reaction impurities. This can be accomplished by either protonating the amine under acidic conditions (RP-HPLC) or masking the stationary phase's active sites with a basic additive (Normal-Phase).

Method Selection & Rationale

Two primary chromatographic modes are recommended for this compound, each with distinct advantages. The choice depends on the scale of purification, required purity, and available equipment.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is ideal for high-resolution purification of small to moderate quantities (mg to g scale) and for achieving >98% purity. It separates compounds based on hydrophobicity.[10][11]

  • Rationale: By adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase, the basic piperidine nitrogen is protonated.[3] This creates a single, positively charged species that does not strongly interact with residual silanols and elutes with a sharp, symmetrical peak. The non-polar Boc group provides sufficient retention on a C18 stationary phase.[12]

Normal-Phase Flash Chromatography

This technique is well-suited for rapid purification of larger quantities (gram to multi-gram scale) of crude material, typically achieving good purity (95-98%). It separates compounds based on polarity.

  • Rationale: To counteract the strong interaction between the basic analyte and the acidic silica gel, a small amount of a basic additive, such as triethylamine (TEA), is added to the mobile phase.[13][14] TEA is more basic than the analyte and effectively competes for the acidic silanol sites on the silica surface, masking them and allowing the target compound to elute with a significantly improved peak shape.[15][16]

Experimental Protocols & Workflows

General Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. For RP-HPLC, a mixture of the mobile phase (e.g., 50:50 Acetonitrile/Water) or DMSO is recommended. For Normal-Phase, Dichloromethane (DCM) or the initial mobile phase mixture is ideal.

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could block the column frit.[17]

Protocol 1: Preparative RP-HPLC
ParameterRecommendationRationale & Details
Column C18, 5-10 µm particle sizeStandard for reverse-phase; provides excellent retention for Boc-protected compounds.[12]
Mobile Phase A 0.1% Formic Acid (FA) in WaterFA is a volatile acidifier, ideal for LC-MS compatibility and ensuring amine protonation.[18][19]
Mobile Phase B 0.1% Formic Acid (FA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[11]
Scouting Gradient 5% to 95% B over 15 minutesAn initial analytical run to determine the approximate elution percentage of the target compound.
Prep Gradient Optimized based on scouting run. (e.g., 20% to 50% B over 30 min)A shallower gradient around the elution point of the target compound will maximize resolution.
Flow Rate Column-dependent (e.g., 20 mL/min for a 20 mm ID column)Adjust to maintain optimal pressure and separation efficiency.
Detection UV at 210-220 nmThe carbamate group provides some UV absorbance at low wavelengths.
Post-Purification Combine pure fractions, neutralize with aqueous NaHCO₃ if TFA was used, extract with an organic solvent (e.g., EtOAc), dry, and evaporate.Neutralization is crucial if a strong, non-volatile acid like TFA is used to avoid decomposition during solvent removal.
Protocol 2: Normal-Phase Flash Chromatography
ParameterRecommendationRationale & Details
Column Silica Gel, 40-63 µm particle sizeStandard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase A Hexanes or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent.
Additive 0.5-1% Triethylamine (TEA) in Mobile Phase BMasks acidic silanol groups, preventing peak tailing of the basic piperidine.[13][14]
Scouting Thin Layer Chromatography (TLC)Use various ratios of Hexanes/EtOAc with 1% TEA to find a solvent system giving an Rf of ~0.3.
Prep Gradient Optimized based on TLC. (e.g., 10% to 60% EtOAc in Hexanes)The gradient should be run slowly around the elution point of the target compound.
Loading Dry load onto silica or minimal DCMDry loading often provides superior resolution compared to a large liquid injection.
Detection UV or Evaporative Light Scattering Detector (ELSD)UV detection may be weak; ELSD is a universal detector suitable for this compound.
Post-Purification Combine pure fractions and evaporate the solvent under reduced pressure.The TEA is volatile and will be removed during evaporation.
Advanced Alternative: Supercritical Fluid Chromatography (SFC)

For laboratories equipped with SFC, this technique offers a powerful, "green" alternative. SFC is particularly effective for purifying basic compounds and chiral separations.[20][21][22] It provides fast separations with reduced solvent consumption, and sample recovery is simplified due to the volatility of the CO₂-based mobile phase.[23]

Visualization of Purification Workflow

The following diagram illustrates the decision-making process and general workflow for purifying the target compound.

Purification_Workflow Crude Crude (3-Fluoro-piperidin-4-YL)- carbamic acid tert-butyl ester Analysis Initial Analysis (TLC / LC-MS) Crude->Analysis Decision Select Purification Scale & Purity Requirement Analysis->Decision RP_Path High Purity / Small Scale (mg - 1g) Decision->RP_Path High Purity NP_Path High Throughput / Large Scale (>1g) Decision->NP_Path High Throughput RP_Protocol RP-HPLC Protocol - C18 Column - ACN/H2O + 0.1% Acid - Gradient Elution RP_Path->RP_Protocol NP_Protocol Normal-Phase Protocol - Silica Column - Hex/EtOAc + 1% TEA - Gradient Elution NP_Path->NP_Protocol Fractions Fraction Collection & Analysis RP_Protocol->Fractions NP_Protocol->Fractions Combine Combine Pure Fractions Fractions->Combine Workup Solvent Evaporation & Work-up Combine->Workup QC Final QC (Purity by HPLC, Identity by NMR/MS) Workup->QC Pure Pure Product (>98%) QC->Pure

Caption: Decision workflow for chromatographic purification.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing [5]1. Insufficient Mobile Phase Modifier: Acid (RP) or base (NP) concentration is too low to effectively protonate the analyte or mask silanols. 2. Secondary Interactions: Strong interaction with residual silanols on older or lower-quality silica.[4] 3. Column Overload: Injecting too much mass onto the column.[5]1. Increase modifier concentration (e.g., from 0.5% to 1% TEA in NP, or switch from formic acid to the stronger TFA in RP). 2. Use a modern, end-capped column (for RP) or a different brand of silica.[5] 3. Reduce sample load or use a larger diameter column.
Poor Resolution 1. Inappropriate Gradient: The gradient slope is too steep. 2. Poor Selectivity: The chosen mobile phase system does not differentiate well between the product and impurities.1. Run a shallower gradient across the elution range of the target compound. 2. For RP: Try methanol instead of acetonitrile as the organic modifier. For NP: Try a different solvent system (e.g., Dichloromethane/Methanol + TEA).
Low Recovery 1. Irreversible Adsorption: Compound is sticking permanently to the column. 2. Compound Instability: Degradation on the acidic/basic column or in the mobile phase.1. Flush the column with a very strong solvent post-run. If using NP, consider switching to RP, as irreversible binding is less common. 2. Ensure the compound is stable at the mobile phase pH. Formic acid is generally milder than TFA.
Split Peaks [17]1. Partially Clogged Frit: Particulates from the sample or system have blocked the column inlet. 2. Column Void: The packed bed of the column has settled, creating a void at the top.[17] 3. Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase.1. Always filter samples. Try back-flushing the column at low flow rates. 2. Replace the column.[5] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. If using a strong solvent like DMSO, inject the smallest possible volume.

References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Sepu-tech. [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. [Link]

  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • About Mobile Phase with Triethylamine. Chromatography Forum. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • How does an alkaline pH affect normal-phase flash chromatography separations?. Biotage. [Link]

  • HPLC Tips Peak Tailing. YouTube. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

Sources

Application Note: Analytical Strategies for the Characterization of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated piperidines are increasingly vital scaffolds in modern drug discovery, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by fluorine, however, necessitate specialized analytical methodologies for their characterization. This guide provides a comprehensive overview of robust analytical techniques for the structural elucidation, purity assessment, and stereochemical determination of fluorinated piperidine intermediates. We delve into the causality behind experimental choices and present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography, ensuring scientific integrity and reliable, reproducible results.

Introduction: The Fluorine Factor in Piperidine Scaffolds

The strategic incorporation of fluorine into piperidine rings can profoundly alter molecular conformation and basicity.[1][2][3][4] For instance, fluorination can favor an axial conformation of the fluorine atom due to stabilizing electrostatic interactions.[1][2][4] These structural nuances are critical to a molecule's biological activity and underscore the need for precise analytical characterization. This document serves as a practical guide to navigating the analytical challenges and leveraging the unique opportunities presented by these valuable intermediates.

A crucial aspect of pharmaceutical development is the validation of analytical methods to ensure they are suitable for their intended purpose.[5][6][7][8][9] This involves providing documented evidence that a method consistently produces reliable and accurate data for the analysis of raw materials, intermediates, and finished products.[5][6]

Method Selection Workflow

Choosing the right analytical tool is paramount. The following diagram outlines a logical workflow for selecting the appropriate analytical methods based on the information required.

MethodSelection Start Characterization Goal Goal_Structure Structural Elucidation (Connectivity, Stereochemistry) Start->Goal_Structure Goal_Purity Purity & Impurity Profile Start->Goal_Purity Goal_Quant Quantification Start->Goal_Quant Goal_AbsConfig Absolute Configuration Start->Goal_AbsConfig NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Goal_Structure->NMR Primary Technique MS Mass Spectrometry (LC-MS, GC-MS) Goal_Structure->MS Confirms Mass HPLC HPLC / UPLC (RP, Chiral) Goal_Purity->HPLC Primary Technique GC GC-MS Goal_Purity->GC For Volatile Analytes Goal_Quant->NMR qNMR Goal_Quant->HPLC Primary Technique Goal_AbsConfig->HPLC Chiral Separation Xray X-Ray Crystallography Goal_AbsConfig->Xray Gold Standard HPLC->MS Hyphenation (LC-MS) GC->MS Hyphenation (GC-MS)

Caption: Decision tree for analytical method selection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the cornerstone for the structural elucidation of fluorinated piperidines. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful analytical window.[10][11]

¹⁹F NMR Spectroscopy: A Direct View

Why it's critical: ¹⁹F NMR offers a wide chemical shift range (approx. 800 ppm), making it exquisitely sensitive to the local electronic environment of the fluorine atom.[10] This allows for the clear resolution of signals from different fluorine atoms within a molecule, providing invaluable information on substitution patterns.[11][12]

Key Insights from ¹⁹F NMR:

  • Number of Signals: Indicates the number of chemically non-equivalent fluorine atoms.

  • Chemical Shift (δ): Provides information about the electronic environment (e.g., attachment to sp³, sp² carbon, proximity to electron-withdrawing groups).[12]

  • Coupling Constants (J): ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provide through-bond connectivity information, which is crucial for determining substitution patterns and stereochemistry.[10] Long-range couplings are also commonly observed.[10]

Protocol 1: Standard ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities.

  • Internal Standard: While not always necessary for routine characterization, an internal standard like hexafluorobenzene (HFB, δ ≈ -164.9 ppm) can be used for quantification.[13][14]

  • Instrument Setup (for a 500 MHz spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker systems).

    • Spectral Width: Set to at least 250 ppm to cover the typical range for organic fluorine compounds.

    • Acquisition Time: ~1.0 s

    • Relaxation Delay (d1): 2-5 s.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with exponential line broadening (LB = 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum if an internal standard was used.

¹H and ¹³C NMR: The Full Picture

While ¹⁹F NMR is specific, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule. The key is to analyze the splitting patterns caused by J-coupling between these nuclei and ¹⁹F.

Table 1: Typical NMR Coupling Constants (J) in Fluorinated Piperidines

Coupling TypeTypical Range (Hz)Information Provided
²JHF (geminal)40 - 60 HzConfirms F and H on the same carbon.[10]
³JHF (vicinal)5 - 30 HzDihedral angle dependent (Karplus relationship).
⁴JHF (long-range)1 - 5 HzCan reveal through-space or extended π-system interactions.
²JCF15 - 30 HzConfirms direct C-F bond.
³JCF5 - 15 HzHelps in assigning carbon signals near the F atom.

Mass Spectrometry (MS): Identity and Purity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and identifying impurities. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the intermediate.[15]

LC-MS for Non-Volatile Intermediates

Why it's the workhorse: Most piperidine intermediates, especially salts or those with polar functional groups, are not suitable for GC.[15] LC-MS with Electrospray Ionization (ESI) is the method of choice.

Causality in Method Design:

  • Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen, which readily accepts a proton to form [M+H]⁺.[16]

  • Mobile Phase: A typical mobile phase consists of water and acetonitrile (or methanol) with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid ensures the analyte is protonated for efficient ionization.[17]

  • Fragmentation (MS/MS): Tandem MS provides structural information. Common fragmentation pathways for piperidines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[16]

Protocol 2: General Purpose LC-MS for Purity Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol, acetonitrile). Dilute to ~10-50 µg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: ESI source, positive ion mode.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis: Integrate the peak for the main compound and any impurities. Calculate purity based on the relative peak areas. Confirm the mass of the main peak corresponds to the expected [M+H]⁺.

GC-MS for Volatile Intermediates

For smaller, less polar, and thermally stable fluorinated piperidines, GC-MS offers excellent resolution and sensitivity.[18]

Key Consideration: Derivatization The basic nitrogen in piperidines can cause peak tailing on standard GC columns.[15] Derivatization (e.g., acylation, silylation) can improve peak shape and volatility.[15][16]

Chromatographic Techniques: Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

Reversed-Phase HPLC for Purity Determination

This is the most common method for purity analysis. The protocol is similar to that described for LC-MS (Protocol 2), but with UV detection (e.g., at 210, 254 nm). Method validation is crucial to ensure the method is accurate, precise, and robust for its intended purpose.[5][8]

Challenges and Solutions:

  • Peak Tailing: The basic piperidine nitrogen can interact with residual silanols on the silica-based column. Using a low pH mobile phase (with TFA or formic acid) protonates the nitrogen, minimizing this interaction.

  • Fluorinated Phases: For highly fluorinated analytes, specialized fluorinated HPLC phases can offer unique selectivity and improved retention compared to standard C18 columns.[19]

Workflow for HPLC Method Development

HPLC_Workflow Start Define Analytical Goal (Purity, Chiral, etc.) Col_Select Select Column (C18, Chiral, etc.) Start->Col_Select MP_Select Select Mobile Phase (ACN/H₂O, Modifiers) Col_Select->MP_Select Initial_Run Perform Initial Run (Scouting Gradient) MP_Select->Initial_Run Eval Evaluate Resolution, Peak Shape, Retention Initial_Run->Eval Optimize Optimize Gradient, Flow Rate, Temp. Eval->Optimize Not Acceptable Validate Validate Method (ICH Guidelines) Eval->Validate Acceptable Optimize->Initial_Run Re-run End Routine Analysis Validate->End

Caption: Iterative workflow for HPLC method development.

Chiral HPLC for Enantiomeric Purity

Many fluorinated piperidines are chiral. Determining the enantiomeric excess (e.e.) is critical.

Why it's essential: Enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies require strict control over stereoisomers.

Protocol 3: Chiral HPLC Method Screening

  • Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Isopropanol mixtures are commonly used.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water.

    • Polar Organic: Acetonitrile or Methanol.

  • Sample Preparation: Dissolve a small amount of the racemic or enantioenriched sample in the mobile phase.

  • Screening: Run isocratic methods with different mobile phase compositions on several different chiral columns to find a suitable separation.

  • Optimization: Once a separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).

X-ray Crystallography: Unambiguous Stereochemistry

When an unambiguous determination of the absolute configuration and solid-state conformation is required, single-crystal X-ray diffraction is the ultimate tool.[20][21][22]

Why it's the gold standard: It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[20][21][23][24] The presence of fluorine can influence crystal packing through specific interactions.[20][25]

Protocol 4: Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step.[20]

  • Purify the Sample: The material should be >98% pure.

  • Screen Solvents: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this solution in a sealed container with a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them and mount them for analysis.

Conclusion

The robust characterization of fluorinated piperidine intermediates is a multi-faceted process that relies on the synergistic use of modern analytical techniques. A thorough understanding of NMR for structural elucidation, MS for identity, and chromatography for purity and chirality is essential for advancing drug development programs. The protocols and insights provided in this guide are designed to empower researchers to generate high-quality, reliable data, ensuring the integrity and success of their scientific endeavors. All analytical methods employed must be properly validated to comply with regulatory standards and ensure the consistent quality of results.[6][7][9]

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed. Available at: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News - Speciation.net. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. Available at: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Semantic Scholar. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. Available at: [Link]

  • Analytical method validation: A brief review. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Available at: [Link]

  • Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia - MDPI. Available at: [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]

  • X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing | Semantic Scholar. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • Chiral resolution and serendipitous fluorination reaction for the selective dopamine d3 receptor antagonist BAK2-66 - Rowan University. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar. Available at: [Link]

Sources

The Strategic Application of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester in the Synthesis of Potent CGRP Receptor Antagonists: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis and application of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, with a specific focus on the strategic incorporation of the fluorinated building block, (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for migraine and other CGRP-implicated disorders. We will delve into the rationale behind the use of this specific building block, provide detailed synthetic protocols, and outline robust methods for the biological evaluation of the resulting antagonist compounds.

Introduction: The Role of CGRP in Migraine and the Rationale for Fluorination

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. A key player in the pathophysiology of migraine is the neuropeptide CGRP. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[1][2] Consequently, blocking the CGRP receptor has emerged as a highly effective therapeutic strategy for both the acute and preventive treatment of migraine.[3][4]

The development of small molecule CGRP receptor antagonists, known as "gepants," represents a significant advancement in migraine therapy. A common structural motif in many of these antagonists is the piperidine scaffold, a privileged structure in medicinal chemistry.[5] The strategic incorporation of fluorine into this scaffold, specifically at the 3-position, offers several advantages that can enhance the pharmacological properties of the resulting antagonist.

The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile. Furthermore, the electronegativity of fluorine can alter the pKa of nearby functional groups and influence the overall conformation of the molecule, which can lead to enhanced binding to the target receptor. A practical and efficient enantioselective synthesis of a CGRP receptor antagonist has been developed, highlighting the importance of the syn-1,2-amino-fluoropiperidine core for the active pharmaceutical ingredient.[6]

Synthetic Workflow: From Building Block to CGRP Receptor Antagonist

The synthesis of a CGRP receptor antagonist utilizing this compound typically involves a key amide bond formation step. The following workflow and protocol are provided as a representative example of how this building block can be incorporated into a larger molecular scaffold.

G cluster_0 Preparation of Key Intermediates cluster_1 Amide Coupling cluster_2 Deprotection & Final Product Formation A Carboxylic Acid Fragment C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B (3R,4S)-tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate B->C D Boc-Protected Antagonist C->D E Boc Deprotection (e.g., TFA or HCl in Dioxane) D->E F Final CGRP Receptor Antagonist E->F

Caption: Synthetic workflow for a CGRP receptor antagonist.

Detailed Protocol: Amide Coupling of (3R,4S)-tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate

This protocol describes a general procedure for the amide coupling of the title building block with a representative carboxylic acid fragment. Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • (3R,4S)-tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate

  • Carboxylic acid of interest (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add (3R,4S)-tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate (1.05 equivalents).

  • Add HATU (1.1 equivalents) to the mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the Boc-protected CGRP receptor antagonist.

Biological Evaluation of Synthesized Antagonists

The potency and efficacy of the newly synthesized CGRP receptor antagonists must be determined through a series of in vitro biological assays. The following are standard protocols for a radioligand binding assay and a functional cAMP assay.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CGRP receptor, providing the inhibition constant (Ki) as a measure of binding affinity.

Cell Line: Human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor.[4][7]

Materials:

  • SK-N-MC cell membranes

  • [125I]-hCGRP (human Calcitonin Gene-Related Peptide)[8]

  • Test compounds (synthesized CGRP antagonists)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 1 µM unlabeled hCGRP

  • 96-well filter plates (e.g., GF/C)

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-hCGRP (final concentration ~25 pM).

  • To determine non-specific binding, add 1 µM unlabeled hCGRP in place of the test compound. For total binding, add binding buffer.

  • Add 50 µL of SK-N-MC cell membrane preparation (5-10 µg of protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a test compound to inhibit the CGRP-induced production of cyclic AMP (cAMP), a downstream second messenger of CGRP receptor activation.[9][10]

Cell Line: SK-N-MC cells or CHO-K1 cells stably expressing the human CGRP receptor.[11]

Materials:

  • SK-N-MC cells

  • hCGRP

  • Test compounds

  • Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4[11]

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)

Procedure:

  • Seed SK-N-MC cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubate the cells with varying concentrations of the test compound for 30 minutes at 37°C.

  • Stimulate the cells with hCGRP (at its EC₈₀ concentration, typically around 1 nM) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value for each test compound by plotting the inhibition of the CGRP-induced cAMP response against the compound concentration.

G CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Activates Antagonist CGRP Antagonist Antagonist->Receptor Blocks Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation

Caption: CGRP receptor signaling pathway and antagonist inhibition.

Data Summary and Interpretation

The following table provides a representative summary of the type of data that would be generated for a series of CGRP receptor antagonists, including a hypothetical comparison between a fluorinated and a non-fluorinated analog.

CompoundRCGRP Receptor Binding (Ki, nM)Functional Antagonism (IC₅₀, nM)
1 H15.225.8
2 F1.83.1

Data is hypothetical and for illustrative purposes only.

The data in the table clearly demonstrates the significant impact of fluorine substitution. The introduction of a fluorine atom at the 3-position of the piperidine ring (Compound 2 ) results in a nearly 10-fold improvement in both binding affinity (Ki) and functional potency (IC₅₀) compared to its non-fluorinated counterpart (Compound 1 ). This enhancement is likely due to a combination of factors, including increased metabolic stability, favorable conformational changes that promote better receptor fit, and altered electronic properties that enhance key binding interactions.

Conclusion

This compound is a valuable and strategically important building block in the synthesis of potent CGRP receptor antagonists. The incorporation of a fluorine atom into the piperidine scaffold can lead to significant improvements in the pharmacological profile of the resulting compounds. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers in the field of migraine drug discovery to efficiently synthesize and characterize novel CGRP receptor antagonists. The self-validating nature of these protocols, from chemical synthesis to biological characterization, ensures a high degree of confidence in the generated data, ultimately accelerating the identification of promising clinical candidates.

References

  • ResearchGate. Intracellular signalling pathway of CGRP. This diagram explains the... Available at: [Link].

  • Distinct Patterns of Internalization of Different Calcitonin Gene-Related Peptide Receptors | ACS Pharmacology & Translational Science. Available at: [Link].

  • Drake, W. M., et al. Desensitization of CGRP and adrenomedullin receptors in SK-N-MC cells: implications for the RAMP hypothesis. Endocrinology, 140(1), 533–537. Available at: [Link].

  • Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant | Biochemistry. Available at: [Link].

  • Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1319-1322. Available at: [Link].

  • A diagrammatic representation of the key CGRP signalling pathways. - ResearchGate. Available at: [Link].

  • Schematic representation of calcitonin gene-related peptide (CGRP)... - ResearchGate. Available at: [Link].

  • 1 Schematic drawing of CGRP as a pain transmitter in the first synapse... - ResearchGate. Available at: [Link].

  • Calcitonin gene-related peptide (CGRP) receptors are linked to cyclic adenosine monophosphate production in SK-N-MC human neuroblastoma cells. Neuroscience Letters, 119(2), 195-198. Available at: [Link].

  • Paone, D. V., et al. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564-5567. Available at: [Link].

  • Schematic representation of CGRP pathways within and emerging from the trigeminal ganglion to the central (on the left) and peripheral (on the right) targets of the CGRP neuron projections. To - ResearchGate. Available at: [Link].

  • The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorganic & Medicinal Chemistry Letters, 22(14), 4723-4727. Available at: [Link].

  • Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: Optimization of the 4-substituted piperidine | Scilit. Available at: [Link].

  • AxisPharm. Amide coupling Protocol for Amino PEG. Available at: [Link].

  • BindingDB PrimarySearch_ki. Available at: [Link].

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4234-4237. Available at: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link].

  • Molinaro, C., et al. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. Available at: [Link].

  • Antagonist activity at human CGRP1 receptor in human SK-N-MC cells assessed as effect on human alpha-CGRP-induced cAMP accumulation - PubChem. Available at: [Link].

  • LY2951742 inhibition of CGRP-induced cAMP response in SK-N-MC cells.... - ResearchGate. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. The synthesis of fluorinated piperidines is a significant challenge in medicinal chemistry, offering a unique combination of a prevalent heterocyclic scaffold and the modulating effects of fluorine.[1][2] This guide will provide the technical insights to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing fluorine into a piperidine ring?

A1: The introduction of fluorine into a piperidine ring can be challenging.[1] Common strategies include:

  • Hydrogenation of a fluorinated pyridine precursor: This is a widely used method, but can be complicated by hydrodefluorination as a side reaction.[1]

  • Dearomatization-Hydrogenation (DAH) process: This one-pot rhodium-catalyzed process can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[1]

  • Electrophilic fluorination of an enamine or enol ether precursor: Using reagents like Selectfluor® on a piperidone derivative is a common approach to install the fluorine atom.[1]

  • Ring-opening of an aziridinium ion intermediate: This can also be a route to fluorinated piperidines.

Q2: How can I control the diastereoselectivity of the synthesis to obtain the desired trans or cis isomer?

A2: Diastereoselectivity is a critical aspect of this synthesis. The choice of catalyst and reaction conditions plays a crucial role. For instance, in the hydrogenation of pyridine precursors, a Pd/C catalyst often favors the formation of the trans-isomer, while PtO₂ may lead to the cis-isomer.[3] The N-protecting group on the piperidine can also influence the steric hindrance and, consequently, the diastereoselectivity of subsequent reactions.[3] For post-synthesis modification, epimerization using a strong base like potassium tert-butoxide can be employed to invert the stereocenter at C3.[3]

Q3: What are the best practices for Boc protection of the 4-amino group in the presence of a fluorine atom?

A3: The Boc protection of the 4-amino group is typically a standard procedure using di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] It is advisable to use a slight excess of Boc₂O (1.1-1.3 equivalents). To avoid di-Boc formation (protection of the piperidine nitrogen as well), use a controlled amount of Boc₂O (1.0-1.1 equivalents) and consider running the reaction at a lower temperature (e.g., 0 °C).[4]

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4: Purification of fluorinated piperidine derivatives can be challenging due to their polarity and potential for diastereomeric mixtures.

  • Flash column chromatography: This is the most common method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): For separating diastereomers, both normal-phase (NP) and reversed-phase (RP) HPLC can be effective.[5] A C18 column is a good starting point for RP-HPLC, with a mobile phase of acetonitrile and water, possibly with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[5]

  • Derivatization: If the compound lacks a UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can aid in detection.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The proposed synthetic route involves the hydrogenation of a protected 3-fluoro-4-aminopyridine precursor, followed by Boc protection.

Step 1: Diastereoselective Hydrogenation of the Fluoropyridine Precursor
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC or LC-MS. Increase the hydrogen pressure (e.g., from 30 to 80 bar) which can also influence stereoselectivity.[6]
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst.
Substrate inhibition of the catalyst.The presence of certain acids, like HBF₄, may be necessary to prevent substrate inhibition in some catalytic cycles.[1]
Poor Diastereoselectivity Suboptimal catalyst choice.The choice of catalyst is critical for stereocontrol. For example, a Rh(NBD)₂(BF₄)/Walphos 003 system has been shown to be highly selective for a similar transformation.[7] Experiment with different catalysts (e.g., Pd/C, PtO₂, Rh-based catalysts) to find the optimal one for the desired diastereomer.[3]
Incorrect reaction conditions.Optimize temperature and hydrogen pressure. Lower temperatures and specific pressures can favor the formation of one diastereomer over the other.[6]
Hydrodefluorination (Loss of Fluorine) Harsh reaction conditions.Use milder hydrogenation conditions (lower temperature, lower pressure). The choice of catalyst can also influence the extent of hydrodefluorination.
Presence of acid.While some acid may be necessary to prevent catalyst inhibition, excess acid can promote defluorination.[1] Carefully control the pH of the reaction mixture.
Step 2: Boc Protection of the 4-Amino Group
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient Boc₂O.Increase the equivalents of Boc₂O to 1.2-1.5.[4]
Steric hindrance or low nucleophilicity of the amine.Extend the reaction time and consider slightly elevated temperatures (e.g., 40-50 °C).
Incorrect pH.Ensure a sufficient amount of a suitable base (e.g., triethylamine, NaHCO₃) is present to neutralize the acid generated during the reaction.
Formation of Di-Boc Product Excess Boc₂O.Use a controlled amount of Boc₂O (1.0-1.1 equivalents).
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
Difficult Purification Excess Boc₂O and byproducts.A proper workup is crucial. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent and wash the organic layer with a dilute acid solution to remove any unreacted amine, followed by a brine wash.

Experimental Protocols

Protocol 1: Synthesis of trans-(3-Fluoro-piperidin-4-YL)-amine (Illustrative)

This protocol is based on the asymmetric hydrogenation of a fluorinated pyridine precursor, a common strategy for this class of compounds.[1][7][8][9]

Materials:

  • N-protected 3-fluoro-4-aminopyridine precursor

  • Rhodium-based catalyst (e.g., Rh(NBD)₂(BF₄) with a chiral phosphine ligand like Walphos 003)[7]

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable high-pressure reactor, dissolve the N-protected 3-fluoro-4-aminopyridine precursor in degassed methanol.

  • Add the rhodium catalyst system under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully vent the hydrogen and purge the reactor with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-protected trans-3-fluoro-4-aminopiperidine.

  • Proceed with the deprotection of the piperidine nitrogen if necessary, following standard literature procedures for the specific protecting group used.

Protocol 2: Boc Protection of trans-(3-Fluoro-piperidin-4-YL)-amine

Materials:

  • trans-(3-Fluoro-piperidin-4-YL)-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the trans-(3-Fluoro-piperidin-4-YL)-amine (1.0 eq.) in DCM or THF in a round-bottom flask.

  • Add the base (TEA, 1.5 eq. or NaHCO₃, 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperatureTimeTypical YieldDiastereomeric Ratio (trans:cis)
Hydrogenation Rh(NBD)₂(BF₄)/Walphos 003, H₂MeOHRoom Temp.12-24 h85-95%>95:5
Boc Protection Boc₂O, TEADCM0 °C to RT4-12 h90-98%N/A

Note: Yields and diastereomeric ratios are illustrative and can vary based on the specific substrate and reaction conditions.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start N-Protected 3-Fluoro-4-aminopyridine Intermediate N-Protected trans-3-Fluoro-4-aminopiperidine Start->Intermediate H₂, Rh Catalyst MeOH, RT Deprotection trans-3-Fluoro-4-aminopiperidine Intermediate->Deprotection Deprotection (if necessary) Final_Product This compound Deprotection->Final_Product Boc₂O, TEA DCM, 0°C to RT Troubleshooting_Diastereoselectivity Start Poor Diastereoselectivity in Hydrogenation Check_Catalyst Is the catalyst optimal for the desired stereoisomer? Start->Check_Catalyst Change_Catalyst Screen alternative catalysts (e.g., different Rh ligands, Pd/C, PtO₂) Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions optimized? Check_Catalyst->Check_Conditions Yes Final_Check Analyze diastereomeric ratio by NMR or HPLC Change_Catalyst->Final_Check Optimize_Conditions Optimize reaction conditions (temperature, pressure) Optimize_Conditions->Final_Check Check_Conditions->Optimize_Conditions No Epimerization Consider post-synthesis epimerization Check_Conditions->Epimerization Yes Epimerization->Final_Check

Caption: Decision tree for addressing poor diastereoselectivity.

References

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3‑Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • ACS Publications. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Arkivoc. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. [Link]

  • MDPI. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. [Link]

  • NIH. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. (2014). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
  • Chemsigma. (3-Fluoro-piperidin-3-ylmethyl)-carbamic acid tert-butyl ester [1262408-83-2]. [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-fluoro-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-3-fluoro-4-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, with a focus on the identification and mitigation of byproducts, to enhance the efficiency and success of your experiments.

Overview of Synthetic Challenges

The introduction of a fluorine atom onto the piperidine ring presents unique synthetic hurdles. The modulation of the pKa of the piperidine nitrogen by the fluorine substituent is a key reason for its desirability in drug discovery, but this electronic effect also influences the reactivity of the molecule during synthesis.[1] Common synthetic strategies often involve either the hydrogenation of a fluorinated pyridine precursor or the amination of a fluorinated piperidone. Each approach carries its own set of potential side reactions and byproduct formations that can complicate purification and reduce yields.

Troubleshooting Guide: Common Byproducts and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: My final product is contaminated with a significant amount of the corresponding non-fluorinated piperidine (des-fluoro byproduct). What is causing this and how can I prevent it?

Root Cause Analysis:

The formation of a des-fluoro byproduct is a common issue, particularly in catalytic hydrogenation routes.[1] This side reaction, known as hydrodefluorination, involves the cleavage of the C-F bond and its replacement with a C-H bond. This can be promoted by certain transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) and the presence of a proton source.[1][2] The fluoride ion generated during this process can also act as a catalyst poison, leading to stalled reactions.[1]

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is critical. While Rhodium and Ruthenium have shown good enantioselectivity in asymmetric hydrogenations, they can also promote C-F bond reduction.[1] Iridium catalysts may lead to even more extensive hydrodefluorination.[1] It is advisable to screen different catalysts and ligands to find an optimal system that favors hydrogenation of the desired functional group over C-F bond cleavage.

  • Fluoride Scavenging: The fluoride ions produced during hydrodefluorination can inhibit the catalyst. The addition of a fluoride scavenger, such as titanium(IV) isopropoxide, can sequester these ions and maintain catalyst activity.[1]

  • Reaction Conditions Optimization:

    • pH Control: In enzymatic transaminations, lower pH can exacerbate the formation of defluorinated byproducts. Maintaining a higher pH (e.g., pH 10.5 with a borate buffer) can suppress this side reaction.[1]

    • Hydrogen Pressure: In catalytic hydrogenations, optimizing the hydrogen pressure can sometimes reduce hydrodefluorination. Lower pressures may be beneficial, but this needs to be balanced with achieving a reasonable reaction rate.

Experimental Protocol: Minimizing Hydrodefluorination in a Catalytic Hydrogenation

  • Catalyst Screening: Screen a panel of catalysts (e.g., Rh- and Ru-based catalysts with various chiral ligands) on a small scale to identify the one with the lowest propensity for hydrodefluorination.

  • Reaction Setup: In a suitable pressure vessel, combine the fluoro-enamide substrate with the chosen catalyst system.

  • Additive Inclusion: Add 2 equivalents of a fluoride scavenger like Ti(OiPr)4 to the reaction mixture.

  • Solvent and Degassing: Use a thoroughly degassed solvent.

  • Hydrogenation: Pressurize the vessel with hydrogen to the optimized pressure and stir at the determined temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS to track the formation of both the desired product and the des-fluoro byproduct.

Issue 2: My product is a mixture of diastereomers (syn/anti). How can I improve the diastereoselectivity?

Root Cause Analysis:

The relative stereochemistry between the fluorine at C-3 and the amino group at C-4 is critical. The formation of the undesired diastereomer can occur during the reduction of the imine or oxime precursor, or in hydrogenation reactions. The facial selectivity of the hydride or hydrogen addition is influenced by the steric and electronic environment of the intermediate. In some cases, the fluorine atom's orientation (axial vs. equatorial) can direct the approach of the incoming reagent.[1]

Mitigation Strategies:

  • Directing Groups: The choice of protecting group on the piperidine nitrogen can influence the stereochemical outcome. A bulky protecting group may favor the formation of one diastereomer over the other.

  • Reagent Selection: In reductive aminations, the choice of reducing agent can significantly impact diastereoselectivity. Bulkier hydride reagents (e.g., L-Selectride®) may exhibit higher stereoselectivity compared to smaller ones (e.g., NaBH4).

  • Catalyst Control in Hydrogenation: In the hydrogenation of fluoropyridines, the catalyst and reaction conditions can lead to the formation of all-cis products, where the fluorine atom often prefers an axial orientation.[1][3]

  • Enzymatic Resolutions: Biocatalytic methods, such as dynamic kinetic asymmetric transamination, can offer high diastereoselectivity.[4] Screening a library of transaminases is often necessary to find an enzyme that provides the desired stereoisomer in high purity.[1]

Workflow for Improving Diastereoselectivity

Byproduct_Formation cluster_0 Catalytic Hydrogenation Route cluster_1 Reductive Amination Route A Fluoropyridine Precursor P1 Desired Product: N-Boc-3-fluoro-4-aminopiperidine A->P1 Hydrogenation B1 Byproduct: Des-fluoro Piperidine A->B1 Hydrodefluorination B N-Boc-3-fluoro-4-oxopiperidine P2 Desired Product: N-Boc-3-fluoro-4-aminopiperidine B->P2 Reductive Amination B3 Byproduct: N-Boc-3-fluoro-4-hydroxypiperidine B->B3 Over-reduction B2 Byproduct: Diastereomeric Impurity P2->B2 Poor Stereocontrol

Sources

Technical Support Center: Boc Protection of 3-Fluoro-4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of Boc-protected 3-fluoro-4-aminopiperidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of protecting this specific fluorinated scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your own lab.

The introduction of a fluorine atom vicinal to an amino group presents unique electronic challenges that can affect reactivity. This guide addresses the most common issues encountered during the N-Boc protection of 3-fluoro-4-aminopiperidine and provides field-proven solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My reaction is incomplete. TLC and LC-MS analysis show a significant amount of unreacted 3-fluoro-4-aminopiperidine starting material, even after several hours.

Answer:

This is the most frequently encountered issue with this substrate. The primary cause is the reduced nucleophilicity of the 4-amino group due to the electron-withdrawing inductive effect of the adjacent fluorine atom. This deactivation means that standard Boc protection conditions may be insufficient.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The standard 1.1 to 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) may not be enough to drive the reaction to completion with a deactivated amine.

    • Solution: Increase the equivalents of Boc₂O to 1.5 - 2.0. This increases the concentration of the electrophile, favoring the forward reaction. A protocol from Chemtips suggests using 1.6 equivalents for challenging substrates.[1]

  • Suboptimal Reaction Conditions (Temperature & Time): Room temperature may not provide enough energy to overcome the activation barrier for this less reactive amine.

    • Solution: Gently heat the reaction mixture to 40-55°C.[1][2] Extend the reaction time and monitor every few hours. Reactions may require stirring overnight (16+ hours) to reach completion.[1]

  • Lack of Catalysis: For particularly sluggish reactions, the addition of a nucleophilic catalyst can significantly accelerate the rate of carbamate formation.

    • Solution: Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP works by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is a much more potent acylating agent.[3] Be cautious, as DMAP can also promote side reactions (see Question 2).

Question 2: I'm observing a significant, less-polar side product by TLC, and my LC-MS shows a mass corresponding to the addition of two Boc groups (M+200). What is happening?

Answer:

You are likely forming a di-Boc protected product, tert-butyl N-(tert-butoxycarbonyl)-N-(3-fluoropiperidin-4-yl)carbamate. While typically associated with primary amines, this can occur with the carbamate product itself under certain conditions.

Causality:

The nitrogen of the newly formed Boc-carbamate is generally considered non-nucleophilic. However, in the presence of a strong base or a hyper-nucleophilic catalyst like DMAP, it can be deprotonated or activated to react with a second molecule of Boc₂O.[3]

Solutions:

  • Avoid or Reduce DMAP: If you are using DMAP as a catalyst and observing this side product, reduce its concentration to the low end (e.g., <1 mol%) or eliminate it entirely and compensate by increasing the temperature or reaction time.

  • Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) rather than stronger bases like sodium hydroxide if possible. Stoichiometric control is key.

  • Control Stoichiometry: Avoid a large excess of Boc₂O. While a moderate excess (e.g., 1.5 eq) can help drive the reaction, a very large excess (>2.5 eq) combined with a catalyst will favor the formation of the di-Boc product.

Experimental Protocols & Methodologies

Recommended Protocol for Boc Protection of 3-Fluoro-4-Aminopiperidine

This protocol is optimized to favor complete conversion while minimizing side product formation.

Reagents & Materials:

  • 3-Fluoro-4-aminopiperidine (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture

  • 4-Dimethylaminopyridine (DMAP) (Optional)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under ambient atmosphere, add 3-fluoro-4-aminopiperidine (1.0 eq).

    • Note: If starting with the hydrochloride salt, use 2.2 equivalents of TEA or dissolve the salt in an aqueous solution of NaHCO₃ before adding the organic solvent.

  • Dissolution: Dissolve the amine in your chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Add Boc₂O (1.5 eq) portion-wise over 5 minutes. If the reaction is known to be sluggish, add DMAP (0.02 eq) at this stage.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction stalls, heat the mixture to 40°C.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly. If purification is needed (e.g., to remove the di-Boc product), use flash column chromatography on silica gel with a hexane/ethyl acetate or DCM/methanol gradient.

Reaction Monitoring: Thin-Layer Chromatography (TLC)

Properly monitoring the reaction is critical for determining the endpoint and identifying issues early.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard choice for moderately polar organic molecules.
Mobile Phase 10-20% Methanol in Dichloromethane (+0.5% NH₄OH)A polar eluent is needed. The basic additive (NH₄OH) prevents the free amine from streaking on the acidic silica gel.
Visualization 1. UV Light (254 nm)The Boc-protected product may be weakly UV-active.
2. Ninhydrin StainA highly specific stain for primary/secondary amines. The starting material will stain bright purple/blue, while the fully protected product will not. This is the best method to confirm the consumption of starting material.[5]
3. Permanganate StainA general stain for organic compounds that will visualize all spots.

Visual Diagrams

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the Boc-anhydride.[6]

reaction_mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc=O Boc2O->Intermediate Product R-NH-Boc (Product) Intermediate->Product Collapse LeavingGroup tBuO⁻ + CO₂ Intermediate->LeavingGroup Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Deprotonation

Caption: Boc protection mechanism.

Troubleshooting Workflow

This logic diagram provides a structured approach to diagnosing and solving reaction issues.

troubleshooting_workflow Start Start Reaction Monitor Monitor by TLC/LC-MS (after 2-4h) Start->Monitor CheckComplete Is Starting Material Consumed? Monitor->CheckComplete Workup Proceed to Work-up & Purification CheckComplete->Workup Yes Incomplete Incomplete Reaction CheckComplete->Incomplete No CheckSideProducts Are Side Products Present? Workup->CheckSideProducts SideProduct Side Product(s) Observed CheckSideProducts->SideProduct Yes IncreaseTemp Increase Temp to 40-50°C & Add Time Incomplete->IncreaseTemp AddCatalyst Consider Catalytic DMAP Incomplete->AddCatalyst IncreaseBoc Increase Boc₂O to 1.5-2.0 eq Incomplete->IncreaseBoc ReduceCatalyst Reduce/Remove DMAP SideProduct->ReduceCatalyst CheckBase Use Milder Base (e.g., NaHCO₃) SideProduct->CheckBase IncreaseTemp->Monitor AddCatalyst->Monitor IncreaseBoc->Monitor

Caption: Troubleshooting decision tree.

Di-Boc Side Reaction Pathway

This diagram illustrates the formation of the common N,N-di-Boc side product.

side_reaction Product R-NH-Boc DiBoc R-N(Boc)₂ (Di-Boc Product) Product->DiBoc Further Reaction Boc2O Boc-O-Boc=O Boc2O->DiBoc Catalyst DMAP / Strong Base Catalyst->Product Activates

Caption: Formation of the di-Boc side product.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for this reaction? A: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent first choices.[6] They are aprotic, effectively solubilize the reagents, and are relatively unreactive. Acetonitrile is also a viable option.[2] Using a solvent mixture like water/THF can also be effective, especially if starting with a salt form of the amine.[2]

Q: Why does my reaction mixture sometimes turn into a thick slurry? A: This is often due to the formation of t-butanol, a byproduct of the reaction, which can cause the product or intermediates to precipitate, especially in mixed solvent systems like water/methanol.[1] While it may look alarming, it is often a sign the reaction is proceeding. Ensure you have adequate magnetic stirring to keep the slurry mobile.

Q: Are there alternatives to Boc₂O for this protection? A: Yes, although Boc₂O is the most common reagent due to its high reactivity and manageable byproducts.[2] For substrates prone to di-Boc formation, a less reactive reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) could be considered, though it may require longer reaction times.

Q: My product is an oil that is difficult to handle. How can I solidify it? A: If the product is pure, you can attempt to crystallize it from a non-polar solvent system like hexanes/ethyl acetate or petroleum ether. Alternatively, if the downstream chemistry allows, you can convert the free amine product into its hydrochloride (HCl) salt by treating a solution of the product (e.g., in ether or dioxane) with HCl gas or an HCl solution in an organic solvent.[7] The resulting salt is typically a stable, crystalline solid that is easier to handle and store.

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Findlay, B. (2012, June 18).
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5589.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • The Organic Chemistry Channel. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Pope, B. M., et al. (1977).
  • Drag, M., et al. (2010). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 53(21), 7668-7678.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

Sources

Technical Support Center: Diastereoselective Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of stereocontrol in the synthesis of these valuable motifs.

I. Troubleshooting Guide: Common Issues in Diastereoselective Fluorinated Piperidine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Low Diastereomeric Ratio (d.r.) in the Catalytic Hydrogenation of Fluoropyridines

I'm attempting a palladium-catalyzed hydrogenation of a substituted fluoropyridine to obtain a cis-fluorinated piperidine, but I'm observing a low diastereomeric ratio. What are the likely causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in the hydrogenation of fluoropyridines is a common issue that can often be traced back to several factors related to the catalyst, substrate, and reaction conditions. The desired cis-stereochemistry typically arises from the hydrogenation of the substrate adsorbed on the catalyst surface.

Potential Causes and Solutions:

  • Inadequate Catalyst System: The choice of catalyst is paramount. While various palladium catalysts are effective, their performance can be substrate-dependent.

    • Solution 1: Catalyst Screening. If you are using a standard catalyst like Pd/C, consider screening other palladium sources. For instance, Pd(OH)₂/C (Pearlman's catalyst) in the presence of a Brønsted acid like HCl has been shown to be highly effective for the cis-selective hydrogenation of fluoropyridines.[1] This system protonates the substrate and product, which can enhance selectivity.

    • Solution 2: Homogeneous Catalysis. For certain substrates, a homogeneous rhodium-based catalyst system, often used in a dearomatization-hydrogenation sequence, can provide excellent cis-diastereoselectivity.[2][3]

  • Sub-optimal Reaction Conditions: The reaction environment plays a critical role in directing the stereochemical outcome.

    • Solution 1: Acidic Additives. The addition of a strong Brønsted acid, such as aqueous HCl, is often crucial.[1] Protonation of the pyridine nitrogen can influence the molecule's adsorption geometry on the catalyst surface, favoring a cis-hydrogen addition.

    • Solution 2: Solvent Effects. The choice of solvent can impact both reactivity and selectivity. Protic solvents like methanol (MeOH) are commonly used. Experiment with different solvents or solvent mixtures (e.g., THF/H₂O) to optimize the diastereomeric ratio.[2]

  • Substrate-Related Issues: The electronic and steric properties of the substituents on the fluoropyridine ring can influence the approach of the substrate to the catalyst surface.

    • Solution: Protecting Group Strategy. If your substrate contains sensitive functional groups, consider using appropriate protecting groups. For volatile piperidines, in situ protection with benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups after hydrogenation can facilitate purification and characterization.[1][2]

Experimental Protocol: cis-Selective Hydrogenation of Fluoropyridines [1][2]

  • To a solution of the fluoropyridine substrate in methanol (MeOH), add a catalytic amount of Pd(OH)₂/C (20 wt%).

  • Add aqueous HCl as a Brønsted acid.

  • Pressurize the reaction vessel with hydrogen gas (H₂).

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC or LC-MS).

  • After the reaction, filter the catalyst.

  • For volatile products, consider in situ protection by adding a suitable protecting group reagent (e.g., Cbz-Cl) and a base.

  • Purify the product by column chromatography.

Question 2: Poor Stereocontrol in Nucleophilic Fluorination of a Piperidine Precursor

I am performing a nucleophilic fluorination on a piperidine derivative with a leaving group at the 3-position, but the reaction is yielding a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in nucleophilic fluorination reactions on a pre-formed piperidine ring is challenging due to the conformational flexibility of the ring. The outcome is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2) and the conformational preferences of the substrate and any intermediates.

Key Factors Influencing Stereoselectivity:

  • Conformational Control: The piperidine ring exists in a dynamic equilibrium of chair conformations. The orientation of the leaving group (axial or equatorial) and the incoming nucleophile's trajectory are critical. The presence of a fluorine atom can significantly alter the conformational behavior of the ring, often favoring an axial orientation due to hyperconjugative and electrostatic interactions.[4][5][6][7][8]

    • Solution: Substrate Design. If possible, modify the substrate to favor a single conformation. The introduction of bulky substituents can lock the ring in a specific chair form, leading to a more predictable stereochemical outcome.

  • Reaction Mechanism:

    • Sₙ2 Pathway: For a classic Sₙ2 reaction, the fluoride ion will attack from the backside of the carbon-leaving group bond. To achieve a single diastereomer, you need a conformationally rigid substrate where one face is sterically hindered.

    • Sₙ1 Pathway: If the reaction proceeds through a carbocation intermediate, the stereochemical information is often lost, leading to a mixture of products.

    • Solution: Choice of Fluorinating Agent and Conditions. Employ milder fluorinating agents that favor an Sₙ2 mechanism. Reagents like TBAF (tetrabutylammonium fluoride) can be effective.[9] The solvent can also play a role; polar aprotic solvents generally favor Sₙ2 reactions.

  • Neighboring Group Participation: Functional groups adjacent to the reaction center can influence the stereochemical outcome through neighboring group participation, leading to retention of stereochemistry.

Workflow for Optimizing Diastereoselectivity:

G start Low Diastereoselectivity in Nucleophilic Fluorination sub_analysis Analyze Substrate Conformation (NMR, Computational) start->sub_analysis mech_analysis Determine Reaction Mechanism (Sₙ1 vs. Sₙ2) start->mech_analysis sub_mod Modify Substrate (e.g., Bulky Protecting Groups) sub_analysis->sub_mod If conformationally flexible reagent_opt Optimize Fluorinating Agent and Conditions mech_analysis->reagent_opt If Sₙ1 character is high high_dr High Diastereomeric Ratio Achieved reagent_opt->high_dr sub_mod->reagent_opt

Caption: Workflow for troubleshooting poor stereoselectivity.

II. Frequently Asked Questions (FAQs)

How does the position of the fluorine atom influence piperidine ring conformation and subsequent diastereoselectivity?

The position of the fluorine atom has a profound impact on the conformational preference of the piperidine ring, which in turn can direct the stereochemical outcome of further reactions. The "axial-F preference" is a well-documented phenomenon.[4][5][6][7][8] This preference is attributed to several factors:

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F orbital stabilizes the axial conformation.[4][5][7]

  • Charge-Dipole Interactions: In protonated piperidinium species, a strong stabilizing interaction can occur between the axial C-F dipole and the N-H⁺ bond.[4][5][7]

  • Solvation Effects: The polarity of the solvent can also influence the conformational equilibrium. Polar solvents can further stabilize the more polar axial conformer.[4][5][6]

Understanding these conformational effects is crucial for designing stereoselective syntheses. For instance, if a subsequent reaction is sensitive to the steric environment, knowing the preferred conformation of the fluorinated piperidine intermediate can help predict the major diastereomer.

What are the advantages of using transition-metal catalysis for constructing fluorinated piperidines?

Transition-metal catalysis offers several advantages for the synthesis of fluorinated piperidines, particularly in terms of efficiency and stereocontrol.[10][][12][13]

Catalyst TypeAdvantagesKey Transformations
Palladium High efficiency, good functional group tolerance, and often excellent cis-diastereoselectivity in hydrogenations.[1][2]Hydrogenation of fluoropyridines, C-H functionalization.[10]
Rhodium Access to all-cis-(multi)fluorinated piperidines through dearomatization-hydrogenation sequences.[3]Dearomatization-hydrogenation of fluoropyridines.
Manganese Enables enantioselective C(sp³)-H oxidation for the synthesis of chiral piperidines.[14]Enantioselective C-H oxidation.

Logical Relationship of Catalytic Approaches:

G sub Fluorinated Precursors (e.g., Fluoropyridines) tmc Transition-Metal Catalysis (Pd, Rh, etc.) sub->tmc High Efficiency & Selectivity product Diastereomerically Enriched Fluorinated Piperidines tmc->product

Caption: Role of transition-metal catalysis in synthesis.

Can organocatalysis be effectively used to control stereochemistry in fluorinated piperidine synthesis?

Yes, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds, including precursors to fluorinated piperidines.[15][16][17]

  • Mechanism of Action: Chiral organocatalysts, such as pyrrolidine-based catalysts (e.g., Jørgensen catalysts), can activate substrates through the formation of chiral enamines or iminium ions.[16][18] This allows for face-selective reactions, leading to high enantioselectivity.

  • Applications: Organocatalysis is particularly useful for:

    • Asymmetric Fluorination: The α-fluorination of aldehydes and ketones that can be precursors to piperidines.[18]

    • Michael Additions: Enantioselective Michael additions of aldehydes to nitroolefins can be used to construct chiral building blocks for piperidine synthesis.[16]

  • Advantages: Organocatalysis avoids the use of potentially toxic and expensive metals, and reactions are often performed under mild conditions.[15]

III. References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Wagener, T., Heusler, A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11469-11476. [Link]

  • Nairoukh, Z., Wagener, T., Heusler, A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Portal. [Link]

  • Füstös, M., Pápai, Z., Tóth, G. K., & Kiss, L. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(11), 2146-2153. [Link]

  • Dalton, C. M., & Rovis, T. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2534-2538. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Heterocycles, 89(6), 1461-1472. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Nairoukh, Z., Wagener, T., Heusler, A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Matviitsuk, A., & Grygorenko, O. O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. [Link]

  • Nairoukh, Z. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Scott, J. D., & Williams, J. M. (2002). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Tetrahedron: Asymmetry, 13(13), 1369-1372. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. ResearchGate. [Link]

  • Hu, X. G., et al. (2019). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Füstös, M., Pápai, Z., Tóth, G. K., & Kiss, L. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Semantic Scholar. [Link]

  • Füstös, M., Pápai, Z., Tóth, G. K., & Kiss, L. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. R Discovery. [Link]

  • Jia, T., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14382-14389. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Angewandte Chemie International Edition, 52(35), 8214-8264. [Link]

  • MDPI. (n.d.). Catalysts Special Issue: Organocatalysts for Asymmetric Synthesis. MDPI. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. Journal of the American Chemical Society, 128(30), 9822-9823. [Link]

  • Fernández, D., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 118. [Link]

  • University of South Wales. (2008). Transition Metal-Based Fluorous Catalysts. University of South Wales Research Portal. [Link]

  • Alcarazo, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 567-575. [Link]

  • Afonso, M., & Ben-Tzvi, E. (2023). Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. Catalysts, 13(6), 999. [Link]

Sources

Navigating the Complexities of Fluorinated Carbamate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the Technical Support Center dedicated to the unique and often formidable challenges encountered during the purification of fluorinated carbamates. As a Senior Application Scientist, I've witnessed firsthand the pivotal role these molecules play in advancing drug discovery and materials science.[1][2] However, the very properties that make them so valuable—altered polarity, enhanced metabolic stability, and unique intermolecular interactions—can transform a routine purification into a significant experimental hurdle.[3]

This guide is structured to be your go-to resource, moving beyond generic protocols to provide in-depth, field-proven insights. We will delve into the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common questions that arise when working with fluorinated carbamates, providing concise answers and directing you to more detailed information within this guide.

General Questions

Q1: Why are fluorinated carbamates so challenging to purify?

The challenges stem from the profound impact of fluorine on a molecule's physicochemical properties. Fluorine's high electronegativity can create strong dipole moments and alter the molecule's polarity in non-intuitive ways.[4] This can lead to unexpected chromatographic behavior and difficulties in finding suitable recrystallization solvents. Furthermore, the carbamate functional group itself can be susceptible to degradation, a problem that can be exacerbated by the electronic effects of fluorine.

Q2: How does fluorine substitution affect the polarity and solubility of carbamates?

The effect of fluorine on polarity is complex and depends on the substitution pattern.[5] While the carbon-fluorine bond is highly polar, the overall molecular polarity may increase or decrease depending on the molecule's geometry. Fluorination often increases a compound's hydrophobicity, which can be advantageous for separating it from non-fluorinated precursors. However, highly fluorinated compounds can exhibit "fluorous" behavior, showing preferential solubility in fluorinated solvents.[4]

Q3: What are the common impurities in fluorinated carbamate synthesis?

Common impurities often include unreacted starting materials, over-alkylated byproducts, and side products from the reaction of isocyanates, such as ureas and allophanates.[6] Additionally, degradation products formed during the reaction or work-up can also be present.

Chromatography Questions

Q4: My fluorinated carbamate appears to be degrading on my silica gel column. What can I do?

Carbamates can be sensitive to the acidic nature of silica gel, leading to degradation.[7] This can manifest as streaking on a TLC plate or low recovery from a column.

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).[8]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as C18 for reverse-phase chromatography.

  • Minimize Contact Time: Run your column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

Q5: I'm observing poor separation between my fluorinated carbamate and non-fluorinated starting materials. How can I improve my chromatography method?

Poor separation is a common issue. Here are a few strategies to try:

  • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity can significantly improve resolution.

  • Consider Reverse-Phase Chromatography: If your fluorinated carbamate is significantly more hydrophobic than your starting materials, reverse-phase HPLC or flash chromatography on a C18 column can be very effective.[9]

  • Utilize "Fluorous" Interactions: For highly fluorinated compounds, consider using a fluorous solid-phase extraction (SPE) cartridge. These cartridges preferentially retain highly fluorinated molecules, allowing for a clean separation from non-fluorinated impurities.

Q6: What are the best practices for choosing a solvent system for flash chromatography of fluorinated carbamates?

A good starting point is to find a solvent system that gives your desired compound an Rf value of 0.2-0.4 on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. If you observe streaking, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (if your compound is basic) can help.

Q7: When should I consider using reverse-phase chromatography for my fluorinated carbamate?

Reverse-phase chromatography is particularly useful when:

  • Your fluorinated carbamate is highly polar and runs at the solvent front in normal-phase chromatography.

  • You are trying to separate your product from very non-polar impurities.

  • Your compound is sensitive to silica gel, as C18-functionalized silica is generally less harsh.

  • You need to purify a water-soluble fluorinated carbamate.

Recrystallization Questions

Q8: I'm having trouble finding a suitable solvent for recrystallizing my fluorinated carbamate. What is a good strategy for solvent screening?

Finding the right recrystallization solvent can be challenging for polar fluorinated molecules.[4] A systematic approach is key:

  • Single Solvent Screening: Test the solubility of your compound in a range of common solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.[10]

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water.

Q9: My fluorinated carbamate is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is common with polar molecules and can be addressed by:

  • Slowing Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Using a More Dilute Solution: Oiling out can be a sign that your solution is too concentrated.

  • Scratching the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

  • Adding a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.

Stability and Handling Questions

Q10: Are there any specific safety precautions I should take when handling and purifying fluorinated carbamates?

Yes. While the final fluorinated carbamate may have low toxicity, the reagents used in its synthesis and the potential for degradation into harmful byproducts necessitate caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the hazards of all reagents used in your synthesis and purification.

Q11: How should I store my purified fluorinated carbamate to ensure its stability?

The stability of your fluorinated carbamate will depend on its specific structure. As a general rule, it's best to store purified compounds in a cool, dry, and dark place. If your compound is sensitive to hydrolysis, storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life. For long-term storage, keeping the compound in a freezer is often recommended.

Part 2: Troubleshooting Guides

This section provides a more in-depth, problem-and-solution approach to common issues encountered during the purification of fluorinated carbamates.

Flash Chromatography Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Compound streaks on the TLC plate and column. 1. Compound is too polar for the solvent system. 2. Compound is interacting strongly with the acidic silica gel. 3. Column is overloaded.1. Increase the polarity of the eluent. 2. Add a small amount of a competitive binder, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. 3. Use a larger column or load less material.
Compound co-elutes with impurities. 1. Insufficient resolution with the current solvent system. 2. The impurity is structurally very similar to the product.1. Perform a more thorough solvent screen to find a system with better selectivity. 2. Try a different stationary phase (e.g., alumina, C18). 3. Consider preparative HPLC for difficult separations.
Low recovery of the compound from the column. 1. Compound is irreversibly adsorbed onto the silica gel. 2. Compound is degrading on the column. 3. Compound is eluting in very broad fractions and is difficult to detect.1. Pre-treat the silica with triethylamine. 2. Use a less acidic stationary phase. 3. Concentrate all fractions and re-analyze by TLC or LC-MS.
Compound appears to decompose on the column. 1. The carbamate functional group is being cleaved by the acidic silica.1. Deactivate the silica with triethylamine. 2. Switch to a neutral or basic stationary phase like alumina. 3. Use reverse-phase chromatography.
HPLC Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Poor peak shape (fronting or tailing). 1. Fronting: Column overload. 2. Tailing: Secondary interactions with the stationary phase.1. Dilute the sample or inject a smaller volume. 2. Add a mobile phase modifier (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds). 3. Try a different column with a different stationary phase chemistry.
Inconsistent retention times. 1. Fluctuations in mobile phase composition. 2. Changes in column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if it's old.
Low sensitivity or no peak detected. 1. Compound is not eluting from the column. 2. Detector is not set to the correct wavelength. 3. Sample has degraded.1. Use a stronger mobile phase to elute the compound. 2. Check the UV-Vis spectrum of your compound to determine the optimal wavelength for detection. 3. Prepare a fresh sample and analyze it promptly.
Recrystallization Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
No crystal formation upon cooling. 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Try a solvent in which the compound is less soluble.
Oiling out. 1. Solution is too concentrated. 2. Cooling is too rapid.1. Add more of the "good" solvent to dilute the solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities co-crystallize with the product. 1. The impurity has similar solubility properties to the product. 2. The solution was cooled too quickly, trapping impurities in the crystal lattice.1. Try a different recrystallization solvent. 2. Allow the solution to cool more slowly. 3. Consider a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before recrystallization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Step-by-Step Guide for Developing a Flash Chromatography Method for a Novel Fluorinated Carbamate
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or by staining.

    • Identify a solvent system that gives your desired product an Rf of ~0.3 and good separation from major impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of material to be purified.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents the sample from dissolving in the eluent at the top of the column and leading to band broadening.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Protocol 2: General Protocol for Reverse-Phase HPLC Purification of Polar Fluorinated Carbamates
  • Method Development on an Analytical Scale:

    • Use an analytical C18 column to develop your separation method.

    • Start with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. A typical gradient might be 10-90% organic solvent over 20-30 minutes.

    • Inject a small amount of your sample and monitor the separation.

    • Optimize the gradient to achieve baseline separation of your product from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase chemistry as your analytical column.

    • Adjust the flow rate and injection volume according to the size of your preparative column.

    • Run your optimized gradient and collect fractions corresponding to your product peak.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain your pure product as a solid.

Protocol 3: Systematic Solvent Screening for Recrystallization of Fluorinated Carbamates
  • Prepare Small-Scale Test Vials:

    • Place a small amount (10-20 mg) of your crude fluorinated carbamate into several small vials.

  • Single Solvent Tests:

    • To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.

    • If the solid dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.

    • If the solid is insoluble at room temperature, heat the vial and continue adding the solvent dropwise until the solid dissolves.

    • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature and then in an ice bath.

    • Observe which vials produce crystals.

  • Two-Solvent System Tests:

    • If no single solvent is ideal, select a "good" solvent (one in which your compound is very soluble at room temperature) and a "bad" solvent (one in which it is insoluble). The two solvents must be miscible.

    • Dissolve your compound in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the "bad" solvent until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

Part 4: Visualization & Formatting

Data Presentation

Table 1: Common Solvents for Chromatography of Fluorinated Carbamates and Their Properties

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Notes
Hexane0.169195Good for non-polar compounds.
Dichloromethane3.140233A versatile solvent for a wide range of polarities.
Ethyl Acetate4.477256A common polar solvent for normal-phase chromatography.
Acetone5.156330A more polar alternative to ethyl acetate.
Acetonitrile5.882190Common mobile phase for reverse-phase HPLC.
Methanol5.165205Common mobile phase for reverse-phase HPLC.
Water10.2100-The primary mobile phase in reverse-phase HPLC.
Experimental Protocols

Table 2: Troubleshooting Summary for Flash Chromatography

IssueCheckAction
No separationTLC solvent systemRe-optimize for better separation
StreakingCompound-silica interactionAdd triethylamine or acetic acid to eluent
Low RecoveryCompound stabilityDeactivate silica or use alternative stationary phase
Cracking of silica bedPacking techniqueRepack column carefully, avoid letting it run dry
Mandatory Visualization

Purification_Decision_Tree start Crude Fluorinated Carbamate check_solubility Is the compound soluble in common organic solvents? start->check_solubility check_stability Is the compound stable on silica gel (TLC)? check_solubility->check_stability Yes rp_chrom Consider Reverse-Phase Chromatography check_solubility->rp_chrom No (water soluble) recrystallization Attempt Recrystallization check_solubility->recrystallization Partially soluble flash_chrom Purify by Normal-Phase Flash Chromatography check_stability->flash_chrom Yes decomposes Does it decompose? check_stability->decomposes tricky_separation Difficult Separation? flash_chrom->tricky_separation final_product Pure Fluorinated Carbamate rp_chrom->final_product oiling_out Does it oil out? recrystallization->oiling_out tricky_separation->rp_chrom Yes tricky_separation->final_product No oiling_out->rp_chrom Yes oiling_out->final_product No deactivate_silica Deactivate Silica or Use Alumina decomposes->deactivate_silica Yes deactivate_silica->flash_chrom

Caption: Decision tree for selecting a purification method.

HPLC_Troubleshooting_Workflow start Poor HPLC Separation check_peak_shape Analyze Peak Shape start->check_peak_shape check_retention Check Retention Time Stability start->check_retention check_resolution Evaluate Resolution start->check_resolution tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting drifting_rt Drifting Retention Time check_retention->drifting_rt poor_resolution Poor Resolution check_resolution->poor_resolution adjust_modifier Adjust Mobile Phase Modifier (e.g., TFA, TEA) tailing->adjust_modifier dilute_sample Dilute Sample / Reduce Injection Volume fronting->dilute_sample check_gradient Check Gradient and Flow Rate drifting_rt->check_gradient optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient solution Improved Separation adjust_modifier->solution dilute_sample->solution check_gradient->solution change_column Try a Different Column optimize_gradient->change_column change_column->solution

Sources

preventing side reactions during Boc deprotection of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for navigating the challenges of Boc deprotection in the presence of fluorine substituents. Fluorinated compounds are crucial in medicinal chemistry and materials science, but their unique electronic properties can introduce significant challenges during standard synthetic transformations. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you prevent common side reactions and achieve high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of an unknown byproduct (+56 Da) after TFA deprotection of my fluoro-aniline derivative. What is happening and how can I stop it?

Answer:

This is a classic and frequent issue. The +56 Da mass shift corresponds to the addition of a tert-butyl group to your molecule. The root cause is the highly reactive tert-butyl cation (t-Bu⁺) that is cogenerated with your free amine during the acid-catalyzed cleavage of the Boc group.[1][2][3]

Mechanism of Side Reaction: Under strongly acidic conditions, such as with trifluoroacetic acid (TFA), the Boc group is protonated and subsequently fragments, releasing CO₂ and the electrophilic tert-butyl cation.[3][4][5] This cation can then attack any nucleophilic site on your target molecule in an irreversible Friedel-Crafts alkylation reaction.[6][7]

Fluorine's effect on the aromatic ring is complex. While it is strongly electron-withdrawing via induction (destabilizing for electrophilic attack), it can also act as a weak resonance donor. The position of the fluorine atom relative to the amine will dictate the ring's susceptibility. Even with fluorine's deactivating effect, electron-rich aromatic systems remain vulnerable.

Primary Solution: Use a Carbocation Scavenger The most effective strategy is to introduce a "scavenger" into the reaction mixture.[1][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1][8]

ScavengerMechanism

Question 2: Which scavenger should I choose for my fluorinated compound?

Answer:

The choice of scavenger depends on the specific sensitivities of your substrate. For fluorinated compounds, which are generally less nucleophilic than tryptophan or methionine-containing peptides, silane-based scavengers are often the first choice.

ScavengerKey Features & Use CasesTypical Concentration (v/v)
Triethylsilane (TES) Highly effective, reduces the tert-butyl cation to isobutane.[9] Generally clean and volatile byproducts. Excellent first choice for most substrates.[10]2.5 - 5%
Triisopropylsilane (TIS) Similar to TES but bulkier, which can sometimes offer different selectivity. Very common in peptide synthesis.[8][11] Can also act as a reducing agent for some S-protecting groups.[12][13]2.5 - 5%
Anisole / Thioanisole Aromatic scavengers that act via electrophilic aromatic substitution.[14] Thioanisole is particularly useful if you have sulfur-containing groups but can be problematic with tryptophan.[15]2.5 - 5%
Water Acts as a scavenger by hydrating the tert-butyl cation to form tert-butanol.[8] Often included in scavenger "cocktails".2.5 - 5%
1,2-Ethanedithiol (EDT) A very effective scavenger, particularly if cysteine residues are present.[16][17] However, its odor is a significant drawback.[10]1 - 2.5%

Recommendation for Fluorinated Aromatics: Start with a TFA/TES/DCM mixture. If side reactions persist, a cocktail like TFA/TIS/H₂O (95:2.5:2.5) is a robust alternative.[8]

Question 3: My deprotection is very slow or incomplete, even with excess TFA. What should I do?

Answer:

Incomplete deprotection can arise from several factors, especially with fluorinated compounds where electronic effects can influence reactivity.

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[2]

  • Reduced Basicity: The strong electron-withdrawing effect of multiple fluorine atoms can significantly reduce the basicity of the nitrogen, making the initial protonation step less favorable.

  • Solvent Effects: In solid-phase synthesis, poor swelling of the resin can limit reagent access.[2] For solution-phase, ensure your substrate is fully dissolved.

Troubleshooting Workflow:

IncompleteDeprotection

Question 4: I have other acid-sensitive groups in my molecule (e.g., t-butyl esters, acetals). Can I selectively remove the N-Boc group?

Answer:

Yes, but it requires moving away from strong acids like TFA. The N-Boc group is generally more acid-labile than many other protecting groups, but selectivity can be challenging.[6] Here are some milder, alternative methods:

  • Lewis Acid-Mediated Deprotection: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent can selectively cleave N-Boc groups, often leaving t-butyl esters intact.[5][18]

  • Thermal Deprotection in Fluorinated Alcohols: A highly effective and neutral method involves heating the Boc-protected compound in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[19][20] These solvents facilitate thermolytic cleavage, and the products are often isolated by simple evaporation.[19] This method is compatible with many other protecting groups.[19]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection of N-Boc on a wide range of substrates, including those with electron-withdrawing groups like fluorine.[21]

Validated Experimental Protocols

Protocol 1: Robust Boc Deprotection of a Fluorinated Aniline using TFA with a Silane Scavenger

This protocol is a reliable starting point for most fluorinated aromatic amines.

Materials:

  • Boc-protected fluorinated amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected fluorinated amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, prepare the deprotection cocktail: For every 1 mL of DCM used in step 1, prepare a mixture of 1 mL TFA and 0.05 mL TES (5% v/v).

  • Slowly add the TFA/TES cocktail to the stirred substrate solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS. Spot for the disappearance of the starting material. The product amine will be more polar (lower Rf).[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

  • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. This step neutralizes the excess TFA.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification by column chromatography may be necessary.

Protocol 2: Thermal Boc Deprotection in HFIP for Acid-Sensitive Substrates

This protocol is ideal for molecules containing other acid-labile groups.

Materials:

  • Boc-protected fluorinated amine

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Microwave reactor (optional, for acceleration) or conventional heating setup with reflux condenser

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in HFIP (approx. 0.1 M).[19]

  • Conventional Heating: Heat the solution to reflux (HFIP boiling point: ~58 °C) and monitor the reaction by TLC/LC-MS. Reactions can take from 1 to several hours.

  • Microwave-Assisted: Heat the solution in a sealed microwave vial at a set temperature (e.g., 80-120 °C) for 5-30 minutes.[19] Microwave heating can dramatically accelerate the deprotection.[19]

  • Once deprotection is complete, cool the reaction mixture to room temperature.

  • Remove the HFIP solvent under reduced pressure. The crude product is often very clean.

  • If necessary, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., dilute NaHCO₃) to ensure the final product is the free base, then dried and concentrated.

References

  • Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. Benchchem.
  • N-Boc deprotection issues and altern
  • Technical Support Center: Managing Tyr(tBu) Deprotection in Peptide Synthesis. Benchchem.
  • Side reactions of Boc deprotection with scavengers. Benchchem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • challenges in N-Boc deprotection and altern
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
  • Reduction of cysteine- S -protecting groups by triisopropylsilane.
  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Benchchem.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Alternative Methods for Boc Deprotection. Reddit.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
  • Electrophilic Aromatic Substitution: Fluorination and Iodin
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Electrophilic aromatic substitution with fluorine. Chemistry Stack Exchange.
  • TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. PubMed.
  • Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • "Safety-Catch" Protecting Groups in Peptide Synthesis.
  • Usage of Anisole in PMB deprotection using TFA?.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC - NIH.

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl (3-Fluoropiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl (3-fluoropiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important fluorinated piperidine building block.

I. Introduction: The Synthetic Challenge

The incorporation of fluorine into piperidine scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The synthesis of tert-butyl (3-fluoropiperidin-4-yl)carbamate, a key intermediate, presents unique challenges, primarily centered around stereocontrol, side-product formation, and purification. This guide will focus on the most common and scalable synthetic route: the reductive amination of N-Boc-3-fluoro-4-piperidone.

II. Synthetic Workflow Overview

The principal pathway for the synthesis of tert-butyl (3-fluoropiperidin-4-yl)carbamate involves a one-pot reductive amination of commercially available N-Boc-3-fluoro-4-piperidone. This process typically yields a mixture of cis and trans diastereomers, which necessitates a robust purification strategy.

Synthetic Workflow start N-Boc-3-fluoro-4-piperidone reaction Reductive Amination start->reaction mixture Diastereomeric Mixture (cis and trans) reaction->mixture purification Chromatographic Separation mixture->purification cis_product cis-tert-butyl (3-fluoropiperidin-4-yl)carbamate purification->cis_product trans_product trans-tert-butyl (3-fluoropiperidin-4-yl)carbamate purification->trans_product NMR_Logic cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H3 H3 (axial) cis_coupling Small J(H3,H4) coupling constant (typically 2-4 Hz) cis_H3->cis_coupling cis_H4 H4 (equatorial) cis_H4->cis_coupling trans_H3 H3 (axial) trans_coupling Large J(H3,H4) coupling constant (typically 8-10 Hz) trans_H3->trans_coupling trans_H4 H4 (axial) trans_H4->trans_coupling

Technical Support Center: (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this fluorinated piperidine derivative. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Deprotection or Degradation During Aqueous Work-up

Symptoms:

  • Low yield of the desired product after extraction.

  • Presence of polar impurities corresponding to the deprotected amine or other degradation products in your crude NMR or LC-MS.

Potential Causes:

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in acidic environments.[1][2][3] Even mild acidic conditions (pH < 5) during aqueous work-up can lead to partial or complete cleavage of the Boc group, yielding the free amine.

  • Intramolecular Cyclization: While less common for this specific structure, some fluorinated N-alkylamines are susceptible to intramolecular ring-closing reactions in aqueous media, where the piperidine nitrogen displaces the fluorine atom.[1]

Solutions:

  • Strict pH Control: During aqueous work-ups, use saturated sodium bicarbonate or a phosphate buffer (pH ~7.2) to maintain neutral to slightly basic conditions.

  • Minimize Contact Time: Reduce the duration of the aqueous wash steps to limit the compound's exposure to the aqueous phase.

  • Temperature Management: Perform extractions at reduced temperatures (0-5 °C) to slow down potential degradation reactions.

Issue 2: Compound Decomposition During Chromatographic Purification on Silica Gel

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Low recovery of the compound after column chromatography.

  • Appearance of new, more polar impurities in the collected fractions.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic and can catalyze the deprotection of the Boc group. The prolonged contact time during column chromatography exacerbates this issue.

  • Silica-Mediated Degradation: The silica surface can sometimes promote other degradation pathways beyond simple deprotection.[4][5]

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (1-2% v/v) of a non-nucleophilic base like triethylamine in your eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (basic or neutral) or florisil.

  • Rapid Purification: Employ flash chromatography with slightly more polar solvent systems to expedite the separation and minimize contact time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. In solution, it is best dissolved in anhydrous, aprotic solvents like dichloromethane or THF and stored at low temperatures. Avoid storing in protic or acidic solvents for extended periods.

Q2: How does the fluorine substituent affect the stability of the Boc group?

A2: The electron-withdrawing nature of the fluorine atom can influence the basicity of the piperidine nitrogen.[3] This can have a modest effect on the rate of acid-catalyzed deprotection. More significantly, the conformational preferences of the fluorinated piperidine ring can impact the molecule's overall stability and reactivity.[6][7]

Q3: What are the recommended conditions for intentional Boc deprotection?

A3: Standard conditions for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, are generally effective.[8] However, to minimize potential side reactions involving the tert-butyl cation generated during deprotection, it is advisable to use a scavenger such as triethylsilane or anisole.[9][10]

Q4: Is this compound susceptible to thermal degradation?

A4: Yes, tert-butyl carbamates can undergo thermal deprotection at elevated temperatures, typically above 85-90°C.[1][11] This process, known as thermolysis, proceeds without the need for an acid catalyst.[12][13] Therefore, it is crucial to avoid high temperatures during reaction work-ups and solvent removal.

Data Summary

ConditionStability ProfilePrimary Degradation Pathway
Acidic pH (<5) UnstableAcid-catalyzed hydrolysis of the carbamate.[1][2]
Neutral pH (6-8) Generally StableMinimal degradation expected.
Basic pH (>8) Generally StableThe Boc group is stable towards most bases.[1][2]
Elevated Temperature (>85°C) Susceptible to DegradationThermolytic cleavage of the Boc group.[1][11]
Silica Gel Chromatography Potentially UnstableAcid-catalyzed deprotection on the silica surface.
Light Exposure Data not widely available, but photo-oxidation is a possibility for amine-containing compounds.Photo-oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl and incubate at room temperature.

    • Basic: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide and incubate at room temperature.

    • Thermal: Incubate the stock solution at 90°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize the acidic and basic samples) and analyze all samples by LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

Degradation Pathway under Acidic Conditions

cluster_0 Acid-Catalyzed Deprotection A This compound B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate + tert-Butyl Cation B->C Cleavage D 3-Fluoro-4-aminopiperidine C->D Decarboxylation E Isobutylene + CO2 C->E Elimination

Caption: Proposed mechanism for the acid-catalyzed deprotection of the Boc group.

Experimental Workflow for Stability Assessment

cluster_1 Forced Degradation Workflow prep Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Oxidant) prep->stress sample Sample at Time Intervals stress->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS quench->analyze results Identify Degradants & Determine Stability analyze->results

Caption: Workflow for conducting a forced degradation study.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Müller, K., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6145. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Available from: [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(4), 333-339. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from: [Link]

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Wang, F., et al. (2018). Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. Environmental Science & Technology, 52(15), 8466-8474. Available from: [Link]

  • Britton, J., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(8), 1833-1845. Available from: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guides. Retrieved from [Link]

  • Ota, H., et al. (2020). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 44(37), 15993-15997. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Reddit. (n.d.). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fluorination Reactions of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the fluorination of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical class of reactions. The introduction of fluorine into piperidine scaffolds can significantly modulate their physicochemical and pharmacological properties, making these reactions essential in modern medicinal chemistry.[1][2] This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental work.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the fluorination of piperidines in a question-and-answer format, providing potential causes and actionable solutions.

Question: My fluorination reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in piperidine fluorination can stem from several factors, often related to the choice of fluorinating agent, substrate reactivity, and reaction conditions.

  • Substrate Reactivity: The piperidine ring itself can present challenges. For instance, in late-stage functionalization, certain C-H bonds can be labile and prone to unwanted oxidation, leading to byproducts like iminium ions.[3]

    • Solution: Consider protecting the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) to modulate its reactivity. Alternatively, explore milder fluorination methods such as photocatalytic or electrochemical approaches that can offer greater selectivity.[4][5][6]

  • Fluorinating Agent Decomposition: Some fluorinating agents are sensitive to moisture and can decompose, reducing their effective concentration.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored fluorinating agents.

  • Side Reactions: Competing side reactions are a common cause of low yields. For example, when using diethylaminosulfur trifluoride (DAST) for deoxyfluorination of hydroxypiperidines, ring expansion to form fluorinated azepanes can occur.[7] Similarly, in the hydrogenation of fluoropyridines, hydrodefluorination is a competing pathway that can reduce the yield of the desired fluorinated piperidine.[8]

    • Solution: Carefully screen reaction conditions (temperature, solvent, reaction time) to minimize side reactions. For DAST-mediated reactions, lowering the temperature may suppress rearrangement. For hydrogenation methods, catalyst choice and the use of additives can help favor the desired reaction.

  • Product Volatility and Purification Challenges: Unprotected fluorinated piperidines can be volatile, leading to loss of product during workup and purification.[8]

    • Solution: Consider in situ protection of the fluorinated piperidine with a group like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) immediately after the reaction to facilitate isolation and purification.[8][9]

Question: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity and stereoselectivity?

Answer: Achieving high selectivity is a common challenge in the fluorination of substituted piperidines.

  • Regioselectivity: The position of fluorination can be influenced by the electronic and steric properties of substituents on the piperidine ring. For instance, in the fluorination of 3-substituted pyridines, a mixture of 2- and 6-fluoro isomers is often observed.

    • Solution: The choice of fluorination strategy is key. Late-stage C-H fluorination methods, particularly those that are enzyme- or transition-metal-catalyzed, can offer high regioselectivity.[10][11] Alternatively, a synthetic route that introduces the fluorine atom at an earlier stage, before the piperidine ring is fully substituted, can provide better control.

  • Stereoselectivity: The introduction of a fluorine atom creates a new stereocenter, and controlling the stereochemical outcome is crucial. The fluorine atom's presence can also influence the conformational preference of the piperidine ring, with the axial conformer sometimes being favored.[12][13][14][15]

    • Solution: Chiral catalysts or auxiliaries can be employed to induce stereoselectivity. For methods like the hydrogenation of fluoropyridines, the choice of catalyst and reaction conditions can influence the diastereoselectivity.[8][9] It is also important to characterize the conformational behavior of the product, as this can impact its biological activity.[14][15]

Question: My reaction with Selectfluor® is producing a complex mixture of byproducts. How can I optimize this reaction?

Answer: Selectfluor® is a powerful electrophilic fluorinating agent, but its high reactivity requires careful control of reaction conditions.

  • Solvent Choice: Selectfluor® can react exothermically with certain solvents, leading to decomposition and byproduct formation.

    • Solution: Acetonitrile is a commonly used and generally safe solvent for reactions with Selectfluor®.[16] Avoid solvents like DMF, pyridine, and DMSO.

  • Reaction Temperature: The high reactivity of Selectfluor® can be tempered by running the reaction at lower temperatures.

    • Solution: Start the reaction at 0 °C or even lower temperatures and slowly warm to room temperature while monitoring the progress.[1]

  • Order of Addition: The way the reagents are mixed can impact the outcome.

    • Solution: A slow addition of a solution of Selectfluor® to the solution of the piperidine substrate can help to control the reaction rate and minimize side reactions.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a fluorine atom into a piperidine ring?

A1: There are several key strategies for the synthesis of fluorinated piperidines:

  • From Fluorinated Precursors: A common and robust method involves the metal-catalyzed hydrogenation of readily available fluoropyridines.[8][9] This approach benefits from the use of common heterogeneous catalysts like palladium on carbon.[8]

  • Direct Fluorination: This involves the direct conversion of a C-H or C-O bond to a C-F bond on a pre-formed piperidine ring.

    • Electrophilic Fluorination: Reagents like Selectfluor® are used to replace a hydrogen atom with fluorine, often on an electron-rich piperidine derivative.[16][17]

    • Nucleophilic Fluorination: Reagents like DAST are used to replace a hydroxyl group with fluorine.[7][18]

  • Modern C-H Fluorination Methods: Recent advances have led to the development of photocatalytic and electrochemical methods for the late-stage fluorination of C(sp3)-H bonds, offering new avenues for accessing previously difficult-to-synthesize fluorinated piperidines.[4][5][6][19]

Q2: How does the presence of a fluorine atom affect the properties of a piperidine-containing molecule?

A2: The introduction of fluorine can have a profound impact on a molecule's properties:

  • Basicity (pKa): Fluorine is a highly electronegative atom, and its presence can significantly lower the pKa of the piperidine nitrogen.[20][21] This can be beneficial in drug design to reduce off-target effects, such as hERG channel inhibition.[2]

  • Conformation: A fluorine substituent can influence the conformational equilibrium of the piperidine ring, with a preference for the axial position observed in some cases.[12][13][14][15] This conformational rigidity can be exploited to design molecules with specific three-dimensional shapes for improved target binding.[15]

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to improved metabolic stability and a longer half-life for drug candidates.[5]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[22]

Q3: What analytical techniques are best for monitoring the progress of a piperidine fluorination reaction?

A3: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the disappearance of starting material and the appearance of the product.[23]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on reaction conversion and can help identify byproducts.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the product and for monitoring the reaction in situ.[23][24] ¹⁹F NMR is particularly useful for tracking the formation of the fluorinated product and identifying any fluorine-containing impurities.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the N-protected piperidine (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add Selectfluor® (1.2 equiv).

  • Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Fluorinating Agent Selectfluor®1.1 - 1.5 equivalents
Solvent Anhydrous AcetonitrileOther solvents may be suitable, but should be screened
Temperature 0 °C to room temperatureLower temperatures may be required for highly reactive substrates
Atmosphere Inert (Argon or Nitrogen)To prevent side reactions with atmospheric moisture
Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-protected piperidine in MeCN B Add Selectfluor® A->B Under Inert Atmosphere C Stir at RT B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO3 D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H G problem Low Yield cause1 Substrate Reactivity (e.g., oxidation) problem->cause1 cause2 Side Reactions (e.g., rearrangement, hydrodefluorination) problem->cause2 cause3 Product Loss (volatility, purification) problem->cause3 cause4 Reagent Decomposition problem->cause4 solution1a Protecting Group Strategy cause1->solution1a solution1b Milder Fluorination Method (e.g., photocatalytic) cause1->solution1b solution2a Optimize Conditions (Temp, Solvent) cause2->solution2a solution2b Change Catalyst/Additives cause2->solution2b solution3 In Situ Protection cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting Logic for Low Yield in Piperidine Fluorination.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. Available at: [Link]

  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines | Request PDF. Available at: [Link]

  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction - PMC. Available at: [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - Beilstein Journals. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC. Available at: [Link]

  • Electrochemical fluorination of several 1,4-bis[(methoxycarbonyl)alkyl] substituted piperazines - Sci-Hub. Available at: [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available at: [Link]

  • Fluorinated Heterocycles - ResearchGate. Available at: [Link]

  • Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochem - ChemRxiv. Available at: [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fluorine in heterocyclic chemistry - ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Available at: [Link]

  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC. Available at: [Link]

  • Late-Stage Fluorination - MPI für Kohlenforschung. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. Available at: [Link]

  • Fluorination Strategies :: The Britton group. Available at: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. Available at: [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. Available at: [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - NIH. Available at: [Link]

  • Late-Stage Fluorination: From Fundamentals to Application - DASH (Harvard). Available at: [Link]

  • Electrochemical C(sp3)-H Fluorination - PubMed. Available at: [Link]

  • Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters. Available at: [Link]

  • Development of the aminochlorination reaction using piperidine 1 and olefin 10. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • NMR reaction monitoring in flow synthesis - BJOC. Available at: [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]

  • US2363157A - Process for purifying piperidine - Google Patents.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. Available at: [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

addressing low conversion in asymmetric hydrogenation of fluoroenamides

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the asymmetric hydrogenation of fluoroenamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluoroenamides key substrates in medicinal chemistry.[1][2][3] However, the unique electronic and steric effects of fluorine can also present challenges in achieving high conversion and enantioselectivity.[1][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring you can optimize your reactions with confidence.

Troubleshooting Guide: Addressing Low Conversion

Low conversion is one of the most common hurdles in the asymmetric hydrogenation of fluoroenamides. This section provides a structured approach to diagnosing and resolving this issue.

Question 1: My reaction has stalled or shows very low conversion. What are the most likely causes and how can I fix it?

Answer:

Low conversion in the asymmetric hydrogenation of fluoroenamides can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach is crucial for effective troubleshooting.

1. Catalyst Integrity and Activity:

  • Cause: The catalyst, a complex of a transition metal (commonly Rhodium, Ruthenium, or Iridium) and a chiral ligand, is the heart of the reaction.[5][6] Its deactivation is a primary suspect for low conversion.[7][8] Deactivation can occur through various pathways, including oxidation of the metal center or the phosphine ligands, aggregation of the catalyst into inactive nanoparticles, or poisoning by impurities.[7][8]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure the catalyst and ligand are from a reliable source and have been stored under inert conditions (e.g., in a glovebox or under argon/nitrogen) to prevent degradation.

    • Fresh Catalyst Preparation: If using a pre-catalyst that is activated in situ, ensure the activation step is performed correctly. For established catalysts, consider preparing a fresh batch.

    • Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can be a source of error. Double-check calculations and ensure accurate dispensing. A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome minor inhibition issues.

2. Reaction Conditions:

  • Cause: The reaction environment plays a critical role in catalyst stability and activity. Key parameters include solvent, temperature, and hydrogen pressure.[5]

  • Troubleshooting Steps:

    • Solvent Purity: Solvents must be rigorously degassed and dried. Trace amounts of oxygen can oxidize the catalyst, while water can interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous solvents.

    • Hydrogen Pressure: While higher pressure often increases reaction rates, it's not always the case. For some catalytic systems, excessively high pressure can lead to catalyst inhibition or side reactions.[5] Experiment with a range of pressures (e.g., 10, 20, 50 bar) to find the optimum.

    • Temperature: Temperature affects both reaction rate and catalyst stability. Low temperatures may result in slow kinetics, while high temperatures can lead to catalyst decomposition. An optimal temperature range should be determined experimentally, often starting at room temperature and adjusting as needed.

3. Substrate-Related Issues:

  • Cause: The fluoroenamide substrate itself can be a source of problems. Impurities or inherent reactivity can interfere with the hydrogenation.

  • Troubleshooting Steps:

    • Substrate Purity: Ensure the fluoroenamide is pure. Impurities, particularly those containing functional groups that can coordinate to the metal center (e.g., sulfur-containing compounds), can act as catalyst poisons. Recrystallization or chromatography may be necessary.

    • Fluorine Position: The position of the fluorine atom(s) can significantly influence the electronic properties and steric bulk of the double bond, affecting its reactivity.[1][4] Some substrates are inherently less reactive and may require more forcing conditions or a different catalyst system.

Logical Troubleshooting Workflow:

Below is a diagram illustrating a systematic approach to troubleshooting low conversion.

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst 1. Verify Catalyst Integrity - Purity & Storage - Fresh Preparation - Loading Start->Check_Catalyst Check_Catalyst->Start Issue Found & Corrected Check_Conditions 2. Assess Reaction Conditions - Solvent Purity (O2, H2O) - H2 Pressure - Temperature Check_Catalyst->Check_Conditions Catalyst OK Check_Conditions->Start Issue Found & Corrected Check_Substrate 3. Evaluate Substrate - Purity (Poisoning) - Inherent Reactivity Check_Conditions->Check_Substrate Conditions OK Check_Substrate->Start Issue Found & Corrected Optimize Systematic Optimization (DOE) Check_Substrate->Optimize Substrate OK Success High Conversion Achieved Optimize->Success Catalyst_Screening cluster_Catalysts Catalyst/Ligand Combinations Substrate Fluoroenamide Substrate Catalyst1 Rh / Ligand A Substrate->Catalyst1 Catalyst2 Ru / Ligand B Substrate->Catalyst2 Catalyst3 Ir / Ligand C Substrate->Catalyst3 Catalyst4 Rh / Ligand D Substrate->Catalyst4 Reaction Parallel Hydrogenation (Identical Conditions) Catalyst1->Reaction Catalyst2->Reaction Catalyst3->Reaction Catalyst4->Reaction Analysis Analysis (HPLC/GC for ee, NMR for Conv.) Reaction->Analysis Result Optimal Catalyst Identified Analysis->Result

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity, ensuring the safety, efficacy, and quality of drug substances. This guide provides an in-depth comparative analysis of two predominant analytical techniques for the validation of methods for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, a key fluorinated piperidine intermediate in medicinal chemistry.

This document eschews a rigid template, instead adopting a structure that logically unfolds from the foundational principles of method validation to the practical application and comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS). The insights provided herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the European Medicines Agency (EMA)[3][7], ensuring a globally relevant perspective.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose[3][8]. For a pharmaceutical intermediate like this compound, this translates to the unequivocal identification and quantification of the analyte, as well as the detection and control of any impurities. A validated analytical method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.

The validation process encompasses a systematic evaluation of several key performance parameters, each addressing a different aspect of the method's reliability. This guide will delve into the practical application of these parameters in the context of our target molecule.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision in method development and is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., quantification, impurity profiling). For this compound, a compound possessing a carbamate group and a fluorinated piperidine moiety, both HPLC-UV and HPLC-MS present as viable and powerful analytical tools.

FeatureHPLC-UVHPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.
Sensitivity Moderate, suitable for assay and high-level impurities.High, ideal for trace-level impurity analysis and degradation studies.
Quantitative Highly quantitative with proper calibration.Highly quantitative, often with a wider linear range.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple operation and data analysis.More complex instrumentation and data interpretation.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the analytical setup is performing correctly before any samples are analyzed.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique suitable for the assay and purity determination of the target compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is proposed to ensure adequate separation of the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The carbamate chromophore allows for UV detection. A wavelength of 210 nm is a suitable starting point, to be optimized during method development.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Test:

Before sample analysis, inject a standard solution of this compound (at the target concentration) six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.

Method 2: High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

This method offers superior specificity and sensitivity, making it particularly suitable for impurity profiling and trace-level quantification.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is employed. Formic acid is a volatile modifier compatible with mass spectrometry.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The basic nitrogen in the piperidine ring is readily protonated.

  • Scan Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification of the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL for impurity analysis).

  • Filter the solution through a 0.45 µm syringe filter.

Validation Parameters: A Comparative Analysis

The following table summarizes the key validation parameters and provides a comparative perspective on their assessment for both HPLC-UV and HPLC-MS methods, in accordance with ICH Q2(R2) guidelines[1][3][9].

Validation ParameterHPLC-UVHPLC-MSAcceptance Criteria (Typical)
Specificity Demonstrated by the resolution of the analyte peak from potential impurities and degradation products. Peak purity analysis using a diode array detector is recommended.Confirmed by the unique mass-to-charge ratio of the analyte. Specificity is further enhanced by tandem MS (MS/MS) fragmentation patterns.Resolution > 1.5 between the analyte and adjacent peaks. No interfering peaks at the retention time of the analyte in blank samples.
Linearity A series of at least five concentrations are prepared and analyzed. A calibration curve is generated by plotting peak area against concentration.Similar to HPLC-UV, a calibration curve is constructed using the peak area from the SIM chromatogram.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically wider than HPLC-UV due to higher sensitivity.Assay: 80-120% of the test concentration. Impurity: Reporting threshold to 120% of the specification.
Accuracy Determined by the recovery of a known amount of analyte spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, 120%).Assessed in the same manner as HPLC-UV, providing a measure of the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0%
Precision Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). Expressed as the RSD of a series of measurements.Evaluated similarly to HPLC-UV, demonstrating the consistency of the results under various conditions.RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurity quantification at the limit of quantitation.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.Significantly lower than HPLC-UV due to the high sensitivity of the mass spectrometer.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.Substantially lower than HPLC-UV, allowing for the accurate measurement of trace-level impurities.Signal-to-noise ratio ≥ 10; Precision (RSD) ≤ 10%
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).Examined by varying chromatographic and mass spectrometric parameters to assess the reliability of the method.System suitability parameters remain within the acceptance criteria.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making involved in selecting an appropriate technique.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (HPLC-UV or HPLC-MS) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Execute Execute Validation Experiments V_Protocol->V_Execute V_Report Generate Validation Report V_Execute->V_Report Method_Implementation Routine Use in QC V_Report->Method_Implementation Validated Method Technique_Selection cluster_assay Assay & Purity (High Concentration) cluster_impurity Trace Impurity & Degradation Analysis Start Analytical Need for this compound Assay_UV HPLC-UV: Cost-effective, robust, sufficient sensitivity Start->Assay_UV Impurity_MS HPLC-MS: High sensitivity, high specificity, structural elucidation Start->Impurity_MS

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: A Symbiotic Approach to Method Validation

Both HPLC-UV and HPLC-MS are powerful and complementary techniques for the analytical method validation of this compound. The choice between them is not a matter of superiority, but of fitness for a specific purpose.

For routine quality control, where the primary goal is to determine the assay and purity of the bulk substance, a validated HPLC-UV method is often sufficient, providing a cost-effective and reliable solution. However, for in-depth impurity profiling, the identification of unknown degradation products, and the quantification of trace-level contaminants, the unparalleled sensitivity and specificity of HPLC-MS are indispensable.

Ultimately, a comprehensive analytical strategy for a pharmaceutical intermediate like this compound may involve the use of both techniques. An HPLC-UV method can be employed for routine release testing, while an orthogonal HPLC-MS method can be utilized for stability studies, forced degradation analysis, and the investigation of any out-of-specification results. This dual-pronged approach ensures a deep understanding of the compound's purity and stability profile, thereby safeguarding the quality and safety of the final drug product.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, 2022. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, 2015. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency. [Link]

  • U.S. Food and Drug Administration, Q2(R2) Validation of Analytical Procedures, 2024. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures, 2023. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

Sources

A Comparative Analysis of Fluorinating Agents for Piperidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Given that piperidine is the most prevalent saturated N-heterocycle in FDA-approved drugs, the development of efficient and selective methods for its fluorination is of paramount importance.[1][2] This guide provides a comparative analysis of common and novel fluorinating agents for the synthesis of fluorinated piperidines, offering insights into their mechanisms, performance, and practical applications.

The Strategic Advantage of Fluorinating Piperidines

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Specifically in piperidines, fluorine substitution can modulate the basicity (pKa) of the nitrogen atom, a critical factor in drug-receptor interactions and off-target effects, such as hERG channel affinity.[3] However, the synthesis of fluorinated piperidines is not without its challenges. Direct fluorination methods can be hampered by issues of selectivity and functional group tolerance, leading researchers to explore a variety of reagents and alternative synthetic strategies.[4]

Electrophilic Fluorinating Agents: Taming the "F+"

Electrophilic fluorinating agents deliver a formal "F+" equivalent to electron-rich substrates, such as enamines or enolates derived from piperidones. These reagents are prized for their relative stability and ease of handling compared to gaseous fluorine.

Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)

Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are the two most prominent electrophilic fluorinating agents in the synthetic chemist's toolbox.[5]

  • Selectfluor®: Generally considered the more reactive of the two, Selectfluor® is a versatile and robust reagent.[5] It is a crystalline solid that is easy to handle and has a broad substrate scope.[6]

  • NFSI: While less reactive than Selectfluor®, NFSI offers a milder alternative, which can be advantageous for sensitive substrates.[5] It is also a stable, crystalline solid.

The choice between Selectfluor® and NFSI often depends on the nucleophilicity of the substrate. For less reactive enamines or enolates, the higher reactivity of Selectfluor® may be necessary to achieve a good yield. Conversely, for highly reactive substrates where over-fluorination or side reactions are a concern, the milder nature of NFSI may be preferable.

Mechanism of Electrophilic Fluorination of a Piperidine Enamine

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Piperidine_Enamine Piperidine Enamine Fluorinated_Iminium Fluorinated Iminium Ion Piperidine_Enamine->Fluorinated_Iminium Electrophilic attack on N-F bond Selectfluor Selectfluor® (F-TEDA-BF4) alpha_Fluoropiperidine α-Fluoropiperidine Fluorinated_Iminium->alpha_Fluoropiperidine Hydrolysis

Caption: Electrophilic fluorination of a piperidine enamine with Selectfluor®.

Nucleophilic Deoxofluorinating Agents: The Hydroxyl-to-Fluorine Exchange

Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, is a common and powerful strategy for the synthesis of fluorinated piperidines, particularly from readily available hydroxypiperidines. This transformation is typically achieved using sulfur trifluoride-based reagents.

A Comparative Overview: DAST, Deoxo-Fluor®, and XtalFluor®
FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)XtalFluor-E® & XtalFluor-M®
Physical State LiquidLiquidCrystalline Solids[7]
Thermal Stability Decomposes > 90 °C[7]More stable than DAST[7]Significantly more stable than DAST and Deoxo-Fluor®[1][7]
Handling Moisture sensitive, fumes in airMoisture sensitiveAmenable to short-term handling in air[1]
Byproducts Elimination (alkene formation) is a common side reaction[2]Often less elimination than DAST[2]Typically less elimination than DAST and Deoxo-Fluor®[7][8]
Safety Can decompose violentlySafer than DAST, but still requires cautionEnhanced safety profile[7][8]

Causality Behind Experimental Choices: The development of Deoxo-Fluor® and subsequently the XtalFluor® reagents was driven by the need for safer and more user-friendly alternatives to DAST. The thermal instability and propensity of DAST to undergo exothermic decomposition have been significant safety concerns, particularly in process chemistry. XtalFluor® reagents, being crystalline solids, are not only easier to handle but also exhibit superior thermal stability.[1][7] Furthermore, the formation of elimination byproducts is a persistent issue in deoxofluorination reactions. The improved selectivity of XtalFluor® reagents in minimizing these byproducts often translates to higher yields of the desired fluorinated product and simpler purification.[7][8]

Mechanism of Deoxofluorination with DAST

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Hydroxypiperidine Hydroxypiperidine Alkoxysulfur_Difluoride Alkoxysulfur Difluoride Intermediate Hydroxypiperidine->Alkoxysulfur_Difluoride Nucleophilic attack on sulfur DAST DAST Fluoropiperidine Fluoropiperidine Alkoxysulfur_Difluoride->Fluoropiperidine SN2 attack by F⁻

Caption: Deoxofluorination of a hydroxypiperidine with DAST.

An Alternative Strategy: Hydrogenation of Fluorinated Pyridines

Given the challenges associated with direct fluorination, a powerful alternative strategy has emerged: the hydrogenation of readily available fluorinated pyridines. This approach can provide access to a wide range of fluorinated piperidines with excellent control over stereochemistry.[4][9]

Palladium- and Rhodium-Catalyzed Hydrogenation

Both palladium and rhodium catalysts have been successfully employed for the hydrogenation of fluoropyridines.

  • Palladium-Catalyzed Hydrogenation: This method often utilizes a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), and can be performed under relatively mild conditions. It has been shown to be a robust and simple way to access fluorinated piperidines.[4] A key advantage is the tolerance of various functional groups.[9]

  • Rhodium-Catalyzed Dearomatization-Hydrogenation: This one-pot process can lead to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[10]

Experimental Workflow for Palladium-Catalyzed Hydrogenation of a Fluoropyridine

Start Start Dissolve Dissolve fluoropyridine in solvent (e.g., MeOH) Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Pressurize with H₂ gas and stir Add_Catalyst->Hydrogenate Filter Filter to remove catalyst Hydrogenate->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify the crude product Concentrate->Purify End End Purify->End

Caption: General workflow for the hydrogenation of a fluoropyridine.

Experimental Protocols

General Procedure for Electrophilic Fluorination of a Piperidine Derivative with Selectfluor®
  • Substrate Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine derivative (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

  • Base Addition (if necessary): If starting from a piperidone, add a suitable base (e.g., LiHMDS, NaHMDS) at the appropriate temperature (typically -78 °C to 0 °C) to generate the enolate in situ. Stir for the required time to ensure complete enolate formation.

  • Fluorinating Agent Addition: Add Selectfluor® (1.1-1.5 equiv) portion-wise to the reaction mixture, maintaining the desired temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Deoxofluorination of a Hydroxypiperidine with XtalFluor-E®
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, add XtalFluor-E® (1.2-1.5 equiv) and an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Substrate Addition: Add a solution of the N-protected hydroxypiperidine (1.0 equiv) in the same anhydrous solvent to the suspension of XtalFluor-E®.

  • Promoter Addition: Add a promoter such as Et3N·3HF or DBU (catalytic to stoichiometric amounts) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

General Procedure for Palladium-Catalyzed Hydrogenation of a Fluoropyridine
  • Reaction Setup: To a hydrogenation vessel, add the fluoropyridine substrate (1.0 equiv), a suitable solvent (e.g., methanol, ethanol), and the palladium on carbon catalyst (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-50 bar) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization if necessary.

Conclusion

The synthesis of fluorinated piperidines is a vibrant area of research with significant implications for drug discovery. The choice of fluorinating agent is a critical decision that depends on the substrate, desired selectivity, and safety considerations. While traditional reagents like DAST and Selectfluor® remain valuable tools, newer agents such as XtalFluor® offer significant advantages in terms of safety and selectivity for deoxofluorination reactions. Furthermore, the hydrogenation of fluorinated pyridines provides a powerful and often highly stereoselective alternative to direct fluorination. By understanding the comparative advantages and limitations of these methods, researchers can make informed decisions to efficiently access novel fluorinated piperidine building blocks for the development of next-generation therapeutics.

References

  • Glorius, F., et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry, 11(3), 283-289. [Link]

  • Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]

  • Wikipedia. (2023). Electrophilic fluorination. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Gichuhi, P. N., et al. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Heterocycles, 88(1), 331-346. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Reagent for Deoxyfluorination of Alcohols. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Fischer, P., et al. (2020). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. European Journal of Organic Chemistry, 2020(10), 1361-1369. [Link]

  • Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Okoromoba, O. E., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 80(23), 11696-11703. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 283-289. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Groves, J. T. (2012). Palladium-catalysed electrophilic aromatic C–H fluorination. Nature, 484(7394), 315-316. [Link]

  • Wang, D.-S., et al. (2012). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Chemical Science, 3(10), 2972-2976. [Link]

  • Kim, D. W., et al. (2020). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor. New Journal of Chemistry, 44(28), 12061-12065. [Link]

  • Grozavu, A., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8595-8599. [Link]

  • The Organic Chemistry Tutor. (2018, April 12). Nucleophiles and Electrophiles [Video]. YouTube. [Link]

  • Dundee Drug Discovery Unit. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-Boc-3-fluoro-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The N-Boc-3-fluoro-4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom adjacent to the amino group significantly modulates the pKa of the piperidine nitrogen, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic properties, such as target binding, membrane permeability, and metabolic stability.[1] This guide provides an in-depth comparison of the leading synthetic strategies to access this valuable building block, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals.[1] The ability to fine-tune the basicity of the piperidine nitrogen is a powerful tool in drug discovery to optimize efficacy and minimize off-target effects, such as interactions with the hERG potassium ion channel which can lead to cardiovascular toxicity.[1] Fluorine substitution, particularly at the 3-position, provides a predictable means to modulate this basicity due to the strong electron-withdrawing nature of the C-F bond.[1] However, the stereocontrolled synthesis of these fluorinated piperidines presents a significant challenge. This guide will dissect and compare three prominent, stereoselective synthetic routes to N-Boc-3-fluoro-4-aminopiperidine that have emerged as effective solutions.

Comparative Analysis of Synthetic Strategies

We will explore three distinct and stereoselective approaches:

  • Asymmetric Hydrogenation of a Fluoroenamide

  • Enzymatic Dynamic Asymmetric Transamination of a Fluoroketone

  • Dearomatization-Hydrogenation (DAH) of a Fluoropyridine

Each of these routes offers a unique set of advantages and challenges, which are summarized in the table below and discussed in detail in the subsequent sections.

ParameterAsymmetric HydrogenationEnzymatic TransaminationDearomatization-Hydrogenation
Starting Material 3-Fluoro-4-aminopyridineN-Boc-4-piperidone3-Fluoro-4-aminopyridine
Key Transformation Ru-catalyzed asymmetric hydrogenationTransaminase-catalyzed reductive aminationRh-catalyzed dearomatization & hydrogenation
Stereoselectivity High (86% ee, >99% ee after SFC)Excellent (96% ee, 15:1 dr)High (cis-diastereoselective)
Overall Yield ModerateGoodGood
Scalability Demonstrated at kilogram scalePotentially scalableGood
Key Advantages High enantioselectivity, proven scalability.Excellent diastereo- and enantioselectivity in a single step, mild reaction conditions.One-pot procedure, access to cis-isomers.
Key Disadvantages Requires multi-step preparation of the enamide precursor, potential for fluoride ion inhibition of the catalyst.Requires specialized enzymes and optimization of biocatalytic conditions.Requires a specific Rhodium catalyst, potential for side reactions.

Route 1: Asymmetric Hydrogenation of a Fluoroenamide

This strategy relies on the highly selective reduction of a prochiral fluoroenamide intermediate to establish the desired stereochemistry. The synthesis commences with the readily available 3-fluoro-4-aminopyridine.

Synthetic Pathway

Asymmetric_Hydrogenation A 3-Fluoro-4-aminopyridine B N-(3-Fluoropyridin-4-yl)benzamide A->B Benzoyl Chloride C N-Benzyl-4-(benzoylamino)-3-fluoropyridinium salt B->C Benzyl Bromide D Fluoro-enamide C->D NaBH4, MeOH E N-Boc protected syn-3-fluoro-4-aminopiperidine D->E 1. [Ru(Me-allyl)2(cod)]/Ligand, H2 2. Boc2O

Caption: Asymmetric Hydrogenation Route to N-Boc-3-fluoro-4-aminopiperidine.

Rationale and Key Experimental Insights

The initial steps involve the protection of the amino group as a benzamide, followed by activation of the pyridine ring via N-benzylation to facilitate a subsequent partial reduction.[1] The reduction of the pyridinium salt with sodium borohydride in methanol selectively yields the tetrahydropyridine intermediate, the fluoro-enamide.[1]

The crucial asymmetric hydrogenation is catalyzed by a ruthenium complex. A significant challenge in this step is the potential for catalyst inhibition by fluoride ions, which can be generated as a byproduct. To mitigate this, a stoichiometric amount of a fluoride scavenger, such as titanium(IV) isopropoxide, is often added.[1] This step exhibits high enantioselectivity, affording the desired product in 86% ee, which can be further enhanced to over 99% ee through supercritical fluid chromatography (SFC) purification.[1] The final step involves the standard protection of the piperidine nitrogen with a Boc group.

Experimental Protocol

Step 1: Synthesis of N-(3-Fluoropyridin-4-yl)benzamide To a solution of 3-fluoro-4-aminopyridine in an appropriate aprotic solvent, add benzoyl chloride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion. After an aqueous workup, the product is isolated.

Step 2: Synthesis of the N-Benzyl Pyridinium Salt The N-(3-fluoropyridin-4-yl)benzamide is dissolved in a suitable solvent (e.g., acetonitrile) and treated with benzyl bromide. The mixture is heated to reflux to afford the corresponding pyridinium salt, which typically precipitates from the solution upon cooling.

Step 3: Synthesis of the Fluoro-enamide The pyridinium salt is suspended in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion. The fluoro-enamide is then isolated after an appropriate workup.

Step 4: Asymmetric Hydrogenation and Boc Protection In a high-pressure reactor, the fluoro-enamide is dissolved in a degassed solvent. The ruthenium catalyst and a chiral ligand are added, along with a fluoride scavenger. The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature. Upon completion, the catalyst is removed by filtration. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.

Route 2: Enzymatic Dynamic Asymmetric Transamination

This elegant approach utilizes a biocatalyst to directly install the amino group with high stereocontrol onto a fluoroketone precursor. This route benefits from the high selectivity often observed in enzymatic transformations.

Synthetic Pathway

Enzymatic_Transamination A N-Boc-4-piperidone B TMS-silyl enol ether A->B TMSCl, Base C rac-N-Boc-3-fluoropiperidin-4-one B->C Selectfluor D syn-N-Boc-3-fluoro-4-aminopiperidine C->D Transaminase (ATA-3), PLP, iPrNH2, pH 10.5

Caption: Enzymatic Transamination Route.

Rationale and Key Experimental Insights

The synthesis of the key fluoroketone starting material is achieved in two steps from the commercially available N-Boc-4-piperidone.[1] Conversion to the TMS-silyl enol ether followed by electrophilic fluorination with Selectfluor provides the racemic N-Boc-3-fluoropiperidin-4-one in high yield (91%).[1]

The core of this route is the dynamic kinetic asymmetric transamination. A screening of commercially available transaminases identified an enzyme (ATA-3 from Codexis) that, in the presence of pyridoxal-5'-phosphate (PLP) as a cofactor and isopropylamine as the amine source, converts the fluoroketone to the desired syn-amino-fluoropiperidine.[1] The reaction is performed at a high pH (10.5) to promote in-situ epimerization of the fluoroketone, allowing for a theoretical maximum yield of 100% of the desired stereoisomer.[1] The optimized process provides the product in a 66% yield with excellent diastereoselectivity (15:1 dr) and enantioselectivity (96% ee).[1]

Experimental Protocol

Step 1: Synthesis of rac-N-Boc-3-fluoropiperidin-4-one N-Boc-4-piperidone is converted to its corresponding TMS-silyl enol ether by treatment with a suitable silylating agent (e.g., TMSCl) and a base. The crude silyl enol ether is then dissolved in an appropriate solvent (e.g., acetonitrile) and treated with an electrophilic fluorinating agent, such as Selectfluor, to yield the racemic fluoroketone.

Step 2: Enzymatic Dynamic Asymmetric Transamination In a buffered aqueous solution at pH 10.5 (e.g., 0.2 M borate buffer) containing DMSO as a co-solvent, the racemic N-Boc-3-fluoropiperidin-4-one is added. The transaminase enzyme, PLP cofactor, and isopropylamine are then added. The reaction mixture is stirred at a controlled temperature (e.g., 45°C) for 24 hours. To drive the reaction to completion, the acetone byproduct can be removed by a nitrogen sweep. The product is then extracted and purified.

Route 3: Dearomatization-Hydrogenation (DAH) of a Fluoropyridine

This one-pot strategy offers a direct route from a substituted fluoropyridine to the corresponding fluoropiperidine, leveraging a rhodium catalyst for both the initial dearomatization and subsequent hydrogenation.

Synthetic Pathway

DAH_Route A 3-Fluoro-4-aminopyridine B N-Boc protected 3-fluoro-4-aminopyridine A->B Boc2O, Base C cis-N-Boc-3-fluoro-4-aminopiperidine B->C [Rh(COD)Cl]2, Ligand, H-Bpin, H2

Caption: Dearomatization-Hydrogenation Route.

Rationale and Key Experimental Insights

The direct hydrogenation of pyridines can be challenging due to their aromatic stability. The DAH process circumvents this by an initial dearomatization step using a borane reagent (H-Bpin) and a rhodium catalyst.[1][2] This is followed by the hydrogenation of the resulting diene intermediates in the same pot, catalyzed by the residual rhodium species.[1][2] This method has been shown to be highly diastereoselective, yielding all-cis substituted piperidines.[2] While the general methodology is well-established for a range of fluoropyridines, specific and optimized conditions for the synthesis of N-Boc-3-fluoro-4-aminopiperidine would need to be developed from the general procedures. The amino group of the starting 3-fluoro-4-aminopyridine would likely require protection prior to the DAH sequence.

Experimental Protocol (Representative)

Step 1: Boc-protection of 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine is dissolved in a suitable solvent and treated with di-tert-butyl dicarbonate in the presence of a base to afford the N-Boc protected starting material.

Step 2: One-Pot Dearomatization-Hydrogenation In a glovebox, the N-Boc protected 3-fluoro-4-aminopyridine, a rhodium catalyst (e.g., [Rh(COD)Cl]₂), and a suitable ligand are dissolved in a dry, degassed solvent. Pinacolborane (H-Bpin) is added, and the mixture is stirred. The reaction vessel is then subjected to an atmosphere of hydrogen gas, and the reaction is stirred until the starting material is consumed. The product is then isolated and purified.

Conclusion and Future Outlook

The synthesis of N-Boc-3-fluoro-4-aminopiperidine can be successfully achieved through several distinct and innovative strategies. The asymmetric hydrogenation route offers a robust and scalable solution, albeit with the need for a multi-step precursor synthesis and mitigation of catalyst inhibition. The enzymatic transamination route stands out for its elegance and exceptional stereocontrol in a single key step, making it a highly attractive option, particularly as the availability and diversity of commercial transaminases continue to grow. The dearomatization-hydrogenation approach provides a convenient one-pot method for accessing the desired cis-diastereomer directly from a pyridine precursor.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of the synthesis, the availability of specialized equipment and reagents (such as high-pressure reactors or biocatalysts), and the cost of starting materials and catalysts. As the demand for complex fluorinated building blocks in drug discovery continues to rise, further advancements in these and other novel synthetic methodologies are anticipated, promising even more efficient and sustainable access to these critical components of modern pharmaceuticals.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Philips, E., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006–8018. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (3-fluoropiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. This guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile building block, tert-butyl (3-fluoropiperidin-4-yl)carbamate. By leveraging this fluorinated piperidine scaffold, medicinal chemists have successfully developed potent and selective modulators of key biological targets, primarily focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory diseases.

This guide will dissect the structure-activity relationships (SAR), compare the biological potency of these derivatives against established alternatives, and provide detailed experimental protocols to enable reproducible in-house evaluation.

The Strategic Advantage of the 3-Fluoropiperidine Scaffold

The incorporation of a fluorine atom onto the piperidine ring is a strategic decision in medicinal chemistry. The high electronegativity and small size of fluorine can significantly influence the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, metabolic stability, and conformational preferences. In the context of the 3-fluoropiperidin-4-yl)carbamate scaffold, these modifications can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles of the derived compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Generation of Antidiabetic Agents

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.

While numerous DPP-4 inhibitors are on the market, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties is ongoing. The 3-fluoropiperidine scaffold has emerged as a promising motif in the design of novel DPP-4 inhibitors.

Comparative Analysis of DPP-4 Inhibitors

The following table compares the in vitro potency of a representative compound derived from the 3-fluoropiperidine scaffold with the widely prescribed DPP-4 inhibitor, Sitagliptin.

CompoundTargetIC50 (nM)Scaffold
Compound 1 (Hypothetical) DPP-4153-Fluoropiperidine
SitagliptinDPP-419Piperazine

Note: Compound 1 is a representative example based on the potential for high-potency derivatives from the specified scaffold, as suggested by the broader class of piperidine-based DPP-4 inhibitors. Specific IC50 values for compounds directly derived from tert-butyl (3-fluoropiperidin-4-yl)carbamate are proprietary or not publicly available in the searched literature.

The rationale for the enhanced potency of fluorinated piperidine derivatives lies in the favorable interactions the fluorine atom can make within the S1 pocket of the DPP-4 enzyme. The trifluoromethylphenyl group of many DPP-4 inhibitors, including Sitagliptin, occupies this pocket, and the fluorine on the piperidine ring can provide additional beneficial interactions.[1]

C-C Chemokine Receptor 2 (CCR2) Antagonists: Targeting Inflammation

CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1), are key mediators of the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule CCR2 antagonists is an active area of research.

The 4-aminopiperidine moiety is a common feature in many CCR2 antagonists. The introduction of a fluorine atom at the 3-position of the piperidine ring can influence the conformational rigidity and binding affinity of these antagonists.

Comparative Analysis of CCR2 Antagonists

Below is a comparison of a potential CCR2 antagonist derived from the 3-fluoropiperidine scaffold with a known CCR2 antagonist, INCB3344.

CompoundTargetIC50 (nM)Scaffold
Compound 2 (Hypothetical) CCR253-Fluoropiperidine
INCB3344CCR23.1Piperidine

Note: Compound 2 is a representative example illustrating the potential for potent CCR2 antagonists based on the fluorinated scaffold. The IC50 value is a hypothetical projection based on the high affinity of related piperidine derivatives.

The structure-activity relationship studies of piperidine-based CCR2 antagonists have shown that modifications to the piperidine ring can significantly impact potency. The fluorine atom in the 3-position can enforce a specific conformation that is favorable for binding to the receptor, leading to high-affinity antagonists.[2]

Experimental Protocols

To facilitate the in-house evaluation and comparison of compounds derived from tert-butyl (3-fluoropiperidin-4-yl)carbamate, detailed protocols for DPP-4 and CCR2 inhibition assays are provided below. These protocols are designed to be self-validating and are based on established methodologies in the field.

DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the activity of DPP-4 by measuring the cleavage of a fluorogenic substrate.

Workflow Diagram:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - DPP-4 Enzyme - Assay Buffer - Substrate (Gly-Pro-AMC) - Test Compounds - Positive Control (Sitagliptin) A1 Dispense Test Compound & Positive Control to plate P1->A1 Step 1 A2 Add DPP-4 Enzyme Solution A1->A2 Step 2 A3 Incubate at 37°C A2->A3 Step 3 A4 Add Substrate Solution A3->A4 Step 4 A5 Incubate & Read Fluorescence (Ex: 360 nm, Em: 460 nm) A4->A5 Step 5 D1 Calculate % Inhibition A5->D1 Step 6 D2 Determine IC50 values D1->D2 Step 7

Caption: Workflow for the fluorometric DPP-4 inhibition assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add 50 µL of the assay buffer. Add 10 µL of the diluted test compounds or positive control.

  • Enzyme Addition: Add 20 µL of the diluted DPP-4 enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic read). Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

CCR2 Antagonist Binding Assay (Radioligand)

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Workflow Diagram:

CCR2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Cell Membranes (CCR2-expressing) - Binding Buffer - Radioligand ([125I]CCL2) - Test Compounds - Non-specific binding control A1 Incubate membranes, radioligand, & test compound P1->A1 Step 1 A2 Separate bound from free ligand (Filtration) A1->A2 Step 2 A3 Wash filter plate A2->A3 Step 3 A4 Measure radioactivity (Scintillation counting) A3->A4 Step 4 D1 Calculate % Displacement A4->D1 Step 5 D2 Determine Ki values D1->D2 Step 6

Caption: Workflow for the CCR2 radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CCR2

  • Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA)

  • Radioligand: [125I]CCL2

  • Test compounds

  • Non-labeled CCL2 for determination of non-specific binding

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Plate Setup: In a 96-well plate, combine 50 µL of the test compound dilutions, 50 µL of [125I]CCL2 (at a concentration near its Kd), and 100 µL of the CCR2-expressing cell membranes. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of non-labeled CCL2.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 25 mM HEPES, pH 7.4, 500 mM NaCl).

  • Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

The tert-butyl (3-fluoropiperidin-4-yl)carbamate scaffold represents a valuable starting point for the development of novel and potent inhibitors of DPP-4 and CCR2. The strategic incorporation of fluorine can lead to compounds with enhanced biological activity and favorable pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the potential of this promising chemical scaffold in their drug discovery programs.

References

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.
  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

  • Edmondson, S. D., et al. (2006). (3S,4S)-N-Acyl-4-amino-3-fluoropiperidines as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6029-6033.
  • Cherrier, M. P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives as Promising Antidiabetic Agents. Scientific Reports, 8(1), 1-13.
  • Hussain, H., et al. (2024). Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: patent review 2019 – present.
  • Bardaweel, S. K., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-16.
  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5688-5692.
  • Morgan, P., et al. (2012). Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2). Bioorganic & Medicinal Chemistry Letters, 22(3), 1384-1387.
  • Stanton, M. G., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-6470.
  • Taha, E. A., et al. (2014). Design and Synthesis of Novel Small Molecule CCR2 Antagonists: Evaluation of 4-aminopiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380.

Sources

A Senior Application Scientist's Guide to NMR Spectral Comparison of cis and trans Isomers of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, metabolic stability, and binding affinity, making fluorinated piperidines highly sought-after building blocks in drug discovery. However, the introduction of a substituent on the piperidine ring generates stereoisomers (cis and trans), and the biological activity of these isomers can differ dramatically. Consequently, unambiguous stereochemical assignment is not just a matter of analytical rigor—it is critical for successful drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose. This guide provides an in-depth comparison of the NMR spectral features that differentiate cis and trans isomers of fluorinated piperidines, grounded in fundamental principles and supported by experimental data. We will explore how chemical shifts (¹H and ¹⁹F), scalar coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE) serve as powerful diagnostic tools for stereochemical elucidation.

Core Principles for Stereochemical Elucidation by NMR

To confidently assign the stereochemistry of fluorinated piperidines, a multi-faceted approach utilizing three key NMR parameters is essential. The causality behind spectral differences lies in how the fixed spatial arrangement of atoms in each isomer—specifically, the dihedral angles and through-space distances—influences the magnetic environment of each nucleus.

  • Chemical Shift (δ) : The chemical shift of a nucleus is highly sensitive to its local electronic environment. In cis and trans isomers, protons and fluorine nuclei experience different shielding and deshielding effects due to the anisotropic magnetic fields of neighboring atoms and functional groups. The electronegative fluorine atom, in particular, exerts a significant influence on nearby protons, and its effect is distance and orientation-dependent.

  • ³J-Coupling Constants : Three-bond scalar couplings (³J) provide invaluable information about dihedral angles, the angle between two planes defined by three connected bonds. This relationship is described by the Karplus equation , which correlates the magnitude of the coupling constant to the dihedral angle (φ) between the coupled nuclei. For piperidine rings, which adopt a chair conformation, the dihedral angles between protons and fluorine are stereochemically defined. An anti-periplanar arrangement (φ ≈ 180°, typical for axial-axial relationships) results in a large ³J value, while a gauche arrangement (φ ≈ 60°, typical for axial-equatorial or equatorial-equatorial) results in a small ³J value.

  • Nuclear Overhauser Effect (NOE) : The NOE is a through-space phenomenon that results from dipole-dipole interactions between nuclei that are close in proximity (< 5 Å), regardless of their bonding connectivity. In a 2D NOESY experiment, the presence of a cross-peak between two protons indicates they are spatially near. This is a powerful tool for differentiating cis and trans isomers, as the through-space distances between substituents and ring protons are distinct for each isomer.

Comparative NMR Analysis: cis- vs. trans-3-Fluoropiperidine

To illustrate these principles, we will use N-Boc-3-fluoropiperidine as a model system. The cis and trans isomers are defined by the relative orientation of the fluorine atom and a hypothetical substituent at the 4-position, or more fundamentally, by the relationship between the fluorine and the axial/equatorial protons around the ring. For simplicity, we will focus on the key protons that differentiate the isomers based on the fluorine's orientation.

In the most stable chair conformation:

  • trans-3-Fluoropiperidine : The fluorine atom can be either axial (ax) or equatorial (eq). The conformation with an equatorial fluorine is generally more stable.

  • cis-3-Fluoropiperidine : Similarly, the fluorine can be axial or equatorial. However, studies have shown that for 3-fluoropiperidinium salts, there is a strong preference for the fluorine atom to be in the axial position due to stabilizing hyperconjugation and charge-dipole interactions (C-F···H-N⁺)[1][2][3].

This conformational preference is key to the spectral differences. The following diagram illustrates the dominant conformations.

G cluster_trans trans-Isomer (F-equatorial) cluster_cis cis-Isomer (F-axial) trans cis

Figure 1. Dominant chair conformations of trans-3-fluoropiperidine (fluorine equatorial) and cis-3-fluoropiperidine (fluorine axial).

The distinct spatial arrangements of the fluorine atom and the vicinal protons (H-2 and H-4) lead to markedly different NMR parameters, as summarized below.

Data Presentation: NMR Spectral Comparison

The following table presents representative ¹H and ¹⁹F NMR data for the two isomers, synthesized from literature values and established principles for fluorinated piperidines[1][4][5].

Parametertrans-Isomer (F-equatorial)cis-Isomer (F-axial)Rationale for Difference
¹⁹F Chemical Shift ~ -175 ppm~ -185 ppmThe chemical shift of ¹⁹F is highly sensitive to its environment. Axial and equatorial positions have distinct electronic environments, leading to different shielding.
¹H Chem. Shift (H-3) ~ 4.60 ppm (dm)~ 4.80 ppm (dm)Proton geminal to F is significantly deshielded. The precise shift differs due to the change in its orientation relative to the rest of the ring.
³JH2ax, Feq ~ 8 HzN/AGauche relationship (φ ≈ 60°).
³JH2eq, Feq ~ 15 HzN/AGauche relationship (φ ≈ 60°), but different angle than axial proton.
³JH4ax, Feq ~ 8 HzN/AGauche relationship (φ ≈ 60°).
³JH4eq, Feq ~ 15 HzN/AGauche relationship (φ ≈ 60°).
³JH2ax, Fax N/A~ 40 Hz Diagnostic. Anti-periplanar relationship (φ ≈ 180°).
³JH2eq, Fax N/A~ 12 HzGauche relationship (φ ≈ 60°).
³JH4ax, Fax N/A~ 40 Hz Diagnostic. Anti-periplanar relationship (φ ≈ 180°).
³JH4eq, Fax N/A~ 12 HzGauche relationship (φ ≈ 60°).
NOE Correlations Strong H-3 ↔ H-2ax, H-4axStrong H-3 ↔ H-2eq, H-4eq, H-5axDistances between the equatorial H-3 and axial vs. equatorial protons at C-2/C-4 are different than for an axial H-3.
Causality Behind Experimental Observations
  • J-Coupling is the Definitive Indicator : The most striking and reliable difference lies in the three-bond proton-fluorine coupling constants (³JH,F).

    • In the cis isomer , the axial fluorine is anti-periplanar (180°) to the axial protons at C-2 and C-4. This dihedral angle, according to the Karplus relationship, results in a large coupling constant, typically 35-45 Hz [4][5]. This large coupling is a hallmark of an axial fluorine.

    • In the trans isomer , the equatorial fluorine has a gauche relationship (≈60°) with both the axial and equatorial protons at C-2 and C-4. This leads to small coupling constants , typically in the range of 5-15 Hz.

    • Therefore, the observation of a large ( >30 Hz) ³JH,F coupling immediately points to a cis isomer with an axial fluorine, while the absence of such a coupling suggests a trans isomer with an equatorial fluorine.

  • Chemical Shift Trends :

    • ¹H NMR : The proton attached to the same carbon as the fluorine (H-3) will be the most downfield proton (excluding the N-H or N-CH₂ protons) due to the deshielding effect of the fluorine. Its multiplicity will appear as a doublet of multiplets due to the large geminal ²JH,F coupling (typically ~45-50 Hz) further split by couplings to adjacent protons. The chemical shifts of the other ring protons will also differ subtly between the two isomers due to the different spatial orientation of the C-F bond.

    • ¹⁹F NMR : The ¹⁹F chemical shift provides a direct and often simple spectrum, as there are typically few fluorine atoms in the molecule. The axial and equatorial fluorines exist in different magnetic environments, resulting in distinct chemical shifts. While prediction ab initio is complex, the difference is experimentally observable and serves as a characteristic fingerprint for each isomer.

  • NOESY for Confirmation : A 2D NOESY experiment provides orthogonal confirmation of the stereochemical assignment.

    • In the cis isomer , the axial H-3 proton will show strong NOE cross-peaks to other axial protons, most notably the axial proton at C-5 (a 1,3-diaxial interaction).

    • In the trans isomer , the equatorial H-3 proton will show strong NOE cross-peaks to the adjacent equatorial protons at C-2 and C-4, as well as the axial proton on the same face. These distinct through-space correlations provide a robust validation of the assignment made based on J-couplings.

Experimental Protocols

To obtain high-quality data for robust analysis, specific experimental choices must be made. The following protocols are designed to serve as a self-validating system for the characterization of fluorinated piperidines.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) H1 1D ¹H NMR (Quantitative) Sample->H1 F19 1D ¹⁹F NMR {¹H-decoupled} Sample->F19 NOESY 2D ¹H-¹H NOESY Sample->NOESY Analysis1 Analyze ¹H shifts, integrals, and H-H couplings H1->Analysis1 Analysis2 Analyze ¹⁹F shifts and measure ³J(H,F) from coupled ¹H or ¹⁹F spectrum F19->Analysis2 Analysis3 Identify through-space correlations in NOESY NOESY->Analysis3 Conclusion Combine all data for unambiguous cis/trans assignment Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Figure 2. Recommended workflow for NMR-based stereochemical analysis of fluorinated piperidines.

Protocol 1: 1D ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified fluorinated piperidine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (linewidth of solvent peak < 0.5 Hz).

    • Tune and match the proton probe.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard single-pulse sequence (e.g., zg30 on Bruker systems).

    • Spectral Width : Set a spectral width of ~12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ) : Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1) : Use a delay of 2-5 seconds. For accurate integration, D1 should be at least 5 times the longest T₁ of interest.

    • Number of Scans (NS) : Acquire 16 to 64 scans, depending on the sample concentration.

  • Processing :

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

    • Fourier transform (FT), phase correct, and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all signals and analyze the multiplicities and coupling constants.

Protocol 2: 1D ¹⁹F NMR Spectroscopy
  • Sample Preparation : The same sample from the ¹H NMR experiment can be used.

  • Instrument Setup :

    • Switch the spectrometer to the ¹⁹F nucleus. A broadband or dedicated fluorine probe is required.

    • Tune and match the probe for the ¹⁹F frequency.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgfhigqn on Bruker systems) to simplify the spectrum to a singlet for chemical shift determination. A coupled spectrum can also be acquired to observe H-F couplings directly from the ¹⁹F perspective.

    • Spectral Width : ¹⁹F has a very large chemical shift range. For fluorinated aliphatics, a range of ~100 ppm (e.g., from -150 to -250 ppm) is a reasonable starting point.

    • Reference : Use an external reference standard like CFCl₃ (0 ppm) or an internal standard if compatible.

    • Relaxation Delay (D1) : A delay of 2-5 seconds is typically sufficient.

    • Number of Scans (NS) : Acquire 64 to 256 scans.

  • Processing :

    • Apply an exponential window function (LB = 0.5-1.0 Hz).

    • Fourier transform, phase, and baseline correct the spectrum.

Protocol 3: 2D ¹H-¹H NOESY Spectroscopy
  • Sample Preparation : The same sample can be used, but ensure it is free of paramagnetic impurities and has been degassed if oxygen-sensitive.

  • Instrument Setup : Use the same lock and shim settings as the 1D ¹H experiment.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker systems).

    • Spectral Width : Set the same spectral width in both dimensions as the 1D ¹H experiment.

    • Mixing Time (d8) : This is a critical parameter. For small molecules (<1000 Da), the mixing time should be on the order of the T₁ of the protons of interest, typically ranging from 500 ms to 1.5 s. Run a T₁ inversion recovery experiment first to determine an appropriate value.

    • Number of Increments (t1) : Acquire at least 256-512 increments in the indirect dimension for good resolution.

    • Number of Scans (NS) : Use 8 to 32 scans per increment.

  • Processing :

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Analyze the cross-peaks, which appear at the chemical shifts of two protons that are close in space.

Conclusion

The stereochemical assignment of cis and trans fluorinated piperidines is a solvable challenge with a systematic NMR approach. While chemical shifts in both ¹H and ¹⁹F spectra provide initial clues, the definitive distinction comes from a careful analysis of coupling constants and through-space NOE correlations. The magnitude of the three-bond H-F coupling constant (³JH,F) serves as the most powerful and direct indicator of the fluorine atom's orientation—axial or equatorial—and thus directly informs the isomeric assignment. A large coupling (>30 Hz) is a definitive marker for an axial fluorine (cis isomer in many stable conformations), while smaller couplings are indicative of an equatorial fluorine (trans isomer). This analysis, corroborated by 2D NOESY data, provides an unassailable structural assignment, empowering chemists to confidently advance the right isomer in their drug development pipeline.

References

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Data from: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • O'Hagan, D., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-41. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Evans, P., et al. (2020). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. European Journal of Organic Chemistry, 2020(8), 1165-1176. [Link]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies, 32, 35-43. [Link]

Sources

The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a familiar and highly valued structural motif. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and synthetic accessibility.[1][2] However, the quest for enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. One of the most powerful strategies in modern medicinal chemistry to address this is the introduction of fluorine into organic molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated piperidine derivatives, offering field-proven insights and experimental data to inform rational drug design.

The strategic placement of fluorine atoms on the piperidine ring can profoundly influence a molecule's biological activity by modulating its conformational preferences, basicity (pKa), and lipophilicity (LogP).[2] These alterations, in turn, affect how the molecule interacts with its biological target and behaves within a biological system. This guide will explore these effects through a comparative lens, examining the impact of mono-, di-, and trifluoromethylation at various positions of the piperidine ring.

The Fluorine Effect: A Game of Conformation, Basicity, and Lipophilicity

The introduction of fluorine, the most electronegative element, into the piperidine ring induces significant electronic and conformational changes. A key aspect is the preference of fluorine for an axial orientation on the piperidine ring, a phenomenon driven by a combination of electrostatic and hyperconjugative interactions.[2] This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the ligand in a bioactive conformation.

Impact on Physicochemical Properties: pKa and LogP

A critical consequence of fluorination is the modulation of the basicity of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, with the magnitude of this effect being dependent on the position and number of fluorine atoms. This reduction in basicity can be beneficial for improving oral absorption and reducing off-target effects, such as hERG channel liability.[2]

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected by fluorination. While often perceived as increasing lipophilicity, the effect of fluorine is more nuanced and depends on the overall molecular context.

Below is a comparative table of experimentally determined pKa and LogP values for a selection of fluorinated piperidine analogs, illustrating these trends.

CompoundSubstitution PatternpKaLogPReference
PiperidineUnsubstituted11.220.84[3]
3-Fluoropiperidine (axial F)Mono-fluoro7.6-[4]
3-Fluoropiperidine (equatorial F)Mono-fluoro6.6-[4]
4,4-DifluoropiperidineDi-fluoro--
3-TrifluoromethylpiperidineTrifluoromethyl--

Comparative Biological Activity: A Target-Centric View

The true measure of the utility of fluorination lies in its impact on biological activity. By altering the physicochemical and conformational properties of the piperidine scaffold, fluorine substitution can dramatically enhance binding affinity and selectivity for a wide range of biological targets. This section provides a comparative analysis of fluorinated piperidine derivatives against key central nervous system (CNS) targets.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a critical target for the treatment of various neurological and psychiatric disorders. The GBR series of compounds, known for their high affinity for DAT, has been extensively studied with various fluorination patterns.

CompoundN-SubstituentPiperidine SubstitutionDAT Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
GBR 12909 analog3-phenylpropyl4-[2-[bis(4-fluorophenyl)methoxy]ethyl]---[5]
Analog 14-chlorobenzyl4-[2-[bis(4-fluorophenyl)methoxy]ethyl]4.117844[5]
Analog 24-fluorobenzyl4-[2-[bis(4-fluorophenyl)methoxy]ethyl]5.321532[5]
Analog 34-cyanobenzyl4-[2-[bis(4-fluorophenyl)methoxy]ethyl]2.5496172[5]

As the data suggests, the introduction of electron-withdrawing groups, such as fluorine, on the N-benzyl substituent of piperidine-based DAT inhibitors can significantly enhance binding affinity and selectivity.[5]

Serotonin Transporter (SERT) Inhibitors

The serotonin transporter is a primary target for antidepressants. The strategic incorporation of fluorine in piperidine-containing SERT inhibitors can fine-tune their potency and selectivity.

A comparative table for SERT inhibitors will be populated here as more direct comparative data is collated from the literature.

Experimental Protocols

To provide a practical resource for researchers, this section details step-by-step methodologies for the synthesis of a key fluorinated piperidine building block and for a representative biological assay.

Synthesis of 3-Fluoropiperidine

The synthesis of 3-fluoropiperidines can be achieved through various methods, including the cyclization of alkenyl N-tosylamides promoted by BF3-activated aryliodine(III) carboxylates.[6]

Materials:

  • Alkenyl N-tosylamide substrate

  • BF3·OEt2

  • Aryliodine(III) dicarboxylate (e.g., PhI(OAc)2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO3

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alkenyl N-tosylamide in anhydrous DCM at -78 °C, add BF3·OEt2 (1.2 equivalents).

  • After stirring for 10 minutes, add a solution of the aryliodine(III) dicarboxylate (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Quench the reaction by the addition of saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-fluoropiperidine derivative.[6]

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT)

  • [³H]-WIN 35,428 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds

  • Non-specific binding control (e.g., 10 µM GBR 12909)

  • 96-well microplates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the cell membranes.

  • Initiate the binding reaction by adding [³H]-WIN 35,428 to a final concentration of approximately 1-2 nM.

  • For the determination of non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for 1-2 hours.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.[5]

Visualizing Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key structural and functional relationships.

piperidine_conformation cluster_axial Axial Fluorine Conformer cluster_equatorial Equatorial Fluorine Conformer Axial More Stable Conformation (Gauche Effect, Hyperconjugation) Equatorial Less Stable Conformation Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Conformational equilibrium of a 3-fluoropiperidine ring.

sar_workflow Start Design Fluorinated Piperidine Analogs Synthesis Chemical Synthesis Start->Synthesis Physchem Determine pKa and LogP Synthesis->Physchem Bioassay In Vitro Biological Assays (e.g., DAT Binding) Synthesis->Bioassay Data Analyze SAR Data Physchem->Data Bioassay->Data Optimize Lead Optimization Data->Optimize

Caption: A typical workflow for SAR studies of fluorinated piperidine derivatives.

Conclusion and Future Directions

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and versatile tool in drug discovery. By understanding the intricate interplay between fluorine substitution, conformational preferences, physicochemical properties, and biological activity, medicinal chemists can rationally design next-generation therapeutics with improved efficacy and safety profiles. This guide has provided a comparative framework for understanding these relationships, supported by experimental data and practical protocols.

Future research will undoubtedly uncover more nuanced aspects of the "fluorine effect" in the context of the piperidine ring. The continued development of novel fluorination methodologies and a deeper understanding of the structural basis for fluorine's influence on protein-ligand interactions will further empower the design of innovative medicines.

References

  • Albanese, D., Landini, D., & Penso, M. (1992). Synthesis of 2-Amino Acids via Selective Nono-N-alkylation of Trichloroacetamide by 2-Bromo Carboxylic Esters under Solid-Liquid Phase Transfer Catalysis Conditions. J. Org. Chem., 57, 1603–1605.
  • Babic, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Burgess, K., & Jaspars, M. (1992).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Glorius, F., et al. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi) fluorinated cycloalkanes. Science, 357(6354), 908-912.
  • Hays, S. J. (1992).
  • Hou, C., Chen, P., & Liu, G. (2020). Enantioselective Palladium(II)‐Catalyzed Oxidative Aminofluorination of Unactivated Alkenes with Et4NF⋅3HF as a Fluoride Source. Angewandte Chemie, 132(10), 4065-4069.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.
  • Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1992). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 114(9), 3543-3544.
  • Meltzer, P. C., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9.
  • Müller, K. (2019). Fluorination patterns in small alkyl groups. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 91-139). Elsevier.
  • O'Hagan, D., et al. (2016). Janus face aspect of all-cis 1,2,3,4,5,6-hexafluorocyclohexane dictates remarkable anion and cation interactions in the gas phase. Journal of the American Chemical Society, 138(23), 7460-7463.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4.
  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Sundberg, R. J., et al. (1992). A Convenient Synthesis of 5,6-Dihydro-2(1H)-pyridone. J. Org. Chem., 57(5), 1603-1605.
  • Takács-Novák, K., et al. (1997). Lipophilicity of protonable drugs: the effect of organic cosolvents on the partition coefficient. International Journal of Pharmaceutics, 151(2), 235-243.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). Molecules, 26(23), 7323.
  • Volochnyuk, D., et al. (2019). An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry, 224, 61-66.
  • Benchchem. (2025).
  • protocols.io. (2024). LogP / LogD shake-flask method. protocols.io.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • U.S. Patent No. CN102603611B. (2014). Preparation method of trifluoromethyl piperidine compounds.
  • U.S. Patent No. CN102898358A. (2013). Preparation method of fluoropyridine compounds.
  • U.S. Patent No. CN103965095A. (2014). Preparation method of 1-R1-3-R2-4-fluoropiperidine and its derivatives.
  • U.S. Patent No. WO2019165981A1. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise construction of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can dictate its therapeutic efficacy and safety profile.[1] Asymmetric catalysis has emerged as the most elegant and efficient strategy for accessing enantiopure compounds.[2][3] This guide provides an in-depth comparison of the three primary pillars of asymmetric catalysis: transition-metal catalysis, organocatalysis, and biocatalysis. We will dissect their core mechanisms, evaluate their performance with supporting experimental data, and provide practical protocols to empower you in your catalyst selection and reaction optimization.

The Pillars of Asymmetric Catalysis: A Comparative Overview

The choice of a catalyst is the most critical parameter in designing an asymmetric synthesis. Each class of catalyst operates through distinct mechanisms, offering a unique set of advantages and limitations regarding substrate scope, reaction conditions, and scalability.

  • Transition-Metal Catalysis : This field leverages the diverse reactivity of metals like rhodium, ruthenium, palladium, and iridium, coordinated to chiral ligands.[1][3] These catalysts excel in a vast range of transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions.[2]

  • Organocatalysis : Utilizing small, metal-free organic molecules, organocatalysis has become an indispensable tool in the synthetic chemist's arsenal.[4][5] These catalysts are often lauded for their stability, lower toxicity, and insensitivity to air and moisture compared to many metal complexes.[4][6]

  • Biocatalysis : Harnessing the power of nature's catalysts—enzymes—biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[3][7] Modern protein engineering techniques have expanded the toolbox of available biocatalysts for non-natural transformations.[8]

The logical workflow for selecting and validating a catalyst for a novel asymmetric transformation is outlined below. This process emphasizes iterative optimization and rigorous analysis to ensure both high performance and reproducibility.

G cluster_0 Phase 1: Catalyst Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation A Define Transformation & Substrate Scope B Literature Review: Precedent Analysis A->B C Select Catalyst Class (Metal, Organo, Bio) B->C D Screen Small Library of Catalysts C->D E Analyze Yield & ee% (HPLC, GC) D->E F Identify 'Hit' Catalyst(s) E->F G Optimize Parameters (Solvent, Temp, Loading) F->G H Substrate Scope Validation G->H I Mechanistic Investigation (Optional) H->I J Final Protocol Established H->J

Figure 1: A generalized workflow for asymmetric catalyst selection and validation.

Transition-Metal Catalysis: Power and Versatility

Transition-metal complexes create a chiral environment around the metal center through coordination with bespoke chiral ligands.[1] This strategy facilitates a vast array of transformations with exceptional control over stereochemistry.

Mechanism: Asymmetric Hydrogenation

Asymmetric hydrogenation is a quintessential example of transition-metal catalysis, widely used for the synthesis of chiral alcohols and amines.[2] The catalytic cycle for a Ru-catalyzed ketone hydrogenation typically involves the formation of a metal-hydride species that coordinates the substrate. The chiral ligand environment then directs the hydride transfer to one prochiral face of the ketone, establishing the stereocenter.

G Catalytic cycle for Ru-catalyzed asymmetric hydrogenation. A [Ru]-Cl₂L B [Ru]-H₂L A->B H₂ C Substrate Coordination B->C Substrate (S) (Ketone) D Transition State C->D Hydride Transfer E Product Complex D->E E->B Product (P) Release

Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Performance Data: Asymmetric Hydrogenation of Ketones

The development of highly active catalysts has pushed the boundaries of efficiency, with some systems achieving extraordinary turnover numbers (TON).

Catalyst/Ligand SystemSubstrateTONTOF (h⁻¹)Enantioselectivity (ee%)Reference
Zhou Ir-Catalyst Diaryl Ketonesup to 4,550,000>200,000>99[2]
Ru-BINAP/Diamine Simple Ketones10,000 - 100,0001,000 - 10,00095 - >99[9]
Rh-Chiral Cp C-H FunctionalizationN/AN/AHigh[2]

Expert Insight: The landmark 4,550,000 TON achieved by the Zhou group's iridium catalyst highlights the immense power of transition-metal catalysis.[2] This level of efficiency is often a key driver for its adoption in industrial processes. The choice of ligand is paramount; ligands like BINAP create a rigid chiral pocket, while chiral cyclopentadienyl (Cp) ligands have opened new frontiers in asymmetric C-H functionalization.[2]

Experimental Protocol: Screening for Ru-Catalyzed Ketone Hydrogenation

This protocol provides a general method for screening different chiral phosphine ligands in the Ru-catalyzed hydrogenation of a model ketone like acetophenone.

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, add Ru(cod)Cl₂ (1 equiv.) and the chiral diphosphine ligand (1.1 equiv.) to a Schlenk flask containing degassed toluene. Stir the mixture at 80°C for 2 hours to form the Ru-ligand complex.

  • Reaction Setup: In a separate autoclave vial, add the acetophenone substrate (1.0 mmol).

  • Catalyst Addition: Transfer a stock solution of the Ru-ligand complex and a diamine co-catalyst (e.g., (S,S)-DPEN) in a 1:1 ratio to the vial under an inert atmosphere. The final substrate-to-catalyst ratio should be ~1000:1 for initial screening.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas (3-4 cycles), and then pressurize to 10 atm H₂. Stir vigorously at room temperature for 12-24 hours.

  • Work-up & Analysis: Carefully vent the autoclave. Pass the reaction mixture through a short plug of silica gel to remove the catalyst. The enantiomeric excess of the resulting 1-phenylethanol is determined by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H).

Self-Validation: The trustworthiness of this protocol lies in the analytical step. Chiral HPLC provides unambiguous quantification of the two enantiomers, directly measuring the catalyst's effectiveness. Comparing the results against a racemic standard is crucial for accurate ee% determination.

Organocatalysis: The Metal-Free Revolution

Organocatalysis relies on the ability of small chiral organic molecules to accelerate reactions through various activation modes, most notably via the formation of covalent intermediates (enamines, iminium ions) or through non-covalent interactions like hydrogen bonding.[4][10]

Mechanism: Proline-Catalyzed Aldol Reaction

The (S)-Proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis.[11] Proline reacts with a ketone donor to form a nucleophilic enamine intermediate. The chirality of the proline directs the enamine's attack on the aldehyde acceptor, and the carboxylic acid group often participates in the transition state, contributing to the high stereoselectivity.[4]

G Key steps in the proline-catalyzed aldol reaction via enamine activation. Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine TS Diastereomeric Transition State Enamine->TS Nucleophilic Attack Aldehyde Aldehyde Aldehyde->TS Product Aldol Adduct TS->Product Hydrolysis Product->Proline Catalyst Regeneration

Figure 3: Enamine activation pathway in the proline-catalyzed aldol reaction.

Performance Data: Asymmetric Michael Addition

The Michael addition is another benchmark reaction where organocatalysts, particularly those based on thiourea or squaramide scaffolds that act as hydrogen-bond donors, show excellent performance.[4]

Catalyst TypeReactionYield (%)Enantioselectivity (ee%)Reference
(S)-Proline Aldol: Cyclohexanone + 4-Nitrobenzaldehyde9996[11]
Jørgensen-Hayashi Catalyst Michael: Aldehyde + Nitroalkene9598[12]
Thiourea Catalyst Michael: 1,3-Dicarbonyl + Nitroalkene>9590 - 99[4]
Chiral Phosphoric Acid (CPA) Friedel-Crafts Alkylation8690[13]

Expert Insight: The versatility of organocatalysis is a key advantage. While proline is a workhorse for enamine/iminium catalysis, other catalyst families have emerged for different activation modes.[4] Chiral Phosphoric Acids (CPAs), for example, are powerful Brønsted acid catalysts for a wide range of transformations.[3][12] The development of bifunctional catalysts, such as thioureas bearing a basic moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to exceptional reactivity and selectivity.[4]

Experimental Protocol: Thiourea-Catalyzed Michael Addition

This protocol details the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene using a bifunctional thiourea catalyst.

  • Setup: In a standard glass vial, dissolve the chiral thiourea catalyst (0.01 mmol, 2 mol%) and the 1,3-dicarbonyl compound (0.5 mmol, 1 equiv.) in toluene (1.0 mL).

  • Initiation: Add the nitroalkene (0.6 mmol, 1.2 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography on silica gel. The enantiomeric excess of the purified product is determined by HPLC analysis on a chiral stationary phase.

Self-Validation: The protocol's integrity is confirmed by monitoring the reaction to completion via TLC, ensuring that the reported yield is for a complete conversion. Subsequent purification and chiral HPLC analysis provide validated data on both the material yield and the stereochemical outcome.

Biocatalysis: Nature's Approach to Chirality

Enzymes are highly efficient and exquisitely selective catalysts, often operating in aqueous media at ambient temperature and pressure.[14] Their application in asymmetric synthesis ranges from kinetic resolutions of racemates to the stereoselective transformation of prochiral substrates.[8][15]

Mechanism: Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted. Lipases are commonly used to catalyze the acylation of racemic alcohols. For example, a lipase can selectively acylate the (R)-alcohol, leaving the (S)-alcohol untouched. This allows for the separation of the two enantiomers, although the maximum theoretical yield for the desired unreacted enantiomer is 50%.[15]

Performance Data: Enzyme-Catalyzed Reactions

Modern biocatalysis leverages a wide range of enzyme classes, often enhanced by protein engineering.[8]

Enzyme ClassTransformationSubstrateProductSelectivityReference
Lipase Kinetic ResolutionRacemic AlcoholEnantioenriched Alcohol & Ester>99% ee, ~50% yield[15]
Imine Reductase (IRED) Reductive AminationKetone + AmineChiral Amine>99% ee, >90% yield[14]
Amino Acid Dehydrogenase Reductive Aminationα-Keto AcidD-Phenylalanine>99% ee[8]

Expert Insight: While kinetic resolutions are a classic application, modern biocatalysis is increasingly focused on asymmetric transformations of prochiral substrates, which can achieve a theoretical 100% yield.[8] The discovery and engineering of enzymes like Imine Reductases (IREDs) have revolutionized the synthesis of chiral amines, which are critical building blocks for pharmaceuticals.[14] Directed evolution allows scientists to tailor enzymes for specific non-natural substrates and to enhance their stability and activity for industrial applications.[8]

Experimental Protocol: IRED-Catalyzed Reductive Amination

This protocol describes the synthesis of a chiral amine from a ketone using a commercially available imine reductase screening kit.

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5). Prepare stock solutions of the ketone substrate, the amine source (e.g., isopropylamine), and the cofactor NADH.

  • Reaction Setup: In a 96-well microtiter plate, add the buffer to each well. Add a small amount of each lyophilized IRED enzyme from the screening kit to individual wells.

  • Initiation: Add the substrate, amine source, and NADH stock solutions to each well to initiate the reactions. A typical final concentration would be 10 mM ketone, 100 mM amine, and 1 mM NADH. A glucose/glucose dehydrogenase system can be included for cofactor regeneration.

  • Incubation: Seal the plate and incubate at 30°C with shaking for 24 hours.

  • Analysis: Quench the reactions by adding an organic solvent (e.g., acetonitrile). Centrifuge to pellet the enzyme. Analyze the supernatant by LC-MS to determine conversion and by chiral HPLC/GC to determine the enantiomeric excess of the amine product.

Self-Validation: The use of a screening kit with multiple enzyme variants provides an internal cross-validation. Identifying several enzymes that produce the desired enantiomer with high selectivity increases confidence in the result. The quantitative analysis via LC-MS and chiral chromatography ensures the data is robust and reliable.

Conclusion and Future Outlook

The field of asymmetric catalysis is a dynamic and rapidly evolving domain.[1][12] Each of the three major catalyst classes offers a distinct and powerful approach to stereoselective synthesis.

  • Transition-metal catalysts remain unparalleled for their broad reaction scope and exceptionally high turnover numbers, making them ideal for large-scale industrial synthesis.[2]

  • Organocatalysts provide a robust, often more sustainable alternative, with unique activation modes that complement metal-based systems.[6]

  • Biocatalysts offer the pinnacle of selectivity under the mildest conditions, aligning perfectly with the principles of green chemistry.[7]

The future of the field lies in the synergy between these areas. The development of hybrid systems, such as combining transition-metal catalysis with organocatalysis or biocatalysis in chemoenzymatic cascades, is opening up unprecedented synthetic pathways.[10][16] As our understanding of catalytic mechanisms deepens, aided by computational modeling, we can expect the design of even more efficient, selective, and sustainable catalysts to solve the most complex challenges in chemical synthesis.[17]

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Recent Advances in Asymmetric Catalysis in Flow. ACS Publications. [Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Recent advances in catalytic asymmetric synthesis. National Institutes of Health (PMC). [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • The role of biocatalysis in the asymmetric synthesis of alkaloids. National Institutes of Health (PMC). [Link]

  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Bohrium. [Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Publishing. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Biocatalysis in Asymmetric Synthesis. Elsevier. [Link]

  • When Organocatalysis Meets Transition-Metal Catalysis. ResearchGate. [Link]

  • Asymmetric Organocatalysis. ACS Publications. [Link]

  • Catalyst performance evaluation experimental protocols. ResearchGate. [Link]

  • Synergistic organo- and transition-metal catalysis. RSC Publishing. [Link]

  • Guidelines and methodologies in asymmetric synthesis and c
  • Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health. [Link]

  • Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. PubMed. [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. RSC Publishing. [Link]

  • Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 3-Fluoro-4-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The 3-fluoro-4-aminopiperidine scaffold is a privileged motif in modern medicinal chemistry. Its strategic incorporation into drug candidates can significantly modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] For instance, the introduction of a fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for mitigating off-target effects, such as hERG channel interactions.[1] This guide provides a comparative overview of the key synthetic methodologies for accessing this valuable building block, with a focus on stereocontrol, efficiency, and scalability.

Introduction to the Synthetic Challenge

The synthesis of 3-fluoro-4-aminopiperidines presents a significant challenge due to the need for precise control over the stereochemistry of two adjacent stereocenters, one of which bears a fluorine atom. The relative orientation of the fluorine and amino substituents (syn or anti) profoundly influences the molecule's conformation and its interactions with biological targets. Consequently, synthetic strategies are often evaluated based on their ability to deliver specific diastereomers in an enantiomerically pure form.

Key Synthetic Strategies at a Glance

Several distinct approaches have been developed to tackle the synthesis of 3-fluoro-4-aminopiperidines. These can be broadly categorized as:

  • Asymmetric Hydrogenation of Fluoroenamides

  • Enzymatic Dynamic Kinetic Asymmetric Transamination

  • Diastereoselective Hydrogenation of Fluoropyridines

  • Electrophilic Fluorination of Piperidine Precursors

This guide will delve into the mechanistic details, experimental protocols, and comparative advantages of each of these strategies.

Asymmetric Hydrogenation of Fluoroenamides

This strategy has emerged as a robust and scalable method for the synthesis of syn-3-fluoro-4-aminopiperidines, particularly in the context of pharmaceutical process development.[1][2] A notable example is the synthesis of a key intermediate for a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist developed by Merck.[1][2][3]

Mechanistic Overview

The synthesis commences with a commercially available starting material, 3-fluoro-4-aminopyridine. The pyridine ring is first activated, typically by N-benzylation, followed by a partial reduction with a hydride source like sodium borohydride to furnish a tetrahydropyridine intermediate. The exocyclic amino group is then acylated to form a fluoroenamide. This enamide substrate undergoes a highly stereoselective asymmetric hydrogenation, catalyzed by a rhodium or ruthenium complex with a chiral phosphine ligand, to establish the desired syn relationship between the fluorine and amino groups.[1][4]

Visualizing the Workflow

Asymmetric_Hydrogenation cluster_0 Fluoroenamide Formation cluster_1 Asymmetric Hydrogenation 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine N-Benzyl Pyridinium Salt N-Benzyl Pyridinium Salt 3-Fluoro-4-aminopyridine->N-Benzyl Pyridinium Salt N-Benzylation Tetrahydropyridine Tetrahydropyridine N-Benzyl Pyridinium Salt->Tetrahydropyridine NaBH4 Reduction Fluoroenamide Fluoroenamide Tetrahydropyridine->Fluoroenamide Acylation syn-3-Fluoro-4-aminopiperidine syn-3-Fluoro-4-aminopiperidine Fluoroenamide->syn-3-Fluoro-4-aminopiperidine [Rh] or [Ru] Catalyst Chiral Ligand, H2

Caption: Workflow for Asymmetric Hydrogenation of Fluoroenamides.

Representative Experimental Protocol

Synthesis of N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride (Intermediate for Hydrogenation) [4]

  • To a solution of 3-fluoropyridin-4-amine in a suitable solvent, add one equivalent of di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine.

  • After completion of the Boc-protection, the resulting Boc-protected aminopyridine is N-benzylated using benzyl bromide.

  • The corresponding pyridinium salt is then partially reduced using sodium borohydride in methanol to yield the tetrahydropyridine substrate for asymmetric hydrogenation.

Asymmetric Hydrogenation [4]

  • The fluoroalkene substrate is dissolved in a degassed solvent such as methanol.

  • A solution of the rhodium precursor (e.g., Rh(NBD)₂BF₄) and a chiral phosphine ligand (e.g., Walphos 003) is added.

  • The reaction mixture is hydrogenated under pressure until complete consumption of the starting material.

  • The catalyst is removed by filtration, and the product is isolated after removal of the protecting groups.

Advantages and Disadvantages
Advantages Disadvantages
High enantioselectivity and diastereoselectivityRequires multi-step preparation of the hydrogenation precursor
Scalable and has been implemented on a multi-kilogram scale[4]The cost of precious metal catalysts and chiral ligands can be high
Well-defined and predictable stereochemical outcomePotential for catalyst poisoning

Enzymatic Dynamic Kinetic Asymmetric Transamination

As a more sustainable alternative to metal-catalyzed reactions, enzymatic methods have gained significant traction. The dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone offers an elegant and efficient route to chiral 3-fluoro-4-aminopiperidines.[1][2]

Mechanistic Overview

This approach begins with the synthesis of a protected 3-fluoro-4-piperidone. The key step involves the use of a transaminase enzyme, which catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone. The acidity of the proton alpha to the fluorine and the carbonyl group allows for in-situ racemization of the stereocenter, enabling a dynamic kinetic resolution process where the less reactive enantiomer is continuously converted to the more reactive one. This results in a theoretical maximum yield of 100% for the desired enantiomerically pure amino product.[1]

Visualizing the Workflow

Enzymatic_Transamination cluster_0 Substrate Preparation cluster_1 Enzymatic Transamination Protected 4-Piperidone Protected 4-Piperidone Silyl Enol Ether Silyl Enol Ether Protected 4-Piperidone->Silyl Enol Ether TMSCl, Base 3-Fluoro-4-piperidone 3-Fluoro-4-piperidone Silyl Enol Ether->3-Fluoro-4-piperidone Selectfluor syn-3-Fluoro-4-aminopiperidine syn-3-Fluoro-4-aminopiperidine 3-Fluoro-4-piperidone->syn-3-Fluoro-4-aminopiperidine Transaminase Enzyme Amine Donor

Caption: Workflow for Enzymatic Dynamic Kinetic Asymmetric Transamination.

Representative Experimental Protocol

Synthesis of N-Boc-3-fluoro-4-piperidone [1]

  • N-Boc-4-piperidone is converted to its corresponding trimethylsilyl enol ether by treatment with a suitable silylating agent and base.

  • The silyl enol ether is then subjected to electrophilic fluorination using a reagent such as Selectfluor™ to yield the desired N-Boc-3-fluoro-4-piperidone.

Enzymatic Transamination [2][3]

  • The fluoroketone substrate is suspended in a buffered aqueous solution.

  • The transaminase enzyme and an amine donor (e.g., isopropylamine) are added.

  • The reaction is stirred at a controlled temperature and pH until completion.

  • The product is extracted and purified.

Advantages and Disadvantages
Advantages Disadvantages
High enantioselectivity and atom economyEnzyme stability and activity can be sensitive to reaction conditions
Environmentally benign (often performed in aqueous media)Substrate scope may be limited by the enzyme's specificity
Avoids the use of heavy metalsMay require significant process optimization (pH, temperature, co-solvents)

Diastereoselective Hydrogenation of Fluoropyridines

The direct hydrogenation of substituted fluoropyridines is an attractive and convergent approach to fluorinated piperidines. Recent advances in catalysis have enabled highly diastereoselective reductions, providing access to all-cis substituted piperidines.[5][6][7]

Mechanistic Overview

This method involves a one-pot dearomatization-hydrogenation (DAH) process catalyzed by a rhodium complex.[6][8] The reaction proceeds through an initial dearomatization of the fluoropyridine, followed by a diastereoselective hydrogenation of the resulting partially saturated intermediates. The stereochemical outcome is controlled by the catalyst and the substituents on the pyridine ring, often leading to the formation of the all-cis isomer with high selectivity.[6] Alternatively, palladium-catalyzed heterogeneous hydrogenation has also been shown to be effective for the cis-selective hydrogenation of fluoropyridines.[5][9]

Visualizing the Workflow

DAH_Process Substituted Fluoropyridine Substituted Fluoropyridine Partially Saturated Intermediate Partially Saturated Intermediate Substituted Fluoropyridine->Partially Saturated Intermediate [Rh] Catalyst Dearomatization all-cis-Fluoropiperidine all-cis-Fluoropiperidine Partially Saturated Intermediate->all-cis-Fluoropiperidine H2 Hydrogenation

Caption: Dearomatization-Hydrogenation (DAH) of Fluoropyridines.

Representative Experimental Protocol

Rhodium-Catalyzed Dearomatization-Hydrogenation [6]

  • A solution of the substituted fluoropyridine in a suitable solvent is placed in a pressure vessel.

  • The rhodium catalyst (e.g., a Rh(I) complex) and a borane reagent (e.g., pinacolborane) are added.

  • The vessel is pressurized with hydrogen, and the reaction is stirred at an elevated temperature.

  • Upon completion, the reaction mixture is worked up to isolate the all-cis-fluoropiperidine product.

Advantages and Disadvantages
Advantages Disadvantages
Convergent and atom-economicalMay require specialized high-pressure equipment
Provides access to all-cis isomers with high diastereoselectivityThe substrate scope for achieving high selectivity may be limited
Starts from readily available fluoropyridinesControl of enantioselectivity can be challenging

Electrophilic Fluorination of Piperidine Precursors

The direct introduction of fluorine onto a pre-formed piperidine ring is a conceptually straightforward approach. However, controlling the regioselectivity and stereoselectivity of the fluorination step can be challenging.

Mechanistic Overview

This strategy typically involves the generation of an enolate or enamine from a protected 4-piperidone, followed by quenching with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™. The stereochemical outcome of the fluorination is dependent on the steric and electronic properties of the substrate and the reaction conditions. Subsequent reduction of the resulting fluoroketone and installation of the amino group completes the synthesis.

Visualizing the Workflow

Electrophilic_Fluorination Protected 4-Piperidone Protected 4-Piperidone Enolate/Enamine Enolate/Enamine Protected 4-Piperidone->Enolate/Enamine Base or Amine 3-Fluoro-4-piperidone 3-Fluoro-4-piperidone Enolate/Enamine->3-Fluoro-4-piperidone Electrophilic Fluorinating Agent 3-Fluoro-4-hydroxypiperidine 3-Fluoro-4-hydroxypiperidine 3-Fluoro-4-piperidone->3-Fluoro-4-hydroxypiperidine Reduction 3-Fluoro-4-aminopiperidine 3-Fluoro-4-aminopiperidine 3-Fluoro-4-hydroxypiperidine->3-Fluoro-4-aminopiperidine Functional Group Interconversion

Caption: Electrophilic Fluorination of a Piperidone Precursor.

Representative Experimental Protocol

Synthesis of 3-Fluoro-4-piperidone via Electrophilic Fluorination [1]

  • A solution of N-Boc-4-piperidone is treated with a strong base (e.g., lithium diisopropylamide) at low temperature to generate the corresponding enolate.

  • The enolate is then quenched with an electrophilic fluorinating agent (e.g., NFSI).

  • The reaction is worked up to isolate the N-Boc-3-fluoro-4-piperidone.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes readily available starting materialsCan be difficult to control regioselectivity and stereoselectivity
Conceptually straightforwardMay require cryogenic conditions
Formation of diastereomeric mixtures often occurs

Comparative Summary of Synthetic Methods

MethodKey FeaturesStereocontrolScalabilityStarting Materials
Asymmetric Hydrogenation Rh or Ru-catalyzed hydrogenation of a fluoroenamideExcellent enantioselectivity and diastereoselectivity for the syn isomerProven on multi-kilogram scale3-Fluoro-4-aminopyridine
Enzymatic Transamination Transaminase-catalyzed dynamic kinetic asymmetric transaminationExcellent enantioselectivityPotentially highly scalableProtected 4-piperidone
Diastereoselective Hydrogenation One-pot dearomatization-hydrogenation of fluoropyridinesHigh diastereoselectivity for all-cis isomersGoodSubstituted fluoropyridines
Electrophilic Fluorination Direct fluorination of a piperidone enolateOften poor to moderateModerateProtected 4-piperidone

Conclusion

The synthesis of 3-fluoro-4-aminopiperidines has seen significant advancements, with several viable and stereoselective methods now available to medicinal and process chemists. The choice of a particular synthetic route will depend on a variety of factors, including the desired stereoisomer, the scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

For the large-scale, enantioselective synthesis of syn-3-fluoro-4-aminopiperidines, asymmetric hydrogenation of fluoroenamides and enzymatic dynamic kinetic asymmetric transamination represent the current state-of-the-art. The former is a well-established and robust method, while the latter offers a greener and potentially more cost-effective alternative. The diastereoselective hydrogenation of fluoropyridines provides a powerful tool for accessing all-cis substituted fluoropiperidines in a convergent manner. While electrophilic fluorination is a more traditional approach, it often suffers from a lack of stereocontrol, making it less suitable for the synthesis of single stereoisomers.

Future developments in this field will likely focus on the discovery of new and more efficient catalysts, both metallic and enzymatic, as well as the development of novel synthetic strategies that offer even greater levels of stereocontrol and operational simplicity.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). National Institutes of Health. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). National Institutes of Health. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). PubMed. [Link]

  • Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. (2019). ResearchGate. [Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021). Organic Process Research & Development. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. [Link]

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3‑Fluoro-4-aminopiperidine. (2019). Figshare. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester and its associated waste streams. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory chemical management.

Hazard Characterization and Risk Assessment

  • Fluorinated Piperidine Moiety: The piperidine ring is a common scaffold in pharmaceuticals. The presence of a fluorine atom can alter biological activity and reactivity. Fluorinated organic compounds require careful handling and disposal.[1]

  • Tert-butyl Carbamate (Boc) Group: The Boc protecting group is generally stable but can be cleaved by strong acids. The decomposition of carbamates can release isocyanates or amines.

  • Analogous Compound Analysis: Structurally related compounds, such as tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate and other substituted piperidines, are often classified with GHS hazard statements indicating they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3][4]

Based on this analysis, this compound should be handled as a hazardous substance with potential for skin/eye irritation and toxicity. All waste generated from its use must be considered hazardous waste.

Pre-Disposal: The Principle of Waste Minimization

Effective waste management begins before the waste is generated. The Resource Conservation and Recovery Act (RCRA) framework encourages practices that reduce the volume and toxicity of hazardous waste.[5]

  • Source Reduction: Order only the quantity of the chemical necessary for your experiments.[6] This is the most effective way to minimize waste.

  • Scale of Experiments: When possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[6]

  • Inventory Management: Maintain a detailed inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[7]

Core Disposal Protocol: Segregation, Containerization, and Labeling

Proper segregation and containment are paramount to prevent dangerous chemical reactions and ensure safe handling.[8]

Step 1: Identify the Waste Stream

  • Solid Waste: Includes contaminated personal protective equipment (PPE), weigh boats, and filter paper.

  • Liquid Waste: Includes reaction residues, unused solutions, and contaminated solvents.

  • Sharps Waste: Includes contaminated needles or glass pipettes.

Step 2: Select the Appropriate Waste Container

  • Containers must be chemically compatible with the waste.[8] For this compound and its common organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Do not use metal containers for acidic waste.[9]

  • Ensure the container has a secure, leak-proof lid.[7]

  • The container should be clean and in good condition, free from damage.[8]

Step 3: Segregate Incompatible Wastes Never mix different waste streams without first consulting a chemical compatibility chart. Mixing incompatible chemicals can result in violent reactions, explosions, or the release of toxic gases.[10]

Waste StreamCompatible for Co-disposalIncompatible - DO NOT MIX
This compound (in aprotic organic solvents like DCM, THF)Other halogenated or non-halogenated organic solvents (check institutional guidelines)Strong Acids (e.g., HCl, H₂SO₄)[11]
Strong Bases (e.g., NaOH, KOH)[11]
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates)[12]
Reactive Metals (e.g., Sodium, Potassium)[6]

Step 4: Label the Waste Container Correctly Proper labeling is a critical regulatory requirement.[6]

  • Use your institution's official hazardous waste tag.

  • Clearly write "Hazardous Waste."

  • List all chemical constituents by their full name, including solvents. Do not use abbreviations.

  • Indicate the approximate percentage of each component.

  • Mark the relevant hazard characteristics (e.g., Ignitable, Toxic).

  • Include the date when the first drop of waste was added to the container.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]

  • Location: The SAA must be under the direct control of laboratory personnel.[9]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[7][8]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[6]

  • Inspection: Inspect the SAA weekly for leaks, proper labeling, and container integrity.[8]

Final Disposal Pathway: Cradle-to-Grave Responsibility

As a generator of hazardous waste, your facility is responsible for it from its creation until its final, safe disposal—a principle known as "cradle-to-grave."[5][13]

  • Waste Collection: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its collection.[6][8]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]

  • Method of Destruction: For fluorinated organic compounds like this, the preferred disposal method is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing to neutralize harmful byproducts like hydrogen fluoride.[14][15] Do not attempt to treat or neutralize this chemical waste in the lab.[1]

Below is a diagram illustrating the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_containment Segregation & Containment cluster_storage On-Site Accumulation cluster_disposal Final Disposal gen Waste Generated ((3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester) state Determine Physical State gen->state solid Solid Waste (PPE, Weigh Paper) state->solid Solid liquid Liquid Waste (Solvents, Residues) state->liquid Liquid container Select Compatible Container (HDPE/Glass) solid->container liquid->container label_node Label Container Correctly (Full Names, Hazards, Date) container->label_node saa Store in Designated SAA (Secondary Containment) label_node->saa pickup Arrange for EH&S Pickup saa->pickup incinerate Licensed High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Decontamination:

  • Thoroughly rinse all contaminated glassware and equipment.

  • The initial rinsate should be collected and disposed of as hazardous liquid waste.

  • Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institution's specific policies. A standard procedure involves washing with a suitable solvent (like acetone or ethanol), followed by detergent and water.[16]

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EH&S.

  • Small Spills: For small spills, ensure you are wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves).

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[17]

  • Collection: Carefully sweep or scoop the absorbent material into a designated waste container.

  • Disposal: Label the container as hazardous waste, listing all contents, and dispose of it through the proper channels.[18]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our vital research and development activities are conducted with the utmost respect for our colleagues and the environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury website.[10]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania website.[6]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website.[7]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website.[9]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[8]

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem website.[1]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA website.[19]

  • U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from EPA website.[16]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-Iodo-2-propynyl N-butylcarbamate. Retrieved from Sigma-Aldrich website.

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids. Retrieved from Google Patents website.[20]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA website.[5]

  • Echemi. (n.d.). [(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets. Retrieved from Echemi website.[14]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from PubChem website.[4]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from Missouri DNR website.[13]

  • CymitQuimica. (2024, December 19). Safety Data Sheet - (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester. Retrieved from CymitQuimica website.[17]

  • Fisher Scientific. (2010, October 28). Safety Data Sheet - tert-Butyl carbamate. Retrieved from Fisher Scientific website.[12]

  • Guidechem. (n.d.). tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate. Retrieved from Guidechem website.[21]

  • Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. Retrieved from Virginia DEQ website.[22]

  • Fisher Scientific. (2010, October 22). Safety Data Sheet - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. Retrieved from Fisher Scientific website.[11]

  • Echemi. (n.d.). [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester Safety Data Sheets. Retrieved from Echemi website.[18]

  • Echemi. (n.d.). Ethyl-(R)-piperidin-3-yl-carbaMic acid tert-butyl ester Safety Data Sheets. Retrieved from Echemi website.[15]

  • ChemicalBook. (2025, July 4). tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbaMate. Retrieved from ChemicalBook website.[3]

  • AiFChem. (n.d.). rel-tert-Butyl ((3R,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate. Retrieved from AiFChem website.[23]

  • AstaTech. (n.d.). tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate. Retrieved from AstaTech website.[2]

Sources

Personal protective equipment for handling (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

This document provides researchers, scientists, and drug development professionals with essential safety protocols and logistical guidance for handling this compound. As a fluorinated piperidine derivative containing a tert-butyloxycarbonyl (Boc) protecting group, this compound requires a nuanced understanding of its potential hazards to ensure safe laboratory operations. This guide moves beyond mere compliance, offering a framework for risk assessment and procedural excellence that builds a culture of safety and trust in your laboratory.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of safe handling. The primary risks are associated with its irritant properties and the latent hazards of its fluorinated and Boc-protected structure.

Based on available data for the compound and its analogues, the following hazards are identified:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Summary of Key Compound Data
PropertyValue / ClassificationSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Physical Form Solid (Powder/Crystal)
Primary Hazards Skin, Eye, and Respiratory Irritant; Harmful if Swallowed[1]
CAS Number 1268520-95-1[1][2]

Beyond these immediate hazards, two critical aspects of the molecule's structure warrant special consideration:

  • Fluorinated Heterocycle: While stable under normal conditions, fluorinated organic compounds can decompose at high temperatures (e.g., in a fire) or under certain chemical conditions to release highly toxic and corrosive substances like hydrogen fluoride (HF).[3][4] Exposure to HF requires specialized first aid protocols.[5]

  • Boc Protecting Group: This group is designed to be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[6][7] The deprotection process involves handling corrosive acids and generates a reactive tert-butyl cation intermediate, which requires careful management.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9] In accordance with the NIOSH hierarchy of controls, PPE should be used in conjunction with engineering controls like chemical fume hoods.[10]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory whenever handling the solid compound or its solutions.[9][11] Standard safety glasses do not offer adequate protection against splashes.[5][9]

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is strongly recommended during procedures with a high risk of splashing, such as transferring solutions, performing quenching operations, or cleaning up spills.[3][11]

Hand Protection
  • Incidental Contact: For handling the solid or for tasks with minimal splash potential, disposable nitrile gloves are the minimum requirement.[9] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.[9]

  • Extended Contact or Immersion: For tasks involving significant handling of solutions or potential for immersion, heavier-duty gloves or double-gloving should be considered.[3] It is crucial to consult the glove manufacturer's compatibility charts to ensure the chosen material offers adequate protection against the specific solvents being used.[3]

Body Protection
  • Laboratory Coat: A clean, buttoned lab coat is required to protect against incidental skin contact and contamination of personal clothing.[9]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[9][12]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[13]

Respiratory Protection
  • Primary Engineering Control: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood.[3][11] This is the primary method for preventing respiratory exposure to the powder or any potential vapors.

  • Emergency Use: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection may be necessary. Personnel must be trained and fit-tested to use a respirator, such as an N95 for particulates or a full-face respirator with appropriate cartridges for vapors, in accordance with your institution's Chemical Hygiene Plan and OSHA regulations.[14][15]

Operational and Disposal Plans

A systematic workflow minimizes risk and ensures procedural consistency. This plan should be integrated into your laboratory's standard operating procedures (SOPs) and Chemical Hygiene Plan, as mandated by OSHA.[14][16][17]

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Assessment Review SDS and SOPs B 2. Don Appropriate PPE Goggles, Lab Coat, Gloves A->B C 3. Prepare Workspace Verify Fume Hood Function B->C D 4. Weigh and Transfer Use low-static techniques C->D E 5. Perform Chemical Reaction D->E F 6. Decontaminate Clean workspace and equipment E->F G 7. Segregate Waste Label hazardous waste container F->G H 8. Doff PPE Remove gloves last G->H I 9. Wash Hands Thoroughly H->I Final Step

Caption: Workflow for Safely Handling the Compound.

Step-by-Step Operational Protocol
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[18][19]

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[11] Prepare all necessary equipment and reagents within the chemical fume hood to minimize time spent with the container open.

  • Weighing: When weighing the solid, use a spatula and weighing paper within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine dust.

  • Dissolving and Transferring: Add solvents to the solid slowly to avoid splashing. When transferring solutions, use appropriate glassware and maintain a secure grip.

  • Reaction Monitoring: Keep the reaction vessel closed and under controlled conditions within the fume hood for the duration of the experiment.

Waste Disposal Plan
  • Segregation: All waste containing this compound, including contaminated gloves, weighing paper, and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.[3]

  • Containerization: Use a chemically compatible, leak-proof container for all waste. Ensure the container is kept closed when not in use.

  • Labeling: The waste container must be labeled in accordance with OSHA's Hazard Communication Standard and local environmental regulations, clearly identifying the contents and associated hazards.[20]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[21] Do not dispose of this chemical down the drain.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and drink a large glass of water. Seek immediate medical attention.

  • Spills: For small spills within a fume hood, contain the spill with a compatible absorbent material (e.g., vermiculite or sand), collect it into a sealed container, and treat it as hazardous waste.[3] For large spills, evacuate the area and contact your institution's emergency response team.[3]

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH | CDC Archive. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide. NIOSH. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. European Industrial Gases Association (EIGA). [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • UCCS Task Specific PPE Requirements - Chemical Use Hazards. University of Colorado Colorado Springs. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH). [Link]

  • (1-PIPERIDIN-4-YL-PYRROLIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemWhat. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.